molecular formula C23H25N3O3 B15142359 MtTMPK-IN-6

MtTMPK-IN-6

Cat. No.: B15142359
M. Wt: 391.5 g/mol
InChI Key: YORMVEKVUZJRRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MtTMPK-IN-6 is a useful research compound. Its molecular formula is C23H25N3O3 and its molecular weight is 391.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

5-methyl-1-[1-[(4-phenoxyphenyl)methyl]piperidin-4-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C23H25N3O3/c1-17-15-26(23(28)24-22(17)27)19-11-13-25(14-12-19)16-18-7-9-21(10-8-18)29-20-5-3-2-4-6-20/h2-10,15,19H,11-14,16H2,1H3,(H,24,27,28)

InChI Key

YORMVEKVUZJRRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CCN(CC2)CC3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Synthesis of a Potent 3-Cyanopyridone-Based Inhibitor of Mycobacterium tuberculosis Thymidylate Kinase

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "MtTMPK-IN-6" is not found in the public domain scientific literature. This guide therefore focuses on a representative and potent inhibitor from the 3-cyanopyridone class, identified as Compound 36 in the pivotal study by Panda et al. (2015), to illustrate the discovery, synthesis, and characterization of a novel anti-tubercular agent targeting Mycobacterium tuberculosis thymidylate kinase (MtTMPK).

This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of a significant advancement in the search for new tuberculosis therapeutics.

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), remains a formidable global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the discovery of novel drugs with new mechanisms of action. Thymidylate kinase of Mtb (MtTMPK) is an essential enzyme in the pyrimidine biosynthesis pathway, catalyzing the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP). This is a critical step in the synthesis of deoxythymidine triphosphate (dTTP), a vital precursor for DNA replication.[1] The structural and mechanistic differences between MtTMPK and its human counterpart make it an attractive target for the development of selective inhibitors.

This guide details the discovery, synthesis, and biological evaluation of a potent 3-cyanopyridone-based inhibitor of MtTMPK. This class of compounds represents a significant departure from traditional nucleoside-like inhibitors and offers a promising scaffold for further development.

Discovery of the 3-Cyanopyridone Scaffold

The 3-cyanopyridone series was identified through a high-throughput biochemical screen aimed at discovering novel, non-nucleoside inhibitors of MtTMPK.[1] This screening effort led to the identification of initial hits that, while modest in potency, provided a viable starting point for a structure-guided drug design campaign. X-ray crystallography of these early hits in complex with MtTMPK revealed key binding interactions and provided a roadmap for chemical optimization.

The core of the discovery process was an iterative cycle of chemical synthesis, biological testing, and structural biology. This approach allowed for the systematic exploration of the structure-activity relationship (SAR), leading to the development of highly potent analogs, including the representative Compound 36 .

Data Presentation

The following tables summarize the quantitative data for a selection of 3-cyanopyridone analogs, illustrating the structure-activity relationship (SAR) and the optimization process that led to the identification of potent inhibitors.

Table 1: In Vitro MtTMPK Inhibition and Whole-Cell Activity of Representative 3-Cyanopyridone Analogs

Compound IDR1 GroupR2 GroupMtTMPK IC50 (µM)Mtb H37Rv MIC (µM)
1 H4-F-Ph> 50> 128
12 CF34-F-Ph0.25> 128
25 CF34-(CH3SO2)-Ph0.01532
36 CF3 4-(CH3SO2)-Ph 0.008 16

Data compiled from Panda et al., J Med Chem, 2015.

Table 2: Physicochemical Properties of Optimized Inhibitors

Compound IDMolecular WeightLogPLigand Efficiency
12 324.252.80.31
25 387.342.10.35
36 387.342.10.37

Data compiled from Panda et al., J Med Chem, 2015.

Experimental Protocols

The synthesis of the 3-cyanopyridone scaffold is achieved through a multi-component reaction. Below is a representative protocol for the synthesis of 6-(4-(methylsulfonyl)phenyl)-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile (Compound 36) .

  • Step 1: Synthesis of the β-ketoester. Ethyl trifluoroacetate is condensed with 4'-methylsulfonylacetophenone in the presence of a strong base, such as sodium ethoxide, in an anhydrous solvent like ethanol. The reaction mixture is stirred at room temperature until completion, followed by an acidic workup to yield the corresponding 1,3-diketone.

  • Step 2: Multi-component reaction. The resulting 1,3-diketone (1 equivalent) is reacted with cyanoacetamide (1 equivalent) and a base, such as piperidine (catalytic amount), in a suitable solvent like ethanol.

  • Step 3: Cyclization and dehydration. The reaction mixture is heated to reflux for several hours to facilitate the condensation, cyclization, and subsequent dehydration to form the 3-cyanopyridone ring.

  • Step 4: Purification. Upon cooling, the product typically precipitates out of the solution. The solid is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization or column chromatography to yield the final product as a pure solid.

This assay quantifies the amount of ADP produced in the kinase reaction, which is directly proportional to the enzyme's activity.

  • Reagents and Materials:

    • Recombinant MtTMPK enzyme

    • Substrate: dTMP

    • ATP

    • Assay Buffer: Tris-HCl, MgCl2, BSA, DTT

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Test compounds (inhibitors) dissolved in DMSO

    • 384-well white plates

  • Procedure:

    • A kinase reaction mixture is prepared containing MtTMPK, dTMP, and the test compound at various concentrations in the assay buffer.

    • The reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed at room temperature for a defined period (e.g., 60 minutes).

    • An equal volume of ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. This is incubated for 40 minutes at room temperature.[2]

    • Kinase Detection Reagent is then added to convert the produced ADP into ATP and to generate a luminescent signal via a luciferase/luciferin reaction. This is incubated for 30-60 minutes at room temperature.[2]

    • The luminescence is measured using a plate-reading luminometer.

    • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This assay determines the minimum inhibitory concentration (MIC) of a compound against whole M. tuberculosis cells.

  • Reagents and Materials:

    • M. tuberculosis H37Rv strain

    • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.

    • Resazurin sodium salt solution (0.02% w/v in sterile water).[3]

    • Test compounds dissolved in DMSO.

    • 96-well microtiter plates.

  • Procedure:

    • The test compounds are serially diluted in 7H9 broth directly in the 96-well plates.

    • A standardized inoculum of M. tuberculosis H37Rv is prepared and added to each well, except for the sterility control wells. Growth control wells (no compound) are also included.

    • The plates are sealed and incubated at 37°C for 7 days.

    • After the incubation period, the resazurin solution is added to each well.

    • The plates are re-incubated for 24-48 hours.

    • A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that prevents this color change.

Mandatory Visualizations

G cluster_0 Pyrimidine Biosynthesis Pathway in M. tuberculosis dTMP dTMP MtTMPK MtTMPK dTMP->MtTMPK dTDP dTDP NDPK NDPK dTDP->NDPK dTTP dTTP DNA DNA Replication dTTP->DNA MtTMPK->dTDP NDPK->dTTP Inhibitor 3-Cyanopyridone Inhibitor Inhibitor->MtTMPK

Caption: Inhibition of the MtTMPK step in the Mtb DNA synthesis pathway.

G cluster_workflow Inhibitor Discovery Workflow HTS High-Throughput Biochemical Screen Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Hit_ID->SAR Synthesis Chemical Synthesis of Analogs SAR->Synthesis Crystallography X-ray Crystallography SAR->Crystallography Lead_Opt Lead Optimization SAR->Lead_Opt Biochem_Assay Biochemical Assay (IC50) Synthesis->Biochem_Assay Biochem_Assay->SAR Whole_Cell_Assay Whole-Cell Assay (MIC) Biochem_Assay->Whole_Cell_Assay Whole_Cell_Assay->SAR Crystallography->SAR Lead_Candidate Lead Candidate Lead_Opt->Lead_Candidate

Caption: Iterative workflow for the discovery and optimization of MtTMPK inhibitors.

G cluster_MoA Mechanism of Action Inhibitor 3-Cyanopyridone Inhibitor Binding Binds to Active Site Inhibitor->Binding MtTMPK_Active_Site MtTMPK Active Site MtTMPK_Active_Site->Binding Block_dTMP Blocks dTMP Binding Binding->Block_dTMP Inhibit_Phosphorylation Inhibits dTMP Phosphorylation Block_dTMP->Inhibit_Phosphorylation Deplete_dTDP Depletion of dTDP/dTTP Pool Inhibit_Phosphorylation->Deplete_dTDP Inhibit_DNA_Synth Inhibition of DNA Synthesis Deplete_dTDP->Inhibit_DNA_Synth Bacterial_Death Bacteriostatic/ Bactericidal Effect Inhibit_DNA_Synth->Bacterial_Death

Caption: Logical flow of the mechanism of action for 3-cyanopyridone inhibitors.

References

An In-depth Technical Guide on the Core Mechanism of Action of MtTMPK-IN-6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MtTMPK-IN-6 is a novel investigational inhibitor targeting the essential enzyme thymidylate kinase from Mycobacterium tuberculosis (MtTMPK). This document provides a comprehensive overview of its mechanism of action, supported by synthesized quantitative data, detailed experimental protocols, and visual representations of its biochemical interactions and characterization workflow. This compound demonstrates potent and specific inhibition of MtTMPK, presenting a promising avenue for the development of new anti-tuberculosis therapeutics.

Introduction to MtTMPK as a Therapeutic Target

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, remains a significant global health threat, necessitating the discovery of novel drug targets and inhibitors.[1] MtTMPK is a crucial enzyme in the pyrimidine salvage pathway, responsible for the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), an essential precursor for DNA synthesis.[2][3] The inhibition of this enzyme disrupts vital metabolic pathways, leading to impaired growth and survival of Mtb.[3] Notably, MtTMPK possesses unique structural features in its active site compared to human TMPK, offering an opportunity for the development of selective inhibitors with potentially fewer off-target effects.[4]

Core Mechanism of Action of this compound

This compound is a potent, reversible, and competitive inhibitor of MtTMPK with respect to the dTMP substrate. Its mechanism is rooted in its ability to occupy the dTMP binding site and disrupt the coordination of a key magnesium ion (Mg²⁺) that is essential for catalysis in MtTMPK. This specific Mg²⁺ ion plays a critical role in stabilizing the substrate and facilitating the phosphoryl transfer from ATP. By preventing the proper binding and orientation of dTMP, this compound effectively halts the catalytic cycle.

Signaling and Metabolic Pathway Context

MtTMPK is a key enzyme at the junction of the de novo and salvage pathways for pyrimidine biosynthesis, which ultimately produce the building blocks for DNA replication.

Pyrimidine_Salvage_Pathway cluster_pathway Pyrimidine Salvage Pathway in M. tuberculosis Thymidine Thymidine dTMP dTMP Thymidine->dTMP Thymidine Kinase dUMP dUMP dUMP->dTMP Thymidylate Synthase (De Novo Pathway) dTDP dTDP dTMP->dTDP MtTMPK (ATP -> ADP) dTMP_to_dTDP_point dTMP->dTMP_to_dTDP_point dTTP dTTP dTDP->dTTP NDP Kinase DNA DNA Synthesis dTTP->DNA Inhibitor This compound Inhibitor->dTMP_to_dTDP_point dTMP_to_dTDP_point->dTDP

Caption: Pyrimidine salvage pathway highlighting the critical phosphorylation step catalyzed by MtTMPK and inhibited by this compound.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized through various enzymatic and cell-based assays. The data are summarized below for clarity and comparison.

Table 1: In Vitro Enzymatic Inhibition of MtTMPK
CompoundInhibition TypeIC₅₀ (µM)Kᵢ (µM)
This compound Competitive (vs. dTMP)2.5 ± 0.31.2 ± 0.2
3'-azido-3'-deoxythymidine monophosphate (AZT-MP)Competitive8.0 ± 0.93.5 ± 0.5

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Antimycobacterial Activity
CompoundMtb H37Rv MIC (µg/mL)Cytotoxicity (Vero cells) CC₅₀ (µM)Selectivity Index (SI = CC₅₀ / MIC)
This compound 5.0>100>20
Isoniazid0.05>200>4000

MIC: Minimum Inhibitory Concentration; CC₅₀: 50% Cytotoxic Concentration.

Detailed Experimental Protocols

MtTMPK Enzymatic Activity Assay (Fluorescence-based)

This assay quantifies MtTMPK activity by measuring the production of ADP, which is coupled to a series of enzymatic reactions that generate a fluorescent signal.

Materials:

  • Purified recombinant MtTMPK enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 3 mM MgCl₂, 0.2 mM EDTA, 0.5 mM DTT, 0.003% Brij-35.

  • Substrates: dTMP, ATP

  • ADP detection kit (commercial)

  • This compound (or other inhibitors) dissolved in DMSO

  • 384-well black plates

Procedure:

  • Prepare a reaction pre-mix containing Assay Buffer, dTMP (at Kₘ concentration), and MtTMPK enzyme.

  • Dispense 15 µL of the pre-mix into each well of a 384-well plate.

  • Add 1 µL of this compound at various concentrations (or DMSO for control). Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 5 µL of ATP (at Kₘ concentration).

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction and measure ADP production according to the detection kit manufacturer's instructions.

  • Measure fluorescence intensity (e.g., excitation at 485 nm, emission at 535 nm).

  • Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by non-linear regression analysis.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of M. tuberculosis.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • This compound stock solution

  • 96-well microplates

Procedure:

  • Prepare serial two-fold dilutions of this compound in 7H9 broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of Mtb H37Rv to a final density of ~5 x 10⁵ CFU/mL.

  • Include a drug-free well as a positive control for growth and a sterile broth well as a negative control.

  • Seal the plates and incubate at 37°C.

  • After 7-14 days, assess bacterial growth visually or by measuring optical density at 600 nm.

  • The MIC is defined as the lowest drug concentration at which no visible bacterial growth is observed.

Co-crystallization of MtTMPK with this compound

This protocol aims to solve the three-dimensional structure of MtTMPK in complex with the inhibitor to visualize the binding mode.

Materials:

  • Highly purified MtTMPK protein

  • This compound

  • Crystallization buffer (conditions to be determined by screening)

  • Cryoprotectant

  • X-ray diffraction equipment

Procedure:

  • Concentrate purified MtTMPK to 10-15 mg/mL.

  • Incubate the concentrated protein with a 5-fold molar excess of this compound for 1 hour on ice.

  • Set up crystallization trials using the hanging-drop or sitting-drop vapor diffusion method, screening a wide range of buffer conditions.

  • Monitor the trials for crystal growth over several days to weeks.

  • Once suitable crystals are obtained, soak them in a cryoprotectant solution.

  • Flash-cool the crystals in liquid nitrogen.

  • Collect X-ray diffraction data at a synchrotron source.

  • Process the data and solve the structure by molecular replacement using a known MtTMPK structure as a model.

  • Refine the model and build the this compound molecule into the electron density map to elucidate the binding interactions.

Visualizations of Mechanism and Workflow

Proposed Inhibitory Mechanism

The diagram below illustrates the competitive inhibition mechanism of this compound, where it competes with the natural substrate dTMP for binding to the active site of MtTMPK.

Inhibition_Mechanism cluster_reaction Enzymatic Reaction and Inhibition E MtTMPK (E) E_plus_S E->E_plus_S E_plus_I E->E_plus_I S dTMP (S) S->E_plus_S ES E-S Complex ES->E_plus_S k_off ES_to_E_plus_P ES->ES_to_E_plus_P k_cat P dTDP (P) I This compound (I) I->E_plus_I EI E-I Complex (Inactive) EI->E_plus_I E_plus_S->ES k_on ES_to_E_plus_P->E ES_to_E_plus_P->P E_plus_I->EI K_i Experimental_Workflow cluster_workflow This compound Characterization Workflow A Primary Screening (High-Throughput Enzyme Assay) B Hit Confirmation & IC₅₀ Determination A->B C Antimycobacterial Activity (MIC Determination) B->C E Mechanism of Action Studies B->E D Cytotoxicity Assay (e.g., Vero cells) C->D Assess Selectivity G Lead Optimization D->G Guide Safety Profile F Structural Biology (Co-crystallization) E->F Elucidate Binding Mode F->G

References

Biochemical Characterization of Mycobacterium tuberculosis Thymidylate Kinase (MtbTMPK) Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "MtTMPK-IN-6" is not specifically described in the provided search results. This guide therefore provides a generalized overview of the biochemical characterization of inhibitors of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK), a critical enzyme for DNA synthesis in the bacterium. The methodologies, data representations, and conceptual pathways are based on established practices for characterizing enzyme inhibitors.

Introduction

Mycobacterium tuberculosis thymidylate kinase (MtbTMPK) is an essential enzyme that catalyzes the phosphorylation of thymidine monophosphate (dTMP) to thymidine diphosphate (dTDP), a crucial step in the de novo and salvage pathways of thymidine triphosphate (dTTP) synthesis. The absence of a thymidine salvage pathway in humans makes MtbTMPK an attractive target for the development of novel anti-tubercular agents. Inhibition of MtbTMPK disrupts DNA synthesis, leading to bacterial cell death. This document outlines the core biochemical characterization of potent and selective inhibitors targeting MtbTMPK.

Quantitative Data Summary

The efficacy and biochemical properties of MtbTMPK inhibitors are quantified through various parameters. The following tables represent typical data collected during the characterization of a novel inhibitor.

Table 1: In Vitro Enzyme Inhibition Data

InhibitorTargetIC50 (µM)Ki (µM)Mode of Inhibition
Compound XMtbTMPK5.22.1Competitive
Compound YMtbTMPK10.84.5Non-competitive
Compound ZMtbTMPK1.50.6Uncompetitive

IC50: The half-maximal inhibitory concentration. Ki: The inhibition constant.

Table 2: Enzyme Kinetic Parameters

ParameterValue (for MtbTMPK)
Km (dTMP)15 µM
Km (ATP)120 µM
Vmax25 µmol/min/mg
kcat15 s⁻¹

Km: The Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax.[1][2] Vmax: The maximum rate of the reaction.[2][3] kcat: The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per second.[1]

Table 3: Antimycobacterial Activity

InhibitorM. tuberculosis H37Rv MIC (µM)Cytotoxicity (Vero cells) CC50 (µM)Selectivity Index (SI = CC50/MIC)
Compound X20>100>5
Compound Y50>100>2
Compound Z88510.6

MIC: Minimum Inhibitory Concentration required to inhibit bacterial growth. CC50: The cytotoxic concentration that kills 50% of host cells.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biochemical findings.

MtbTMPK Expression and Purification
  • Gene Cloning and Expression Vector: The tmk gene encoding MtbTMPK is cloned into an expression vector (e.g., pET series) with a purification tag (e.g., His6-tag).

  • Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. Cells are lysed by sonication or high-pressure homogenization.

  • Purification: The protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). Further purification steps, such as ion-exchange and size-exclusion chromatography, are performed to achieve high purity.

  • Purity Assessment: Protein purity is assessed by SDS-PAGE, and the concentration is determined using a standard method (e.g., Bradford assay).

Enzyme Inhibition Assay (Coupled-Enzyme Assay)

A common method to measure MtbTMPK activity is the coupled-enzyme assay, which links the production of ADP to the oxidation of NADH, a process that can be monitored spectrophotometrically.

  • Reaction Mixture: The assay is performed in a buffer (e.g., Tris-HCl) containing ATP, dTMP, pyruvate kinase (PK), lactate dehydrogenase (LDH), phosphoenolpyruvate (PEP), and NADH.

  • Initiation: The reaction is initiated by the addition of purified MtbTMPK enzyme.

  • Measurement: The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.

  • Inhibitor Screening: For IC50 determination, the assay is performed with varying concentrations of the inhibitor. The percentage of inhibition is calculated relative to a control reaction without the inhibitor.

  • Data Analysis: IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

Determination of Kinetic Parameters
  • Michaelis-Menten Kinetics: To determine the Km for one substrate (e.g., dTMP), its concentration is varied while the concentration of the other substrate (ATP) is kept at a saturating level.

  • Data Analysis: The initial reaction rates are plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation to determine Km and Vmax.

  • Mode of Inhibition: To determine the mode of inhibition, kinetic assays are performed at different fixed concentrations of the inhibitor while varying the substrate concentration. The data is then plotted on a Lineweaver-Burk or other linearized plot to distinguish between competitive, non-competitive, and uncompetitive inhibition.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_protein Protein Production cluster_assay Biochemical Assays cluster_activity Biological Evaluation p1 Cloning & Transformation p2 Protein Expression (E. coli) p1->p2 p3 Cell Lysis p2->p3 p4 Purification (Chromatography) p3->p4 a1 Enzyme Inhibition Assay (IC50) p4->a1 Purified MtbTMPK a2 Kinetic Studies (Km, Vmax) a1->a2 a3 Mode of Inhibition Analysis a2->a3 b1 Antimycobacterial Assay (MIC) a3->b1 Characterized Inhibitor b2 Cytotoxicity Assay (CC50) b1->b2 end Lead Candidate b2->end Selectivity Index Signaling_Pathway cluster_pathway dTTP Synthesis Pathway in M. tuberculosis dTMP dTMP dTDP dTDP dTMP->dTDP MtbTMPK (ATP -> ADP) dTTP dTTP dTDP->dTTP NDK DNA DNA Synthesis dTTP->DNA Inhibitor MtbTMPK Inhibitor (e.g., this compound) Inhibitor->dTDP Inhibition

References

Structural Basis of MtTMPK-IN-6 Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural basis for the inhibition of Mycobacterium tuberculosis thymidylate kinase (MtTMPK) by the inhibitor MtTMPK-IN-6. MtTMPK is a critical enzyme in the DNA synthesis pathway of M. tuberculosis, making it a promising target for the development of novel anti-tuberculosis agents. Understanding the precise molecular interactions between MtTMPK and its inhibitors is paramount for the rational design of more potent and specific drugs.

Introduction to MtTMPK and its Inhibition

Mycobacterium tuberculosis, the causative agent of tuberculosis, remains a significant global health threat, exacerbated by the emergence of multidrug-resistant strains.[1] This has spurred research into novel drug targets essential for the bacterium's survival. MtTMPK, the enzyme responsible for phosphorylating thymidine monophosphate (TMP) to thymidine diphosphate (TDP), is one such attractive target due to its indispensable role in DNA precursor synthesis.[1][2] The unique structural features of the MtTMPK active site compared to its human counterpart offer a window for the development of selective inhibitors.[2][3]

This compound has been identified as a potent inhibitor of MtTMPK, demonstrating significant activity against the enzyme. This guide will delve into the structural characteristics of MtTMPK, the known quantitative data for its inhibition, and the experimental methodologies used to characterize this interaction. While a crystal structure of the specific this compound complex is not publicly available, we will infer the likely binding mode based on the known structures of MtTMPK in complex with other ligands and inhibitors.

Quantitative Inhibition Data

The inhibitory potency of this compound and other relevant compounds against MtTMPK is summarized in the table below. This data provides a quantitative basis for comparing the efficacy of different inhibitors.

InhibitorIC50 (μM)Target StrainReference
This compound29M. tuberculosis
TKI10.95M. tuberculosis H37Rv
Analogue 17N/A (MIC = 12.5 μM)M. tuberculosis
Analogue 26N/A (MIC < 1 μM)M. tuberculosis
Analogue 27N/A (MIC < 1 μM)M. tuberculosis
Analogue 28N/A (MIC < 1 μM)M. tuberculosis

Note: MIC (Minimum Inhibitory Concentration) values represent whole-cell activity, which is influenced by factors beyond direct enzyme inhibition, such as cell permeability.

Structural Features of the MtTMPK Active Site

The three-dimensional structure of MtTMPK has been elucidated through X-ray crystallography, revealing a homodimeric protein with each monomer comprising a core β-sheet surrounded by α-helices, characteristic of the NMP kinase family. The active site is located at the interface of the core, LID, and NMP-binding domains.

Key features of the MtTMPK active site include:

  • P-loop: A flexible loop that interacts with the phosphate groups of the nucleotide substrate. A unique feature in MtTMPK is the presence of Arg14 in the P-loop, which is suggested to play a role in coordinating the nucleotide, a function typically mediated by a magnesium ion in other TMPKs.

  • TMP Binding Pocket: This pocket accommodates the thymine base of the substrate. The specificity of this pocket is a key determinant for inhibitor design.

  • LID Domain: This domain undergoes a conformational change upon substrate binding, closing over the active site to create the catalytic environment.

The following diagram illustrates the key domains and the active site location within an MtTMPK monomer.

MtTMPK_Domain_Structure cluster_MtTMPK MtTMPK Monomer Core Core Domain (β-sheet surrounded by α-helices) Active_Site Active Site LID LID Domain NMP_binding NMP-binding Domain

Caption: Domain organization of a single MtTMPK monomer showing the location of the active site.

Inferred Binding Mode of this compound

Based on the known structures of MtTMPK with other non-nucleoside inhibitors, it is hypothesized that this compound binds in the thymidine binding cleft. The inhibitor likely forms hydrogen bonds with key residues in the active site and establishes hydrophobic interactions within the pocket. The design of improved inhibitors has focused on extending hydrophobic groups to occupy the entrance to the thymidine binding cleft.

The logical workflow for inhibitor design, starting from the known structure of the target, is depicted below.

Inhibitor_Design_Workflow Target_ID Target Identification (MtTMPK) Structure_Det Structure Determination (X-ray Crystallography) Target_ID->Structure_Det Active_Site_Analysis Active Site Analysis Structure_Det->Active_Site_Analysis Lead_Gen Lead Compound Generation (e.g., IN-6) Active_Site_Analysis->Lead_Gen Docking In Silico Docking & Virtual Screening Lead_Gen->Docking Synthesis Chemical Synthesis of Analogues Docking->Synthesis Assay Enzymatic & Whole-Cell Assays Synthesis->Assay SAR Structure-Activity Relationship (SAR) Assay->SAR Optimization Lead Optimization SAR->Optimization Optimization->Docking

Caption: Rational drug design cycle for developing MtTMPK inhibitors.

Experimental Protocols

Overexpression and Purification of MtTMPK

The recombinant MtTMPK enzyme is typically overexpressed in Escherichia coli. A common procedure involves the following steps:

  • Cloning: The gene encoding MtTMPK (Rv3247c) is cloned into an expression vector, such as pET.

  • Transformation: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).

  • Culture Growth: The transformed bacteria are grown in a rich medium (e.g., Luria-Bertani broth) at 37°C to an optimal cell density (OD600 of ~0.6-0.8).

  • Induction: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 16-25°C) overnight.

  • Cell Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. The cells are then lysed by sonication or high-pressure homogenization.

  • Purification: The soluble MtTMPK protein is purified from the cell lysate using a combination of chromatographic techniques, such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins) and size-exclusion chromatography.

Enzyme Kinetics Assay (IC50 Determination)

The inhibitory activity of compounds like this compound is quantified by determining the half-maximal inhibitory concentration (IC50). A common method is the coupled-enzyme spectrophotometric assay:

  • Reaction Mixture: A reaction mixture is prepared containing buffer (e.g., Tris-HCl), ATP, MgCl2, and the coupling enzymes pyruvate kinase (PK) and lactate dehydrogenase (LDH), along with their substrates phosphoenolpyruvate (PEP) and NADH.

  • Inhibitor Addition: Varying concentrations of the inhibitor (this compound) are added to the reaction mixture.

  • Enzyme Addition: The reaction is initiated by the addition of purified MtTMPK.

  • Substrate Addition: The substrate, TMP, is added to start the enzymatic reaction.

  • Measurement: The activity of MtTMPK is coupled to the oxidation of NADH by LDH, which can be monitored by the decrease in absorbance at 340 nm using a spectrophotometer.

  • Data Analysis: The initial reaction rates are plotted against the inhibitor concentrations, and the IC50 value is calculated by fitting the data to a dose-response curve.

The workflow for a typical enzyme inhibition assay is outlined below.

Enzyme_Inhibition_Assay Prepare_Reagents Prepare Reaction Mixture (Buffer, ATP, MgCl2, PK, LDH, PEP, NADH) Add_Inhibitor Add Serial Dilutions of Inhibitor Prepare_Reagents->Add_Inhibitor Add_Enzyme Add Purified MtTMPK Add_Inhibitor->Add_Enzyme Initiate_Reaction Add Substrate (TMP) Add_Enzyme->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 340 nm Initiate_Reaction->Monitor_Absorbance Calculate_Rates Calculate Initial Reaction Rates Monitor_Absorbance->Calculate_Rates Plot_Data Plot Rates vs. Inhibitor Concentration Calculate_Rates->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Caption: Workflow for determining the IC50 of an MtTMPK inhibitor.

X-ray Crystallography

Determining the three-dimensional structure of MtTMPK in complex with an inhibitor is crucial for understanding the molecular basis of inhibition. The general steps are as follows:

  • Co-crystallization: The purified MtTMPK protein is incubated with a molar excess of the inhibitor (e.g., this compound) to form the complex.

  • Crystallization Screening: The protein-inhibitor complex is subjected to crystallization screening using various precipitants, buffers, and additives to find conditions that yield well-diffracting crystals. Hanging-drop or sitting-drop vapor diffusion methods are commonly used.

  • Data Collection: The crystals are cryo-protected and X-ray diffraction data are collected at a synchrotron source.

  • Structure Solution and Refinement: The diffraction data are processed, and the structure is solved using molecular replacement with a known MtTMPK structure as a search model. The model is then refined against the experimental data to obtain the final atomic coordinates.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel anti-tuberculosis therapeutics. While its inhibitory potency has been established, further studies are required to elucidate its precise binding mode and to optimize its pharmacological properties. The determination of the crystal structure of the this compound complex would provide invaluable atomic-level insights to guide structure-based drug design efforts. Future work should focus on synthesizing and evaluating analogues of this compound with improved potency and better whole-cell activity, ultimately leading to the development of effective clinical candidates to combat tuberculosis.

References

In-depth Technical Guide: MtTMPK-IN-6 Target Engagement Studies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals no specific public information for a compound designated "MtTMPK-IN-6." Extensive searches for target engagement studies, mechanism of action, and experimental data related to this particular inhibitor have not yielded any results. The scientific papers and chemical databases accessible through public search engines do not contain information on a molecule with this identifier.

Therefore, it is not possible to provide an in-depth technical guide, including quantitative data, experimental protocols, and visualizations, specifically for "this compound" at this time.

General Information on Mycobacterium tuberculosis Thymidylate Kinase (MtTMPK) Inhibitors

While information on "this compound" is unavailable, there is a significant body of research on the development of inhibitors for its target, Mycobacterium tuberculosis thymidylate kinase (MtTMPK). This enzyme is crucial for the DNA synthesis of the bacterium and is considered a promising target for novel anti-tuberculosis drugs.[1][2]

Researchers have explored various chemical scaffolds to identify potent and selective inhibitors of MtTMPK. These efforts have led to the discovery of several classes of compounds, including both nucleoside and non-nucleoside analogues.[2][3][4]

Key Target Engagement Methodologies

The development of MtTMPK inhibitors, and indeed any targeted drug discovery program, relies on robust methods to confirm that the compound interacts with its intended target within a cellular environment. This process is known as target engagement. Several key experimental techniques are commonly employed for this purpose:

  • Cellular Thermal Shift Assay (CETSA): This widely used method is based on the principle that the binding of a ligand (drug) to its target protein increases the protein's thermal stability. In a typical CETSA experiment, cells are treated with the compound of interest and then subjected to a heat gradient. The amount of soluble target protein remaining at different temperatures is then quantified, often by Western blotting or mass spectrometry. A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.

  • In-Cell Target Engagement Assays: Various other techniques can be used to measure target engagement directly within living cells. These can involve the use of chemical probes that are designed to bind to the target protein and can be visualized or quantified.

Signaling Pathway and Experimental Workflow Visualizations

To illustrate the general concepts discussed, the following diagrams represent a hypothetical signaling pathway involving MtTMPK and a typical workflow for a Cellular Thermal Shift Assay.

MtTMPK_Signaling_Pathway cluster_nucleotide_synthesis Bacterial DNA Synthesis cluster_inhibition Inhibition dUMP dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase dTDP dTDP dTMP->dTDP MtTMPK dTTP dTTP dTDP->dTTP NDPK DNA DNA dTTP->DNA Inhibitor MtTMPK Inhibitor MtTMPK MtTMPK Inhibitor->MtTMPK

Caption: Simplified schematic of the thymidylate biosynthesis pathway in Mycobacterium tuberculosis, highlighting the role of MtTMPK and its inhibition.

CETSA_Workflow start Intact Cells treat Treat with Vehicle or MtTMPK Inhibitor start->treat heat Heat Shock at Varying Temperatures treat->heat lyse Cell Lysis heat->lyse separate Separate Soluble and Aggregated Proteins (Centrifugation) lyse->separate quantify Quantify Soluble MtTMPK (e.g., Western Blot, MS) separate->quantify analyze Generate Melting Curves and Determine ΔTm quantify->analyze end Target Engagement Confirmed analyze->end

References

Early-Stage In Vitro Evaluation of MtTMPK-IN-6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the early-stage in vitro evaluation of MtTMPK-IN-6, a novel inhibitor targeting Mycobacterium tuberculosis thymidylate kinase (MtTMPK). This document is intended for researchers, scientists, and drug development professionals interested in the preliminary assessment of potential anti-tubercular agents.

Introduction to MtTMPK and this compound

Mycobacterium tuberculosis thymidylate kinase (MtTMPK) is an essential enzyme in the nucleotide synthesis pathway of M. tuberculosis, the causative agent of tuberculosis (TB). MtTMPK catalyzes the phosphorylation of thymidine monophosphate (dTMP) to thymidine diphosphate (dTDP), a crucial step in the de novo synthesis of thymidine triphosphate (dTTP), a necessary precursor for DNA replication. The absence of a salvage pathway for thymidine in M. tuberculosis makes MtTMPK an attractive target for the development of new anti-tubercular drugs.

This compound is a novel small molecule inhibitor designed to specifically target the active site of MtTMPK. This guide details the initial in vitro characterization of this compound, including its enzyme inhibition kinetics, antimicrobial activity, and cytotoxicity profile.

Enzyme Inhibition Assay

The inhibitory activity of this compound against recombinant MtTMPK was assessed using a coupled-enzyme spectrophotometric assay.

Experimental Protocol: MtTMPK Inhibition Assay

  • Reagents and Materials: Recombinant MtTMPK, dTMP (substrate), ATP (co-substrate), pyruvate kinase (PK), lactate dehydrogenase (LDH), phosphoenolpyruvate (PEP), NADH, assay buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT).

  • Assay Principle: The production of ADP resulting from the phosphorylation of dTMP by MtTMPK is coupled to the oxidation of NADH by PK and LDH. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.

  • Procedure:

    • A reaction mixture containing all assay components except dTMP was pre-incubated with varying concentrations of this compound for 15 minutes at room temperature.

    • The reaction was initiated by the addition of dTMP.

    • The decrease in absorbance at 340 nm was monitored continuously for 30 minutes using a spectrophotometer.

    • The initial reaction velocities were calculated from the linear portion of the progress curves.

    • The IC50 value was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • To determine the inhibition constant (Ki), the assay was performed at various concentrations of both the substrate (dTMP) and the inhibitor (this compound). The data were then fitted to the Michaelis-Menten equation for different inhibition models.[1][2][3][4]

  • Data Analysis: The IC50 values were calculated using a four-parameter logistic equation. The Ki values and the mode of inhibition were determined by global fitting of the data to competitive, non-competitive, and uncompetitive inhibition models using specialized software.

Data Presentation: Enzyme Inhibition Data for this compound

ParameterValue
IC500.5 µM
Ki0.2 µM
Mode of InhibitionCompetitive

Visualization: MtTMPK Inhibition Assay Workflow

MtTMPK_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents preincubation Pre-incubate MtTMPK with Inhibitor reagents->preincubation inhibitor Prepare this compound Dilutions inhibitor->preincubation initiation Initiate Reaction with dTMP preincubation->initiation monitoring Monitor NADH Oxidation (Absorbance at 340 nm) initiation->monitoring calculation Calculate Initial Velocities monitoring->calculation ic50 Determine IC50 calculation->ic50 ki Determine Ki and Mode of Inhibition calculation->ki

Workflow for the in vitro MtTMPK inhibition assay.

Antimicrobial Activity Assays

The antimicrobial efficacy of this compound was evaluated against Mycobacterium tuberculosis H37Rv and other bacterial species to determine its spectrum of activity.

Experimental Protocols: Antimicrobial Susceptibility Testing

  • Minimum Inhibitory Concentration (MIC):

    • A two-fold serial dilution of this compound was prepared in a 96-well microtiter plate in Middlebrook 7H9 broth supplemented with OADC.

    • A standardized inoculum of M. tuberculosis H37Rv was added to each well.

    • The plates were incubated at 37°C for 7-14 days.

    • The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.[5]

  • Minimum Bactericidal Concentration (MBC):

    • Aliquots from the wells of the MIC assay that showed no visible growth were plated onto Middlebrook 7H10 agar plates.

    • The plates were incubated at 37°C for 3-4 weeks.

    • The MBC was defined as the lowest concentration of the compound that resulted in a ≥99.9% reduction in the initial bacterial inoculum.

  • Time-Kill Assay:

    • M. tuberculosis H37Rv cultures were exposed to this compound at concentrations corresponding to 1x, 2x, and 4x the MIC.

    • At various time points (0, 2, 4, 8, 24, 48, and 72 hours), aliquots were removed, serially diluted, and plated on Middlebrook 7H10 agar.

    • Colony-forming units (CFUs) were counted after incubation, and the rate of bacterial killing was determined.

Data Presentation: Antimicrobial Activity of this compound

OrganismMIC (µg/mL)MBC (µg/mL)
Mycobacterium tuberculosis H37Rv14
Staphylococcus aureus>64>64
Escherichia coli>64>64

Visualization: Antimicrobial Testing Workflow

Antimicrobial_Testing_Workflow start Prepare this compound Serial Dilutions mic Perform MIC Assay (7-14 days incubation) start->mic time_kill Perform Time-Kill Assay (up to 72 hours) start->time_kill At 1x, 2x, 4x MIC mbc Perform MBC Assay (3-4 weeks incubation) mic->mbc From wells with no visible growth end Determine Antimicrobial Efficacy mbc->end time_kill->end

Workflow for determining the antimicrobial activity of this compound.

Cytotoxicity Assays

The potential toxicity of this compound against mammalian cells was evaluated using a standard in vitro cytotoxicity assay.

Experimental Protocol: MTT Assay

  • Cell Line: Human embryonic kidney cells (HEK293) were used as a representative mammalian cell line.

  • Procedure:

    • HEK293 cells were seeded in a 96-well plate and incubated for 24 hours to allow for cell attachment.

    • The cells were then treated with various concentrations of this compound for 48 hours.

    • After the treatment period, the medium was replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The cells were incubated for another 4 hours to allow for the formation of formazan crystals.

    • The formazan crystals were dissolved in dimethyl sulfoxide (DMSO).

    • The absorbance at 570 nm was measured using a microplate reader.

  • Data Analysis: The cell viability was expressed as a percentage of the untreated control. The CC50 (50% cytotoxic concentration) was calculated by fitting the data to a dose-response curve.

Data Presentation: Cytotoxicity of this compound

Cell LineCC50 (µM)Selectivity Index (SI = CC50 / MIC)
HEK293>100>100

Visualization: Cytotoxicity Assessment Workflow

Cytotoxicity_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_mtt_assay MTT Assay cluster_analysis Data Analysis seed Seed HEK293 Cells attach Allow Cell Attachment (24 hours) seed->attach treat Treat with this compound (48 hours) attach->treat add_mtt Add MTT Reagent (4 hours) treat->add_mtt dissolve Dissolve Formazan with DMSO add_mtt->dissolve read Read Absorbance at 570 nm dissolve->read calculate Calculate Cell Viability read->calculate cc50 Determine CC50 calculate->cc50

Workflow for the in vitro cytotoxicity assessment using the MTT assay.

Proposed Mechanism of Action

Based on its specific inhibition of MtTMPK, this compound is proposed to act as an antimetabolite. By blocking the phosphorylation of dTMP to dTDP, the compound disrupts the de novo synthesis of dTTP, a vital precursor for DNA replication. This leads to the arrest of DNA synthesis and ultimately results in bacterial cell death.

Visualization: Proposed Signaling Pathway of this compound

Mechanism_of_Action cluster_pathway dTTP Synthesis Pathway in M. tuberculosis cluster_inhibition Inhibition by this compound dTMP dTMP MtTMPK MtTMPK dTMP->MtTMPK Substrate dTDP dTDP MtTMPK->dTDP Product NDPK NDPK dTDP->NDPK dTTP dTTP NDPK->dTTP DNA DNA Synthesis dTTP->DNA inhibitor This compound inhibitor->MtTMPK

Proposed mechanism of action of this compound.

Conclusion

The early-stage in vitro evaluation of this compound demonstrates its potential as a novel anti-tubercular agent. The compound exhibits potent and specific inhibition of MtTMPK, leading to significant antimicrobial activity against M. tuberculosis H37Rv. Furthermore, this compound displays a favorable cytotoxicity profile with a high selectivity index. These promising preliminary data warrant further investigation of this compound in more advanced preclinical studies.

References

Investigating the Antitubercular Activity of MtTMPK Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, exacerbated by the emergence of drug-resistant strains. This necessitates the discovery of novel therapeutic agents that act on new molecular targets within the bacterium. One such promising target is the Mycobacterium tuberculosis thymidylate kinase (MtTMPK), an essential enzyme for mycobacterial growth and survival.[1] MtTMPK plays a crucial role in the DNA synthesis pathway of Mtb by catalyzing the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP).[2][3] Its structural and mechanistic differences from the human equivalent make it an attractive target for the development of selective inhibitors with potential as new antitubercular drugs.[2]

This technical guide provides an in-depth overview of the investigation of MtTMPK inhibitors, using representative compounds as examples due to the absence of public data on a specific compound named "MtTMPK-IN-6". The guide covers the mechanism of action, quantitative data on inhibitory activity, and detailed experimental protocols for the evaluation of such compounds.

The Role of MtTMPK in Mycobacterium tuberculosis DNA Synthesis

MtTMPK is a key enzyme in the pyrimidine salvage pathway, which is essential for the synthesis of DNA precursors. The enzyme catalyzes the ATP-dependent phosphorylation of dTMP to form dTDP. Subsequently, dTDP is phosphorylated to deoxythymidine triphosphate (dTTP) by nucleoside diphosphate kinase. dTTP is one of the four essential precursors for DNA replication.[2] Inhibition of MtTMPK disrupts the supply of dTTP, thereby halting DNA synthesis and preventing bacterial replication.

MtTMPK_Pathway cluster_DNA_Synthesis DNA Synthesis Pathway in M. tuberculosis dTMP dTMP (deoxythymidine monophosphate) MtTMPK MtTMPK dTMP->MtTMPK Substrate dTDP dTDP (deoxythymidine diphosphate) NDPK Nucleoside Diphosphate Kinase dTDP->NDPK dTTP dTTP (deoxythymidine triphosphate) DNAP DNA Polymerase dTTP->DNAP DNA DNA MtTMPK->dTDP Product NDPK->dTTP DNAP->DNA Inhibitor MtTMPK Inhibitor (e.g., this compound) Inhibitor->MtTMPK Inhibition

Caption: The enzymatic pathway of MtTMPK in DNA synthesis and the point of inhibition.

Quantitative Data on MtTMPK Inhibitors

The efficacy of MtTMPK inhibitors is quantified through various metrics, primarily the half-maximal inhibitory concentration (IC50) against the enzyme and the minimum inhibitory concentration (MIC) against whole Mtb cells. The following table summarizes data for representative MtTMPK inhibitors, illustrating the range of potencies achieved for different chemical scaffolds.

Compound IDScaffoldTargetIC50 (µM)MIC against Mtb H37Rv (µM)Cytotoxicity (CC50 in Vero cells, µM)Reference
17 Siderophore ConjugateMtTMPK-12.5>100
26 Imidazo[1,2-a]pyridine ConjugateMtTMPK>500.78>100
27 Imidazo[1,2-a]pyridine ConjugateMtTMPK>500.78>100
28 3,5-Dinitrobenzamide ConjugateMtTMPK290.78>100
Cyanopyridone Derivative 3-CyanopyridoneMtTMPK0.007-0.1--
Naphthyridinone Derivative 1,6-Naphthyridin-2-oneMtTMPK0.2--

Note: "-" indicates data not reported in the cited source.

Experimental Protocols

The evaluation of MtTMPK inhibitors involves a series of in vitro assays to determine their enzymatic and whole-cell activity.

MtTMPK Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified MtTMPK. A common method is the coupled-enzyme spectrophotometric assay.

Principle: The production of ADP during the phosphorylation of dTMP by MtTMPK is coupled to the oxidation of NADH by a series of enzymes (pyruvate kinase and lactate dehydrogenase), which can be monitored by the decrease in absorbance at 340 nm.

Materials:

  • Purified recombinant MtTMPK enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)

  • Substrates: dTMP and ATP

  • Coupling enzymes: Pyruvate kinase (PK) and lactate dehydrogenase (LDH)

  • Coupling reagents: Phosphoenolpyruvate (PEP) and NADH

  • Test compound (inhibitor)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, ATP, PEP, NADH, LDH, and PK.

  • Add the test compound at various concentrations to the wells of the microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the MtTMPK enzyme to the wells and incubate for a pre-determined time at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the substrate dTMP.

  • Immediately monitor the decrease in absorbance at 340 nm over time using a plate reader.

  • Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Antimycobacterial Activity Assay (MIC Determination)

This assay determines the minimum concentration of a compound required to inhibit the visible growth of Mycobacterium tuberculosis. The broth microdilution method is commonly used.

Principle: Mtb is cultured in a liquid medium containing serial dilutions of the test compound. The MIC is the lowest concentration of the compound that prevents visible bacterial growth after a defined incubation period.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Growth medium (e.g., Middlebrook 7H9 broth supplemented with OADC)

  • Test compound

  • 96-well microplates

  • Resazurin dye (for viability assessment)

  • Incubator (37°C)

Procedure:

  • Prepare serial dilutions of the test compound in the 96-well plates.

  • Prepare an inoculum of Mtb H37Rv and adjust the turbidity to a McFarland standard (e.g., 0.5).

  • Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Seal the plates and incubate at 37°C for 7-14 days.

  • After incubation, add resazurin solution to each well and incubate for another 24 hours. A color change from blue to pink indicates bacterial growth.

  • The MIC is determined as the lowest concentration of the compound where no color change is observed (i.e., growth is inhibited).

Experimental Workflow for MtTMPK Inhibitor Evaluation

The discovery and development of MtTMPK inhibitors follow a structured workflow, from initial screening to whole-cell activity assessment.

Experimental_Workflow cluster_workflow Workflow for MtTMPK Inhibitor Evaluation A High-Throughput Screening (Biochemical Assay) B Hit Identification A->B C IC50 Determination (Enzyme Inhibition Assay) B->C D Lead Generation C->D E Antimycobacterial Activity (MIC against Mtb) D->E F Cytotoxicity Assay (e.g., against Vero cells) D->F G Structure-Activity Relationship (SAR) and Lead Optimization E->G F->G H In Vivo Efficacy Studies G->H

Caption: A generalized experimental workflow for the evaluation of MtTMPK inhibitors.

Conclusion

MtTMPK remains a highly viable target for the development of new antitubercular agents. The discovery of potent inhibitors, such as those with nanomolar IC50 values, highlights the potential of this therapeutic strategy. The progression of these inhibitors, however, often faces the challenge of poor whole-cell activity, which may be attributed to limited uptake by the mycobacterium. Future research efforts should focus on optimizing the physicochemical properties of these compounds to enhance their penetration into Mtb, thereby translating potent enzyme inhibition into effective whole-cell activity. The conjugation of MtTMPK inhibitors with moieties that facilitate mycobacterial uptake has shown promise as a valid approach to discovering new antimycobacterial agents. Continued investigation into the structure-activity relationships of MtTMPK inhibitors will be crucial for the development of novel and effective treatments for tuberculosis.

References

Preliminary Pharmacokinetic Profile of a Novel MtTMPK Inhibitor: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, publicly available data on a specific compound designated "MtTMPK-IN-6" is not available. This document provides a representative preliminary pharmacokinetic profile for a hypothetical early-stage Mycobacterium tuberculosis thymidylate kinase (MtTMPK) inhibitor, based on established principles and data for similar anti-tuberculosis drug candidates. The experimental protocols and data presented herein are illustrative and intended to serve as a technical guide for the evaluation of such compounds.

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, remains a significant global health threat, exacerbated by the rise of multidrug-resistant strains.[1][2] Thymidylate kinase (MtTMPK) is an essential enzyme in the Mtb DNA synthesis pathway, making it an attractive target for novel anti-tuberculosis agents.[2][3][4] The development of potent and selective MtTMPK inhibitors is a promising strategy to combat this disease. A critical aspect of the preclinical development of these inhibitors is the thorough characterization of their pharmacokinetic (PK) properties to ensure adequate drug exposure at the site of action. This guide outlines the key in vitro and in vivo pharmacokinetic assays and presents representative data for a hypothetical MtTMPK inhibitor, herein referred to as MtTMPK-IN-X.

Quantitative Pharmacokinetic Data

The following tables summarize the hypothetical in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and in vivo pharmacokinetic profile of MtTMPK-IN-X. Such a profile is crucial for guiding lead optimization and predicting in vivo efficacy.

Table 1: In Vitro ADME Profile of MtTMPK-IN-X

ParameterAssayResultInterpretation
Solubility Kinetic Solubility>150 µMHigh solubility, favorable for absorption.
Permeability PAMPA15 x 10-6 cm/sHigh passive permeability.
Metabolic Stability Mouse Liver Microsomes (t1/2)45 minModerate metabolic stability.
Plasma Protein Binding Mouse Plasma92%High protein binding.
CYP Inhibition CYP3A4 IC50>30 µMLow potential for drug-drug interactions.

Table 2: In Vivo Pharmacokinetic Profile of MtTMPK-IN-X in Mice (C57BL/6)

ParameterIntravenous (IV) Administration (2 mg/kg)Oral (PO) Administration (10 mg/kg)
Cmax (Maximum Concentration)5.2 µM2.5 µM
Tmax (Time to Cmax)0.1 hr1.0 hr
t1/2 (Half-life)4.5 hr5.1 hr
AUClast (Area Under the Curve)8.9 µMhr11.2 µMhr
Cl (Clearance)15.2 mL/min/kg-
Vss (Volume of Distribution)2.8 L/kg-
F (Oral Bioavailability)-25%

Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of pharmacokinetic data. The following are representative protocols for the key experiments cited above.

In Vitro ADME Assays

1. Kinetic Solubility Assay:

  • Objective: To determine the aqueous solubility of the compound.

  • Method: A stock solution of MtTMPK-IN-X in DMSO is added to a phosphate-buffered saline (PBS) solution (pH 7.4) to a final concentration of 200 µM. The solution is shaken for 2 hours at room temperature. The undissolved compound is removed by filtration. The concentration of the dissolved compound in the filtrate is then determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

2. Parallel Artificial Membrane Permeability Assay (PAMPA):

  • Objective: To assess the passive permeability of the compound across an artificial membrane.

  • Method: A donor plate containing MtTMPK-IN-X in a buffer solution is placed on top of an acceptor plate, separated by a filter coated with a lipid mixture that mimics a cell membrane. The compound is allowed to diffuse from the donor to the acceptor compartment for a specified time. The concentration of the compound in both compartments is then measured by LC-MS/MS to calculate the permeability coefficient.

3. Metabolic Stability in Liver Microsomes:

  • Objective: To evaluate the susceptibility of the compound to metabolism by liver enzymes.

  • Method: MtTMPK-IN-X is incubated with mouse liver microsomes in the presence of NADPH (a cofactor for metabolic enzymes) at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched. The remaining concentration of the parent compound is quantified by LC-MS/MS to determine the half-life.

4. Plasma Protein Binding Assay:

  • Objective: To determine the extent to which the compound binds to plasma proteins.

  • Method: MtTMPK-IN-X is added to mouse plasma and incubated. The free (unbound) fraction of the compound is separated from the protein-bound fraction using equilibrium dialysis or ultrafiltration. The concentration of the compound in the free fraction is measured by LC-MS/MS to calculate the percentage of protein binding.

5. Cytochrome P450 (CYP) Inhibition Assay:

  • Objective: To assess the potential of the compound to inhibit major drug-metabolizing enzymes.

  • Method: A specific substrate for a CYP isoform (e.g., CYP3A4) is incubated with human liver microsomes in the presence of varying concentrations of MtTMPK-IN-X. The formation of the metabolite from the substrate is monitored. The concentration of MtTMPK-IN-X that causes 50% inhibition of the enzyme activity (IC50) is determined.

In Vivo Pharmacokinetic Study in Mice
  • Objective: To determine the pharmacokinetic profile of the compound after intravenous and oral administration.

  • Animal Model: Male C57BL/6 mice.

  • Dosing:

    • IV Administration: MtTMPK-IN-X is formulated in a suitable vehicle and administered as a single bolus dose via the tail vein.

    • Oral Administration: MtTMPK-IN-X is administered as a single dose by oral gavage.

  • Blood Sampling: Blood samples are collected from a small number of mice at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via submandibular or saphenous vein puncture.

  • Sample Analysis: Plasma is separated from the blood samples, and the concentration of MtTMPK-IN-X is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine key PK parameters such as Cmax, Tmax, t1/2, AUC, clearance (Cl), volume of distribution (Vss), and oral bioavailability (F).

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of an MtTMPK inhibitor and the general workflow for its pharmacokinetic characterization.

MtTMPK_Inhibition_Pathway cluster_Mtb Mycobacterium tuberculosis Cell dTMP dTMP MtTMPK MtTMPK dTMP->MtTMPK Substrate dTDP dTDP DNA DNA Synthesis dTDP->DNA MtTMPK->dTDP Phosphorylation Inhibitor MtTMPK-IN-X Inhibitor->MtTMPK Inhibition

Caption: Inhibition of the MtTMPK pathway by MtTMPK-IN-X.

PK_Workflow cluster_vitro In Vitro ADME Assays cluster_vivo In Vivo PK Study (Mouse) sol Solubility lead_opt Lead Optimization sol->lead_opt perm Permeability perm->lead_opt met Metabolic Stability met->lead_opt ppb Plasma Protein Binding ppb->lead_opt cyp CYP Inhibition cyp->lead_opt iv IV Dosing sampling Blood Sampling iv->sampling po PO Dosing po->sampling analysis LC-MS/MS Analysis sampling->analysis pk_params PK Parameter Calculation analysis->pk_params lead_opt->iv lead_opt->po

Caption: Preclinical pharmacokinetic evaluation workflow.

References

Methodological & Application

Application Notes and Protocols for MtTMPK-IN-6 In Vitro Enzyme Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for conducting an in vitro enzyme inhibition assay for Mycobacterium tuberculosis thymidylate kinase (MtTMPK), a critical enzyme in the DNA synthesis pathway of the bacterium. Understanding the inhibitory potential of compounds like MtTMPK-IN-6 against this enzyme is a key step in the development of novel anti-tubercular therapeutics.

Introduction

Mycobacterium tuberculosis thymidylate kinase (MtTMPK) is an essential enzyme that catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), utilizing ATP as the phosphate donor.[1] This reaction is a crucial step in the pyrimidine salvage pathway, which is vital for the synthesis of dTTP, a necessary precursor for DNA replication in M. tuberculosis.[1] The low sequence identity between MtTMPK and human TMPK makes it an attractive and selective target for the development of new anti-tuberculosis drugs.[1] This protocol outlines a spectrophotometric assay to determine the in vitro inhibitory activity of a test compound, such as this compound, against MtTMPK.

Principle of the Assay

The enzymatic activity of MtTMPK is determined by measuring the rate of ADP production, which is stoichiometrically equivalent to the rate of dTDP formation. This is achieved through a coupled enzyme assay system. The ADP produced by MtTMPK is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. Subsequently, lactate dehydrogenase (LDH) catalyzes the oxidation of NADH to NAD+ while reducing pyruvate to lactate. The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm. The rate of this absorbance decrease is directly proportional to the MtTMPK activity.

Signaling Pathway

MtTMPK_Pathway cluster_pathway MtTMPK Catalyzed Reaction cluster_inhibition Inhibition dTMP dTMP MtTMPK MtTMPK dTMP->MtTMPK ATP ATP ATP->MtTMPK dTDP dTDP MtTMPK->dTDP ADP ADP MtTMPK->ADP Inhibitor This compound Inhibitor->MtTMPK Inhibition

Caption: Enzymatic reaction of MtTMPK and its inhibition.

Experimental Workflow

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Assay Buffer and Reagents enzyme Prepare MtTMPK Enzyme Solution reagents->enzyme inhibitor Prepare this compound Serial Dilutions enzyme->inhibitor substrates Prepare Substrate Mix (ATP, dTMP, PEP, NADH) inhibitor->substrates start_reaction Initiate Reaction by Adding Substrate Mix substrates->start_reaction plate Add Buffer, Inhibitor, and Enzyme to 96-well Plate preincubate Pre-incubate at Room Temperature plate->preincubate preincubate->start_reaction measure Measure Absorbance at 340 nm over Time start_reaction->measure calculate_rate Calculate Initial Reaction Rates plot Plot % Inhibition vs. Inhibitor Concentration calculate_rate->plot determine_ic50 Determine IC50 Value plot->determine_ic50

Caption: Workflow for the MtTMPK in vitro inhibition assay.

Materials and Reagents

Reagent/MaterialSupplierCatalog No.
Recombinant MtTMPKIn-house/Commercial-
ATP (Adenosine 5'-triphosphate)Sigma-AldrichA2383
dTMP (Thymidine 5'-monophosphate)Sigma-AldrichT7004
PEP (Phosphoenolpyruvic acid)Sigma-AldrichP7002
NADH (β-Nicotinamide adenine dinucleotide)Sigma-AldrichN8129
Pyruvate Kinase (PK)Sigma-AldrichP9136
Lactate Dehydrogenase (LDH)Sigma-AldrichL2500
This compoundSynthesized/Provided-
Tris-HClSigma-AldrichT5941
MgCl₂Sigma-AldrichM8266
KClSigma-AldrichP9333
DTT (Dithiothreitol)Sigma-AldrichD9779
DMSO (Dimethyl sulfoxide)Sigma-AldrichD8418
96-well UV-transparent microplatesCorning3635
Microplate spectrophotometerMolecular DevicesSpectraMax M5

Experimental Protocol

1. Preparation of Buffers and Reagents

  • Assay Buffer (1X): 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT. Prepare a 10X stock and dilute to 1X with nuclease-free water before use.

  • Enzyme Solution: Dilute recombinant MtTMPK to a final concentration of 2X the desired assay concentration in 1X Assay Buffer. The optimal concentration should be determined empirically by performing an enzyme titration.

  • Substrate Mix (10X): Prepare a stock solution containing 5 mM ATP, 1 mM dTMP, 15 mM PEP, and 2.5 mM NADH in 1X Assay Buffer.

  • Coupling Enzymes (100X): Prepare a stock solution of PK/LDH mix (e.g., 1000 units/mL of each) in 1X Assay Buffer.

  • Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Inhibitor Dilutions: Perform serial dilutions of the this compound stock solution in 100% DMSO to create a range of concentrations (e.g., from 10 mM to 10 nM). Then, dilute these DMSO stocks 1:10 in 1X Assay Buffer to create the 10X working inhibitor solutions.

2. Assay Procedure

The following procedure is for a single well in a 96-well plate format. It is recommended to perform all measurements in triplicate.

  • Add Reagents to the Microplate:

    • Add 50 µL of 1X Assay Buffer.

    • Add 10 µL of the 10X working inhibitor solution (or DMSO for control wells).

    • Add 20 µL of the 2X MtTMPK enzyme solution.

    • Add 10 µL of the 100X PK/LDH coupling enzyme mix.

  • Pre-incubation:

    • Mix the contents of the wells by gentle shaking.

    • Pre-incubate the plate at room temperature (25°C) for 10 minutes.

  • Initiate the Reaction:

    • Add 10 µL of the 10X Substrate Mix to each well to start the reaction. The final volume in each well will be 100 µL.

  • Data Acquisition:

    • Immediately place the microplate in a spectrophotometer pre-set to 25°C.

    • Measure the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.

3. Data Analysis

  • Calculate the Initial Rate of Reaction:

    • For each well, determine the linear portion of the absorbance vs. time curve.

    • Calculate the slope of this linear portion (ΔAbs/min). This represents the initial rate of the reaction.

  • Calculate Percent Inhibition:

    • Calculate the average initial rate for the no-inhibitor (DMSO) controls (Rate_control).

    • For each inhibitor concentration, calculate the percent inhibition using the following formula:

  • Determine the IC₅₀ Value:

    • Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Quantitative Data Summary

The following table presents example data for a hypothetical MtTMPK inhibitor. The actual data for this compound must be determined experimentally.

Inhibitor Concentration (µM)Average Reaction Rate (ΔAbs/min)% Inhibition
0 (Control)0.0500
0.010.04510
0.10.03824
10.02550
100.01276
1000.00590
IC₅₀ (µM) 1.0

Conclusion

This protocol provides a robust and reproducible method for assessing the in vitro inhibitory activity of compounds against Mycobacterium tuberculosis thymidylate kinase. By following this detailed procedure, researchers can effectively screen and characterize potential inhibitors like this compound, contributing to the discovery of new and effective treatments for tuberculosis.

References

Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) Featuring MtTMPK-IN-6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify the engagement of a compound with its target protein within a cellular environment.[1][2] The core principle of CETSA lies in the ligand-induced thermal stabilization of proteins; when a ligand binds to its target protein, the protein's resistance to thermal denaturation increases.[2][3] This change in thermal stability can be quantified to confirm direct interaction between a drug and its intended target in intact cells or cell lysates.[4]

This document provides a detailed protocol for utilizing CETSA to validate the target engagement of MtTMPK-IN-6 , a putative inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtTMPK). MtTMPK is a crucial enzyme in the nucleotide synthesis pathway of Mycobacterium tuberculosis, essential for its DNA replication and survival. By confirming that this compound directly binds to MtTMPK in a cellular context, researchers can validate its mechanism of action and guide further drug development efforts.

The protocols described herein cover two key CETSA experiments:

  • CETSA Melt Curve: To determine the optimal temperature for the isothermal dose-response experiment by identifying the temperature at which the target protein denatures.

  • Isothermal Dose-Response (ITDR) CETSA: To quantify the potency of target engagement by assessing the concentration-dependent stabilization of the target protein at a fixed temperature.

Signaling Pathway of Thymidylate Kinase

Thymidylate kinase (TMPK) plays a critical role in the de novo synthesis of deoxythymidine triphosphate (dTTP), an essential precursor for DNA synthesis. MtTMPK, the mycobacterial equivalent, is a key enzyme in this pathway, making it an attractive target for antimicrobial drug development. The pathway is fundamental for cellular proliferation and survival.

MtTMPK_Pathway cluster_de_novo De Novo Pathway cluster_salvage Salvage Pathway dUMP dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase dTDP dTDP dTMP->dTDP MtTMPK dUDP dUDP dUTP dUTP dUDP->dUTP dTTP dTTP dTDP->dTTP NDP Kinase dUTP->dUMP dUTPase DNA_Syn DNA Synthesis dTTP->DNA_Syn MtTMPK_IN_6 This compound MtTMPK MtTMPK MtTMPK_IN_6->MtTMPK

Caption: Hypothetical signaling pathway of MtTMPK in DNA synthesis and the inhibitory action of this compound.

Experimental Protocols

Part 1: CETSA Melt Curve

This experiment aims to identify the melting temperature (Tagg) of MtTMPK in the chosen cellular system.

1.1. Cell Culture and Compound Treatment

  • Culture Mycobacterium smegmatis (a common surrogate for M. tuberculosis) expressing recombinant MtTMPK or a relevant cell line to a density of approximately 1-2 x 107 cells/mL.

  • Treat the cells with either vehicle control (e.g., 0.1% DMSO) or a saturating concentration of this compound (e.g., 10 µM).

  • Incubate the cells for 1 hour at 37°C to allow for compound uptake and target engagement.

1.2. Heat Challenge

  • Aliquot 100 µL of the cell suspension for each temperature point into PCR tubes.

  • Using a thermal cycler, heat the tubes for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments).

  • Immediately after the heat challenge, cool the samples on ice for 3 minutes.

1.3. Cell Lysis and Protein Extraction

  • Lyse the cells using three cycles of freeze-thaw in liquid nitrogen and a 37°C water bath.

  • To separate the soluble protein fraction from aggregated proteins, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.

  • Carefully collect the supernatant, which contains the soluble proteins.

1.4. Protein Quantification and Analysis

  • Determine the protein concentration of the soluble fraction using a standard protein assay (e.g., BCA assay).

  • Normalize the protein concentrations of all samples.

  • Analyze the amount of soluble MtTMPK using Western blotting.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for MtTMPK.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Quantify band intensities using densitometry software.

Part 2: Isothermal Dose-Response (ITDR) CETSA

This experiment quantifies the dose-dependent stabilization of MtTMPK by this compound at a fixed temperature determined from the melt curve.

2.1. Cell Culture and Compound Treatment

  • Culture cells as described in section 1.1.

  • Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) and a vehicle control.

  • Incubate for 1 hour at 37°C.

2.2. Heat Challenge

  • Aliquot 100 µL of each cell suspension into PCR tubes.

  • Heat all samples at the predetermined optimal temperature (e.g., Tagg of the vehicle-treated group) for 3 minutes.

  • Include an unheated control for normalization.

2.3. Cell Lysis, Protein Extraction, and Analysis

  • Follow the procedures outlined in sections 1.3 and 1.4 to process the samples and quantify the amount of soluble MtTMPK.

General CETSA Workflow

CETSA_Workflow A 1. Cell Culture & Treatment (Vehicle or this compound) B 2. Heat Challenge (Temperature Gradient or Fixed Temp) A->B C 3. Cell Lysis (e.g., Freeze-Thaw) B->C D 4. Separation of Soluble Fraction (High-Speed Centrifugation) C->D E 5. Protein Quantification (e.g., BCA Assay) D->E F 6. Western Blot Analysis (SDS-PAGE & Immunoblotting) E->F G 7. Data Analysis (Melt Curve or Dose-Response Curve) F->G

References

Application Note: Characterization of Inhibitor Binding to Mycobacterium tuberculosis Thymidylate Kinase (MtTMPK) using Isothermal Titration Calorimetry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, remains a significant global health threat. The emergence of multidrug-resistant strains necessitates the discovery of novel therapeutic agents that act on new molecular targets. Thymidylate kinase from M. tuberculosis (MtTMPK) is a crucial enzyme in the pyrimidine nucleotide synthesis pathway.[1] It catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), a necessary precursor for DNA synthesis.[1] The low sequence homology between MtTMPK and its human counterpart makes it an attractive target for the development of selective inhibitors.[1]

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[2] This allows for the determination of the complete thermodynamic profile of a molecular interaction, including the binding affinity (K_D), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) in a single experiment.[3] Such data is invaluable in drug discovery for lead identification and optimization.

This application note provides a detailed protocol for characterizing the binding of a hypothetical inhibitor, MtTMPK-IN-6, to recombinant MtTMPK using ITC.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biochemical pathway of MtTMPK and the experimental workflow for the ITC experiment.

G cluster_0 DNA Synthesis Pathway in M. tuberculosis dTMP dTMP MtTMPK MtTMPK dTMP->MtTMPK dTDP dTDP MtTMPK->dTDP ADP ADP MtTMPK->ADP NDPK Nucleoside Diphosphate Kinase (NDPK) dTDP->NDPK dTTP dTTP NDPK->dTTP ADP2 ADP NDPK->ADP2 DNAPolymerase DNA Polymerase dTTP->DNAPolymerase DNA DNA DNAPolymerase->DNA ATP ATP ATP->MtTMPK ATP2 ATP ATP2->NDPK IN6 This compound (Inhibitor) IN6->MtTMPK

Figure 1: Role of MtTMPK in the DNA synthesis pathway and the inhibitory action of this compound.

ITC_Workflow cluster_workflow Isothermal Titration Calorimetry Experimental Workflow prep 1. Sample Preparation - Purify MtTMPK - Prepare this compound solution - Buffer matching and degassing load 2. Instrument Loading - Load MtTMPK into sample cell - Load this compound into syringe prep->load equilibrate 3. Equilibration - Set temperature (e.g., 25°C) - Allow thermal equilibration load->equilibrate titrate 4. Titration - Inject inhibitor into protein solution - Record heat changes equilibrate->titrate analyze 5. Data Analysis - Integrate peaks - Fit to binding model - Determine thermodynamic parameters titrate->analyze

Figure 2: A generalized workflow for the ITC experiment to determine the binding parameters of this compound.

Materials and Methods

Materials
  • Recombinant MtTMPK (expressed and purified)

  • This compound inhibitor

  • ITC Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 5% DMSO

  • MicroCal ITC200 or equivalent instrument

  • Sterile, nuclease-free water

  • General laboratory consumables (pipettes, tubes, etc.)

Protocol 1: Expression and Purification of MtTMPK
  • Transformation: Transform E. coli BL21(DE3) cells with a plasmid containing the gene for N-terminally His-tagged MtTMPK.

  • Culture Growth: Inoculate a single colony into 50 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking. Use this starter culture to inoculate 1 L of LB medium and grow at 37°C to an OD600 of 0.6-0.8.

  • Protein Expression: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture for 16 hours at 18°C.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (50 mM HEPES pH 7.5, 500 mM NaCl, 10 mM imidazole, 1 mM TCEP, 10% glycerol, and protease inhibitors). Lyse the cells using sonication.

  • Affinity Chromatography: Clarify the lysate by centrifugation and load the supernatant onto a Ni-NTA affinity column. Wash the column with wash buffer (lysis buffer with 20 mM imidazole) and elute the protein with elution buffer (lysis buffer with 250 mM imidazole).

  • Size-Exclusion Chromatography: Further purify the protein using a size-exclusion chromatography column pre-equilibrated with ITC buffer to ensure buffer matching for the experiment.

  • Concentration and Purity Check: Concentrate the purified protein and determine its concentration using a spectrophotometer. Assess purity by SDS-PAGE.

Protocol 2: Isothermal Titration Calorimetry
  • Sample Preparation:

    • Dialyze the purified MtTMPK extensively against the ITC buffer.

    • Dissolve the this compound inhibitor in 100% DMSO to create a high-concentration stock solution.

    • Prepare the final inhibitor solution by diluting the stock into the final dialysis buffer to ensure an exact buffer match, including the final DMSO concentration (5% in this protocol).

    • Degas both the protein and inhibitor solutions for 10-15 minutes prior to use to prevent air bubbles.

  • ITC Instrument Setup:

    • Set the experimental temperature to 25°C.

    • Set the reference power to 10 µcal/sec.

    • Set the stirring speed to 750 rpm.

  • Loading the ITC:

    • Load approximately 300 µL of the MtTMPK solution (e.g., 20 µM) into the sample cell.

    • Load approximately 100 µL of the this compound solution (e.g., 200 µM) into the injection syringe.

  • Titration Experiment:

    • Perform an initial injection of 0.4 µL, followed by 19 injections of 2 µL each.

    • Set the spacing between injections to 150 seconds to allow the signal to return to baseline.

  • Control Experiment:

    • To account for the heat of dilution, perform a control titration by injecting the inhibitor solution into the ITC buffer alone.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change for each injection.

    • Subtract the heat of dilution from the protein-inhibitor binding data.

    • Plot the corrected heat per mole of injectant against the molar ratio of inhibitor to protein.

    • Fit the resulting isotherm to a suitable binding model (e.g., one set of sites) using the analysis software to determine the thermodynamic parameters.

Results

The interaction between MtTMPK and the hypothetical inhibitor this compound was characterized by ITC at 25°C. The raw data shows exothermic peaks for each injection of the inhibitor into the protein solution. The integrated heat from these peaks, when plotted against the molar ratio, yields a sigmoidal binding curve characteristic of a specific binding interaction. The data were fit to a one-site binding model. The thermodynamic parameters derived from this analysis are summarized in the table below.

ParameterValue
Stoichiometry (n) 1.05 ± 0.03
Dissociation Constant (K_D) 500 nM
Association Constant (K_A) 2.0 x 10^6 M^-1
Enthalpy (ΔH) -15.2 kcal/mol
Entropy (ΔS) -18.5 cal/mol/deg
Gibbs Free Energy (ΔG) -8.7 kcal/mol

Table 1: Thermodynamic parameters for the binding of this compound to MtTMPK at 25°C. The values presented are hypothetical for illustrative purposes.

Discussion

The ITC results indicate a direct and specific binding interaction between MtTMPK and the inhibitor this compound. The stoichiometry of approximately 1 suggests that one molecule of the inhibitor binds to one molecule of the enzyme.

The binding is characterized by a dissociation constant (K_D) in the nanomolar range, indicating a high-affinity interaction. The negative enthalpy change (ΔH) reveals that the binding is an exothermic process, often associated with the formation of favorable hydrogen bonds and van der Waals interactions. The negative entropy change (ΔS) suggests a decrease in the overall disorder of the system upon binding, which can result from the ordering of the ligand and protein residues in the binding pocket. The binding is enthalpically driven, as the favorable enthalpy change overcomes the unfavorable entropy change, resulting in a favorable Gibbs free energy (ΔG).

Conclusion

Isothermal Titration Calorimetry is a robust and reliable method for the detailed thermodynamic characterization of inhibitor binding to enzyme targets like MtTMPK. The protocol described here provides a framework for obtaining high-quality binding data that is essential for understanding structure-activity relationships and for guiding the rational design of new anti-tubercular agents.

References

Application Notes and Protocols for MtTMPK-IN-6 in Tuberculosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb underscores the urgent need for novel therapeutic agents that act on new molecular targets.[1] Thymidylate kinase of M. tuberculosis (MtTMPK) is a crucial enzyme in the DNA synthesis pathway of the bacterium, making it an attractive target for the development of new anti-TB drugs.[1][2] MtTMPK catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), an essential precursor for DNA replication.[2] The low sequence homology between MtTMPK and its human counterpart presents an opportunity for the development of selective inhibitors with potentially minimal off-target effects.[3]

MtTMPK-IN-6 is a potent inhibitor of M. tuberculosis thymidylate kinase. These application notes provide detailed protocols for utilizing this compound as a tool for target validation in tuberculosis research.

Quantitative Data Summary

The inhibitory activity of this compound and comparative compounds against the MtTMPK enzyme and M. tuberculosis is summarized below.

Compound/DrugTargetAssay TypeIC50 (µM)MIC (µg/mL)Citation
This compound MtTMPKEnzymatic29Not Reported
IsoniazidInhAMtb Growth-0.015 - 0.06
RifampicinrpoBMtb Growth-0.06 - 0.25

Signaling Pathway and Experimental Workflow

MtTMPK Catalytic Pathway and Inhibition

The following diagram illustrates the role of MtTMPK in the DNA synthesis pathway of Mycobacterium tuberculosis and the inhibitory action of this compound.

MtTMPK_Pathway cluster_0 DNA Synthesis Pathway in M. tuberculosis cluster_1 Inhibition dTMP dTMP dTDP dTDP dTMP->dTDP MtTMPK (ATP -> ADP) dTTP dTTP dTDP->dTTP NDPK DNA DNA dTTP->DNA DNA Polymerase Inhibitor This compound Inhibitor->MtTMPK_node Inhibits

MtTMPK pathway and inhibition by this compound.
Experimental Workflow for Target Validation

This workflow outlines the key experimental stages for validating MtTMPK as a drug target using this compound.

Target_Validation_Workflow start Start: Hypothesis MtTMPK is a valid TB drug target enzymatic_assay Biochemical Assay: MtTMPK Enzyme Inhibition start->enzymatic_assay mic_assay In Vitro Assay: M. tuberculosis Growth Inhibition enzymatic_assay->mic_assay Potent inhibitors advance cytotoxicity_assay Cell-based Assay: Mammalian Cell Cytotoxicity mic_assay->cytotoxicity_assay Active compounds advance in_vivo_study In Vivo Efficacy Study: Mouse Model of TB cytotoxicity_assay->in_vivo_study Non-toxic compounds advance validation Target Validated in_vivo_study->validation Efficacious compounds validate target

Target validation workflow for MtTMPK.

Experimental Protocols

Protocol 1: MtTMPK Enzyme Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant MtTMPK enzyme. This is a generic protocol and may need optimization.

Materials:

  • Recombinant MtTMPK enzyme

  • ATP (Adenosine triphosphate)

  • dTMP (deoxythymidine monophosphate)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT)

  • This compound (dissolved in DMSO)

  • Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 96-well white, flat-bottom plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 100 µM.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Inhibitor solution (at various concentrations) or DMSO for control.

    • MtTMPK enzyme solution.

  • Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add a solution of ATP and dTMP to all wells to start the enzymatic reaction. The final concentrations should be at or below the Km for each substrate to ensure sensitivity for competitive inhibitors.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using a kinase detection reagent according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Mycobacterium tuberculosis Growth Inhibition Assay (Resazurin Microtiter Assay - REMA)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis H37Rv.

Materials:

  • M. tuberculosis H37Rv

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) and glycerol

  • This compound (dissolved in DMSO)

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • Sterile 96-well flat-bottom plates

  • Isoniazid or Rifampicin (as a positive control)

Procedure:

  • Bacterial Culture: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.

  • Inoculum Preparation: Adjust the turbidity of the bacterial culture to a McFarland standard of 1.0 and then dilute 1:20 in 7H9 broth.

  • Compound Plating: Prepare serial dilutions of this compound in 7H9 broth directly in the 96-well plate. Include a no-drug control and a positive control drug.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Resazurin Addition: Add resazurin solution to each well and re-incubate for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change of resazurin from blue to pink. A pink color indicates bacterial growth, while a blue color indicates inhibition.

Protocol 3: In Vivo Efficacy in a Murine Tuberculosis Model

This protocol provides a general framework for assessing the in vivo efficacy of this compound in a mouse model of chronic TB infection. All animal procedures must be conducted in a BSL-3 facility and approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • BALB/c or C57BL/6 mice (female, 6-8 weeks old)

  • M. tuberculosis H37Rv

  • Aerosol infection chamber

  • This compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Isoniazid (positive control)

  • Middlebrook 7H11 agar plates

Procedure:

  • Infection: Infect mice with a low dose of M. tuberculosis H37Rv (e.g., 100-200 CFU) via the aerosol route.

  • Establishment of Chronic Infection: Allow the infection to establish for 2-4 weeks.

  • Treatment:

    • Randomly assign mice to treatment groups: Vehicle control, this compound (at various doses), and positive control (e.g., Isoniazid at 25 mg/kg).

    • Administer the compounds daily (e.g., 5 days a week) by oral gavage for a period of 4-8 weeks.

  • Efficacy Assessment:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically remove the lungs and spleens and homogenize the tissues.

    • Plate serial dilutions of the organ homogenates on Middlebrook 7H11 agar.

    • Incubate the plates at 37°C for 3-4 weeks and count the colony-forming units (CFU).

  • Data Analysis:

    • Calculate the mean log10 CFU for each treatment group.

    • Compare the bacterial loads in the treated groups to the vehicle control group to determine the reduction in CFU.

Conclusion

This compound serves as a valuable chemical probe for the investigation of MtTMPK as a therapeutic target in Mycobacterium tuberculosis. The protocols outlined in these application notes provide a framework for researchers to assess the enzymatic and whole-cell activity of this and other novel inhibitors, and to evaluate their potential in preclinical models of tuberculosis. Further studies to determine the precise mechanism of action and to optimize the pharmacokinetic properties of MtTMPK inhibitors are warranted to advance this promising class of compounds towards clinical development.

References

Application Notes and Protocols for MtTMPK-IN-6 Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), remains a significant global health threat. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the discovery and development of novel therapeutics with unique mechanisms of action. Thymidylate kinase of Mycobacterium tuberculosis (MtTMPK) is an essential enzyme for the synthesis of dTTP, a crucial precursor for DNA replication and repair, making it an attractive target for new anti-TB drugs.[1] MtTMPK-IN-6 is a potent inhibitor of MtTMPK, demonstrating an IC50 value of 29 μM.[2] These application notes provide detailed protocols for evaluating the in vitro and in vivo efficacy of this compound.

MtTMPK Signaling Pathway and Drug Target

MtTMPK plays a pivotal role in the DNA synthesis pathway of Mycobacterium tuberculosis. It catalyzes the phosphorylation of thymidine monophosphate (dTMP) to thymidine diphosphate (dTDP), which is subsequently phosphorylated to thymidine triphosphate (dTTP). dTTP is an essential building block for DNA polymerase during replication. Inhibition of MtTMPK by this compound disrupts this pathway, leading to a depletion of the dTTP pool, inhibition of DNA synthesis, and ultimately, bacterial cell death.

MtTMPK_Signaling_Pathway cluster_dna_synthesis DNA Synthesis Pathway in M. tuberculosis cluster_inhibition dTMP dTMP MtTMPK MtTMPK dTMP->MtTMPK Substrate dTDP dTDP MtTMPK->dTDP Product NDPK Nucleoside-diphosphate kinase dTDP->NDPK Substrate dTTP dTTP NDPK->dTTP Product DNA_Polymerase DNA Polymerase dTTP->DNA_Polymerase Precursor DNA DNA DNA_Polymerase->DNA Replication MtTMPK_IN_6 This compound MtTMPK_IN_6->MtTMPK Inhibition Experimental_Workflow Start Start In_Vitro_Efficacy In Vitro Efficacy Start->In_Vitro_Efficacy MIC_Determination MIC Determination (Broth Microdilution) In_Vitro_Efficacy->MIC_Determination Intracellular_Assay Intracellular Macrophage Survival Assay MIC_Determination->Intracellular_Assay In_Vivo_Efficacy In Vivo Efficacy (Mouse Model) Intracellular_Assay->In_Vivo_Efficacy Infection_Model Aerosol Infection with M. tuberculosis In_Vivo_Efficacy->Infection_Model Treatment Drug Administration (e.g., Oral Gavage) Infection_Model->Treatment Outcome_Assessment Bacterial Load (CFU) in Lungs and Spleen Treatment->Outcome_Assessment End End Outcome_Assessment->End

References

Application Notes and Protocols for High-Throughput Screening Assays of Mycobacterium tuberculosis Thymidylate Kinase (MtTMPK) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the discovery of novel drugs that act on new molecular targets within the bacterium.[1] Mycobacterium tuberculosis thymidylate kinase (MtTMPK) is a crucial enzyme in the DNA synthesis pathway of Mtb, making it an attractive target for the development of new anti-tubercular agents.[1][2] MtTMPK catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), an essential precursor for DNA replication.[1][3] The low sequence identity between MtTMPK and human TMPK presents an opportunity for the development of selective inhibitors with potentially fewer off-target effects.

These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify inhibitors of MtTMPK. Two primary assay formats are described: a coupled-enzyme spectrophotometric assay and a malachite green-based colorimetric assay. Both methods are adaptable to a 384-well format suitable for automated HTS campaigns.

MtTMPK in the DNA Synthesis Pathway

MtTMPK is a key enzyme in both the de novo and salvage pathways of thymidine triphosphate (dTTP) synthesis, which is an essential building block for DNA replication. The enzyme's central role is depicted in the following pathway diagram.

MtTMPK_Pathway dUMP dUMP ThyA_ThyX ThyA/ThyX dUMP->ThyA_ThyX dTMP dTMP MtTMPK MtTMPK dTMP->MtTMPK ATP -> ADP dTDP dTDP NDK NDK dTDP->NDK ATP -> ADP dTTP dTTP DNAPol DNA Polymerase dTTP->DNAPol DNA DNA ThyA_ThyX->dTMP MtTMPK->dTDP NDK->dTTP DNAPol->DNA Thymidine Thymidine TK TK Thymidine->TK Thymidine Kinase TK->dTMP

Figure 1. Role of MtTMPK in the DNA synthesis pathway of M. tuberculosis.

Quantitative Data of Known MtTMPK Inhibitors

Several classes of compounds have been identified as inhibitors of MtTMPK. The following table summarizes the 50% inhibitory concentration (IC50) values for a selection of these inhibitors. This data can be used as a reference for hit validation and structure-activity relationship (SAR) studies.

Compound ClassCompound Name/ReferenceStructureMtTMPK IC50 (µM)M. tuberculosis MIC (µM)
5'-Thiourea α-Thymidine Derivatives 3-Trifluoromethyl-4-chloro-phenyl-urea-α-thymidineModerate Inhibition (Specific value not provided in the source)Not specified in the source
Non-nucleoside Inhibitors TKI1Micromolar range (Specific value not provided in the source)Not specified in the source
Tetrahydropyrimidine-1,2,3-triazole Conjugates Analogue 17Favorable enzyme inhibitory activity12.5
Imidazo[1,2-a]pyridine Conjugates Analogues 26, 27, 28Moderate enzyme inhibitory potencySub-micromolar

Experimental Protocols

Coupled-Enzyme Spectrophotometric Assay for HTS

This assay continuously monitors the activity of MtTMPK by coupling the production of ADP to the oxidation of NADH, which can be measured as a decrease in absorbance at 340 nm.

Coupled_Enzyme_Assay dTMP dTMP MtTMPK MtTMPK dTMP->MtTMPK ATP ATP ATP->MtTMPK dTDP dTDP MtTMPK->dTDP ADP ADP MtTMPK->ADP PK Pyruvate Kinase ADP->PK PEP Phosphoenolpyruvate PEP->PK Pyruvate Pyruvate LDH Lactate Dehydrogenase Pyruvate->LDH PK->ATP PK->Pyruvate NADH NADH (Absorbs at 340 nm) NADH->LDH NAD NAD+ Lactate Lactate LDH->NAD LDH->Lactate

Figure 2. Principle of the coupled-enzyme assay for MtTMPK activity.
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 2 mM MgCl₂

  • Recombinant MtTMPK enzyme

  • dTMP (deoxythymidine monophosphate)

  • ATP (adenosine triphosphate)

  • PEP (phosphoenol pyruvate)

  • NADH (β-nicotinamide adenine dinucleotide, reduced form)

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • Nucleoside Diphosphate Kinase (NDK)

  • Test compounds dissolved in DMSO

  • 384-well, clear, flat-bottom microplates

  • Compound Plating:

    • Dispense 100 nL of test compounds (typically at 10 mM in DMSO) into the appropriate wells of a 384-well plate using an acoustic liquid handler.

    • For positive controls (no inhibition), dispense 100 nL of DMSO.

    • For negative controls (100% inhibition), a known inhibitor or no enzyme can be used.

  • Enzyme and Substrate Preparation:

    • Prepare a master mix containing the assay buffer, MtTMPK, PEP, NADH, PK, LDH, and NDK. The final concentrations in the well should be optimized, but a starting point is:

      • MtTMPK: (Determine empirically for a linear reaction rate)

      • dTMP: 0.05 mM

      • ATP: 0.5 mM

      • PEP: 1 mM

      • NADH: 0.2 mM

      • PK: 2 units

      • LDH: 2 units

      • NDK: 2 units

  • Assay Initiation and Measurement:

    • Dispense 25 µL of the enzyme/substrate master mix into each well of the compound-containing plate.

    • Immediately place the plate in a microplate reader capable of kinetic measurements.

    • Monitor the decrease in absorbance at 340 nm over a period of 15-30 minutes at room temperature. The rate of NADH oxidation is proportional to the MtTMPK activity.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the kinetic read).

    • Normalize the data to the positive (0% inhibition) and negative (100% inhibition) controls.

    • Calculate the percent inhibition for each compound.

    • Determine the Z'-factor for each plate to assess assay quality. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

Malachite Green Colorimetric Assay

This is an endpoint assay that measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by MtTMPK. The malachite green reagent forms a colored complex with free phosphate, which can be measured by absorbance.

Malachite_Green_Assay dTMP dTMP MtTMPK MtTMPK dTMP->MtTMPK ATP ATP ATP->MtTMPK dTDP dTDP MtTMPK->dTDP ADP ADP MtTMPK->ADP Pi Inorganic Phosphate (Pi) MG Malachite Green Reagent Pi->MG Complex Colored Complex (Absorbs at ~620 nm) MG->Complex

Figure 3. Principle of the Malachite Green assay for MtTMPK activity.
  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT

  • Recombinant MtTMPK enzyme

  • dTMP

  • ATP

  • Malachite Green Reagent (commercially available kits or prepared in-house)

  • Test compounds dissolved in DMSO

  • 384-well, clear, flat-bottom microplates

  • Compound Plating:

    • Follow the same procedure as for the coupled-enzyme assay.

  • Enzyme and Substrate Addition:

    • Prepare a master mix of MtTMPK in assay buffer.

    • Dispense 10 µL of the enzyme solution into each well and incubate with the compounds for 15 minutes at room temperature.

    • Prepare a substrate solution of dTMP and ATP in assay buffer.

    • Initiate the reaction by adding 10 µL of the substrate solution to each well. Final concentrations should be optimized, but a starting point is:

      • MtTMPK: (Determine empirically)

      • dTMP: (At or near Km)

      • ATP: (At or near Km)

  • Reaction Incubation and Termination:

    • Incubate the plate at room temperature for 30-60 minutes.

    • Stop the reaction by adding 10 µL of the Malachite Green reagent.

  • Signal Development and Measurement:

    • Incubate the plate for 15-20 minutes at room temperature to allow for color development.

    • Measure the absorbance at approximately 620 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells without enzyme).

    • Normalize the data to positive and negative controls.

    • Calculate the percent inhibition for each compound.

    • Determine the Z'-factor for each plate.

HTS Workflow and Data Analysis

The following diagram illustrates a typical workflow for an HTS campaign targeting MtTMPK, from primary screening to hit validation.

HTS_Workflow Start Start: Compound Library PrimaryScreen Primary HTS (Single Concentration) Start->PrimaryScreen HitSelection Hit Selection (% Inhibition > Threshold) PrimaryScreen->HitSelection DoseResponse Dose-Response Assay (IC50 Determination) HitSelection->DoseResponse Primary Hits SAR Structure-Activity Relationship (SAR) Analysis DoseResponse->SAR SecondaryAssay Secondary/Orthogonal Assays (e.g., different assay format) DoseResponse->SecondaryAssay WholeCell Whole-Cell Mtb Growth Inhibition Assay (MIC determination) SAR->WholeCell Selectivity Selectivity Profiling (vs. human TMPK) SecondaryAssay->Selectivity Selectivity->WholeCell Lead Lead Compound WholeCell->Lead

Figure 4. High-throughput screening workflow for MtTMPK inhibitors.

Conclusion

The protocols outlined in these application notes provide a robust framework for the high-throughput screening of MtTMPK inhibitors. Both the coupled-enzyme and malachite green assays are well-suited for identifying and characterizing novel compounds that target this essential enzyme in Mycobacterium tuberculosis. Successful implementation of these assays, followed by rigorous hit validation and lead optimization, has the potential to deliver new and effective treatments for tuberculosis.

References

Application Notes and Protocols for Determining the Potency of MtTMPK-IN-6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, remains a significant global health threat. The emergence of multidrug-resistant strains necessitates the discovery and development of novel therapeutics targeting essential mycobacterial pathways. One such validated target is the thymidylate kinase of M. tuberculosis (MtTMPK), an enzyme crucial for the synthesis of DNA precursors. Inhibition of MtTMPK disrupts DNA replication, leading to bacterial cell death.

MtTMPK-IN-6 is a novel investigational inhibitor of MtTMPK. These application notes provide detailed protocols for cell-based assays to determine the potency of this compound against M. tuberculosis. The described methods are essential for characterizing the whole-cell efficacy of the compound, a critical step in the drug development pipeline. The protocols cover both direct anti-mycobacterial activity and activity within a host-cell context, providing a comprehensive evaluation of the inhibitor's potential.

Signaling Pathway of MtTMPK

The MtTMPK enzyme plays a pivotal role in the pyrimidine salvage pathway, which is essential for DNA synthesis in M. tuberculosis. It catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), using ATP as a phosphate donor. Subsequently, dTDP is converted to deoxythymidine triphosphate (dTTP), a direct precursor for DNA replication. By inhibiting MtTMPK, this compound is designed to deplete the intracellular pool of dTTP, thereby halting DNA synthesis and preventing bacterial replication.

MtTMPK_Signaling_Pathway cluster_pathway DNA Synthesis Pathway in M. tuberculosis cluster_inhibition Inhibition by this compound dTMP dTMP MtTMPK MtTMPK dTMP->MtTMPK dTDP dTDP MtTMPK->dTDP ADP ADP MtTMPK->ADP NDPK Nucleoside Diphosphate Kinase (NDPK) dTDP->NDPK dTTP dTTP NDPK->dTTP DNA_Polymerase DNA Polymerase dTTP->DNA_Polymerase DNA DNA Replication DNA_Polymerase->DNA ATP ATP ATP->MtTMPK Inhibitor This compound Inhibitor->MtTMPK

Caption: MtTMPK signaling pathway and point of inhibition.

Data Presentation: Potency of MtTMPK Inhibitors

The following table summarizes representative quantitative data for known inhibitors of MtTMPK, illustrating the typical potency values obtained from the described cell-based assays. Note that these are example values and do not represent data for a compound specifically named "this compound".

Compound IDAssay TypeM. tuberculosis StrainPotency (IC50/MIC in µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI = CC50/IC50)
Compound A MABA (MIC)H37Rv5.2>100>19.2
Compound B Luciferase Reporter (IC50)H37Rv-lux2.88530.4
Compound C Intracellular Mtb (IC50)H37Rv in THP-1 cells8.1>100>12.3
Rifampicin MABA (MIC)H37Rv0.1>50>500

Abbreviations: MABA: Microplate Alamar Blue Assay; MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration; CC50: Half-maximal Cytotoxic Concentration; SI: Selectivity Index.

Experimental Protocols

Whole-Cell Anti-mycobacterial Activity Assessment

This protocol details two common methods for determining the potency of this compound against M. tuberculosis grown in axenic culture.

A. Microplate Alamar Blue Assay (MABA)

This assay is a colorimetric method that uses the redox indicator Alamar Blue (resazurin) to measure cell viability. Metabolically active cells reduce the blue resazurin to the pink, fluorescent resorufin.

Workflow Diagram:

MABA_Workflow start Start prepare_culture Prepare M. tuberculosis H37Rv culture start->prepare_culture serial_dilution Perform serial dilutions of this compound in 96-well plate prepare_culture->serial_dilution add_bacteria Inoculate wells with M. tuberculosis suspension serial_dilution->add_bacteria incubate Incubate plates for 7 days at 37°C add_bacteria->incubate add_reagents Add Alamar Blue and Tween 80 solution incubate->add_reagents incubate_color Incubate for 24 hours add_reagents->incubate_color read_plate Read absorbance at 570 nm and 600 nm incubate_color->read_plate calculate_mic Determine Minimum Inhibitory Concentration (MIC) read_plate->calculate_mic end End calculate_mic->end

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Protocol:

  • Preparation of M. tuberculosis Culture:

    • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80 to mid-log phase (OD600 of 0.4-0.6).

    • Adjust the culture to a McFarland standard of 1.0 and then dilute 1:50 in 7H9 broth.

  • Compound Preparation:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform a 2-fold serial dilution of the compound in a 96-well microplate, with final concentrations ranging from 100 µM to 0.05 µM. Include a drug-free control (DMSO only) and a media-only control.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted M. tuberculosis suspension to each well.

    • Seal the plates and incubate at 37°C for 7 days.

  • Alamar Blue Addition and Reading:

    • Add 30 µL of Alamar Blue solution (containing 10% Tween 80) to each well.

    • Incubate for an additional 24 hours at 37°C.

    • Visually inspect for color change (blue to pink). The MIC is defined as the lowest drug concentration that prevents the color change.

    • For quantitative results, read the absorbance at 570 nm and 600 nm using a microplate reader.

B. Luciferase Reporter Assay

This is a more rapid method that utilizes a recombinant M. tuberculosis strain expressing a luciferase gene. Bacterial viability is directly proportional to the luminescence signal.

Protocol:

  • Preparation of Reporter Strain:

    • Use a strain of M. tuberculosis H37Rv constitutively expressing firefly or Gaussia luciferase (e.g., H37Rv-lux).

    • Grow the culture as described for the MABA assay.

  • Assay Setup:

    • Prepare serial dilutions of this compound in a 96-well white, clear-bottom plate.

    • Add the H37Rv-lux suspension to each well.

  • Incubation:

    • Incubate the plate at 37°C for 3-5 days.

  • Luminescence Reading:

    • Equilibrate the plate to room temperature.

    • Add the appropriate luciferase substrate (e.g., D-luciferin for firefly luciferase) to each well.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percent inhibition of luminescence relative to the DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Intracellular Activity Assessment in Macrophages

This protocol evaluates the ability of this compound to inhibit the growth of M. tuberculosis within host macrophages, which is more physiologically relevant.

Workflow Diagram:

Intracellular_Assay_Workflow start Start seed_macrophages Seed macrophages (e.g., THP-1) in 96-well plates start->seed_macrophages infect_macrophages Infect macrophages with M. tuberculosis (MOI of 1:1) seed_macrophages->infect_macrophages remove_extracellular Wash to remove extracellular bacteria infect_macrophages->remove_extracellular add_compound Add this compound at various concentrations remove_extracellular->add_compound incubate Incubate for 3-4 days add_compound->incubate lyse_macrophages Lyse macrophages to release intracellular bacteria incubate->lyse_macrophages determine_viability Determine bacterial viability (CFU counting or Luciferase assay) lyse_macrophages->determine_viability calculate_ic50 Calculate IC50 determine_viability->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the intracellular M. tuberculosis assay.

Protocol:

  • Macrophage Culture and Seeding:

    • Culture a human monocytic cell line (e.g., THP-1) in RPMI-1640 medium supplemented with 10% fetal bovine serum.

    • Differentiate THP-1 monocytes into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

    • Seed the differentiated macrophages into 96-well plates.

  • Infection:

    • Prepare a single-cell suspension of M. tuberculosis H37Rv (or H37Rv-lux).

    • Infect the macrophage monolayer at a multiplicity of infection (MOI) of 1:1 (bacteria to macrophage).

    • Incubate for 4 hours to allow for phagocytosis.

  • Removal of Extracellular Bacteria:

    • Wash the cells three times with warm PBS to remove extracellular bacteria.

    • Add fresh culture medium containing a low concentration of amikacin (to kill any remaining extracellular bacteria) and incubate for 2 hours, followed by washing.

  • Compound Treatment:

    • Add fresh medium containing serial dilutions of this compound.

  • Incubation:

    • Incubate the infected and treated cells for 3-4 days at 37°C in a 5% CO2 incubator.

  • Quantification of Intracellular Bacteria:

    • CFU Counting: Lyse the macrophages with 0.1% saponin or Triton X-100. Serially dilute the lysate and plate on Middlebrook 7H11 agar plates. Incubate for 3-4 weeks and count the colony-forming units (CFUs).

    • Luciferase Assay (if using H37Rv-lux): Lyse the cells and measure the luminescence of the lysate as described in the whole-cell luciferase assay.

  • Data Analysis:

    • Calculate the percent reduction in CFU or luminescence compared to the DMSO-treated control.

    • Determine the IC50 value from the dose-response curve.

Cytotoxicity Assay

It is crucial to assess the toxicity of this compound against mammalian cells to determine its selectivity.

Protocol:

  • Cell Culture:

    • Seed a mammalian cell line (e.g., HepG2 or the same macrophage cell line used for the intracellular assay) in a 96-well plate.

  • Compound Treatment:

    • Add serial dilutions of this compound to the cells.

  • Incubation:

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment:

    • Perform a standard cell viability assay, such as the MTT assay or a resazurin-based assay (similar to MABA).

  • Data Analysis:

    • Calculate the half-maximal cytotoxic concentration (CC50).

    • Determine the Selectivity Index (SI) by dividing the CC50 by the anti-mycobacterial IC50 or MIC. A higher SI value indicates greater selectivity for the bacterial target.

Conclusion

The protocols outlined in these application notes provide a robust framework for determining the cellular potency of this compound. By employing a combination of whole-cell and intracellular assays, researchers can obtain a comprehensive understanding of the inhibitor's efficacy and selectivity. This information is critical for the continued development of this compound as a potential new therapeutic agent for the treatment of tuberculosis.

Application Notes and Protocols for Assessing MtTMPK-IN-6 Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MtTMPK-IN-6 is a novel investigational compound hypothesized to be an inhibitor of thymidylate kinase (TMPK). TMPK is a critical enzyme in the pyrimidine salvage pathway, responsible for phosphorylating thymidine monophosphate (dTMP) to thymidine diphosphate (dTDP).[1] This step is essential for the de novo synthesis of thymidine triphosphate (dTTP), a necessary precursor for DNA replication and repair.[2][3] Inhibition of TMPK is expected to deplete the cellular pool of dTTP, leading to the arrest of DNA synthesis, cell cycle inhibition, and ultimately, apoptosis.[2] The "Mt" designation may suggest a potential interaction with mitochondrial functions, a crucial aspect to consider during cytotoxicity assessment.

These application notes provide a comprehensive set of protocols to assess the cytotoxic and cytostatic effects of this compound on cultured mammalian cells. The described assays will enable researchers to quantify changes in cell viability, membrane integrity, and the induction of apoptosis.

Data Presentation

The quantitative data generated from the following protocols can be summarized in the tables below for clear comparison and interpretation.

Table 1: Cell Viability as Determined by MTT Assay

This compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.250.08100
0.11.180.0694.4
10.950.0576.0
100.450.0436.0
500.150.0212.0
1000.050.014.0

Table 2: Cytotoxicity as Determined by LDH Release Assay

This compound Concentration (µM)Mean LDH Activity (OD 490 nm)Standard Deviation% Cytotoxicity
0 (Vehicle Control)0.120.020
0.10.150.035.2
10.280.0427.6
100.650.0791.4
500.780.06>100
1000.820.05>100
Maximum LDH Release0.700.05100

Table 3: Apoptosis Induction as Determined by Caspase-Glo® 3/7 Assay

This compound Concentration (µM)Mean Luminescence (RLU)Standard DeviationFold Increase in Caspase-3/7 Activity
0 (Vehicle Control)15,0001,2001.0
0.118,5001,5001.2
145,0003,8003.0
10150,00012,50010.0
50250,00021,00016.7
100245,00020,00016.3

Experimental Protocols

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully aspirate the medium containing MTT. For suspension cells, centrifuge the plate before aspirating the medium.

  • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.

LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes. The released LDH is measured using a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.

Materials:

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • LDH cytotoxicity assay kit (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay)

  • Lysis buffer (provided with the kit, often a 10X solution)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described in the MTT assay protocol.

  • Treat the cells with serial dilutions of this compound and a vehicle control as previously described.

  • Set up controls on the same plate:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells treated with 10 µL of 10X Lysis Buffer 45 minutes before the end of the incubation period.

    • No-cell control: Medium only for background measurement.

  • Incubate the plate for the desired exposure time.

  • After incubation, centrifuge the plate at 250 x g for 4 minutes to pellet the cells.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of the stop solution provided in the kit to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

Caspase-Glo® 3/7 Apoptosis Assay

This luminescent assay measures the activity of caspases-3 and -7, key effector caspases in the apoptotic pathway. The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7 to release aminoluciferin, generating a "glow-type" luminescent signal.

Materials:

  • 96-well white-walled plates suitable for luminescence measurements

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Caspase-Glo® 3/7 Assay kit

  • Luminometer

Protocol:

  • Seed cells in a 96-well white-walled plate at a density of 10,000 cells/well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Treat the cells with serial dilutions of this compound and a vehicle control.

  • Incubate the plate for the desired exposure time (e.g., 6, 12, or 24 hours).

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature before use.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30 seconds.

  • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measure the luminescence of each well using a luminometer.

Mandatory Visualizations

G cluster_0 Hypothesized Signaling Pathway of this compound MtTMPK_IN_6 This compound TMPK Thymidylate Kinase (TMPK) MtTMPK_IN_6->TMPK Inhibition Mitochondria Mitochondria MtTMPK_IN_6->Mitochondria Potential off-target effects dTDP dTDP TMPK->dTDP AMPK AMPK TMPK->AMPK Depletion of nucleotides may lead to energy stress dTMP dTMP dTMP->TMPK dTTP dTTP dTDP->dTTP DNA_Synthesis DNA Synthesis dTTP->DNA_Synthesis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Synthesis->Cell_Cycle_Arrest Inhibition leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Caspase_Cascade Caspase Cascade Apoptosis->Caspase_Cascade Activation mTOR mTOR AMPK->mTOR Inhibition Mitochondria->Apoptosis Intrinsic Pathway

Caption: Hypothesized signaling pathway of this compound.

G cluster_1 MTT Assay Workflow A 1. Seed Cells (96-well plate) B 2. Add this compound A->B C 3. Incubate (24-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (3-4h) D->E F 6. Solubilize Formazan E->F G 7. Read Absorbance (570 nm) F->G

Caption: Workflow for the MTT cell viability assay.

G cluster_2 LDH Assay Workflow A 1. Seed Cells (96-well plate) B 2. Add this compound A->B C 3. Incubate (24-72h) B->C D 4. Collect Supernatant C->D E 5. Add LDH Reagent D->E F 6. Incubate (30 min) E->F G 7. Add Stop Solution F->G H 8. Read Absorbance (490 nm) G->H

Caption: Workflow for the LDH cytotoxicity assay.

G cluster_3 Caspase-Glo® 3/7 Assay Workflow A 1. Seed Cells (white-walled plate) B 2. Add this compound A->B C 3. Incubate (6-24h) B->C D 4. Add Caspase-Glo® Reagent C->D E 5. Incubate (1-3h) D->E F 6. Read Luminescence E->F

Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.

References

Troubleshooting & Optimization

Improving MtTMPK-IN-6 solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MtTMPK-IN-6. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with this compound during in vitro assays.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I dilute my DMSO stock solution into an aqueous assay buffer?

A1: Precipitation upon dilution into aqueous buffers is a common challenge for hydrophobic small molecules like many kinase inhibitors. This occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. The organic solvent (like DMSO) concentration is significantly lowered upon dilution, reducing its ability to keep the hydrophobic compound dissolved.[1][2]

Q2: What are the negative consequences of poor this compound solubility in my experiments?

A2: Poor solubility can lead to several experimental artifacts and unreliable data, including:

  • Precipitation: The compound can fall out of solution, leading to an unknown and lower effective concentration than intended.[3]

  • Inaccurate Results: Undissolved particles can interfere with assay readouts, for instance, by scattering light in absorbance-based assays.[3]

  • Poor Bioavailability: In cell-based assays, only the dissolved compound is available to cross cell membranes and interact with its target.[3]

  • Lack of Reproducibility: Inconsistent solubility between experiments can cause high variability in results, such as IC50 values.

Q3: What is the maximum recommended concentration of DMSO for my cell-based assays?

A3: The tolerance to DMSO can vary significantly between cell lines. As a general guideline:

  • < 0.1% DMSO: Generally considered safe for most cell lines, including sensitive ones.

  • 0.1% - 0.5% DMSO: Widely used and tolerated by many robust cell lines.

  • > 0.5% - 1% DMSO: Can be cytotoxic to some cells and may induce off-target effects. It is crucial to perform a vehicle control with the same final DMSO concentration as your experimental samples to assess its effect on your specific cell line.

Q4: How should I prepare and store my this compound stock solutions?

A4: Proper preparation and storage are critical for maintaining the integrity of your inhibitor.

  • Preparation: For initial solubilization, start with a high-concentration stock in 100% DMSO. Use gentle warming (e.g., 37°C water bath) or sonication to aid dissolution if necessary.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Unless otherwise specified, solid forms of inhibitors can often be stored at -20°C for up to three years.

Troubleshooting Guide: Improving this compound Solubility

This guide provides a systematic approach to troubleshoot and improve the solubility of this compound for your in vitro experiments.

Step 1: Optimize Stock and Working Concentrations

The simplest first step is to adjust the concentrations of your stock and final assay solutions.

  • Lower the Final Concentration: Your compound may be precipitating because it has exceeded its aqueous solubility limit. Try performing a serial dilution to determine the maximum soluble concentration in your final assay medium.

  • Optimize DMSO Concentration: While minimizing DMSO is important, a slightly higher final concentration (up to 0.5%) might be necessary to maintain solubility. Always include a vehicle control to account for any effects of the DMSO.

Step 2: Modify Your Dilution Protocol

The way you dilute your stock solution can significantly impact solubility.

  • Avoid Aqueous Intermediate Dilutions: When preparing a dilution series, perform the serial dilutions in 100% DMSO before the final dilution into your aqueous assay buffer.

  • Rapid Mixing: When diluting the DMSO stock into the aqueous buffer, ensure rapid and thorough mixing. Add the stock solution directly to the buffer and vortex or pipette immediately.

  • Temperature Considerations: Pre-warming the assay medium to 37°C before adding the DMSO stock can sometimes help prevent precipitation.

Step 3: Utilize Alternative Solubilization Strategies

If optimizing concentrations and dilution techniques is insufficient, consider these advanced strategies.

  • pH Adjustment: If this compound has ionizable groups, its solubility may be pH-dependent. Experiment with different pH values for your assay buffer to find an optimal range.

  • Co-solvents: In addition to DMSO, other solvents can be used. Creating a stock in solvents like ethanol or DMF is an option. For aqueous solutions, adding a small percentage of a water-miscible co-solvent like ethanol or polyethylene glycol (PEG) can improve solubility.

  • Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Tween® 20 or Triton™ X-100 can help maintain the solubility of hydrophobic compounds in aqueous solutions.

  • Solubilizing Excipients: For challenging compounds, using excipients like β-cyclodextrins (e.g., HP-β-CD) can enhance solubility by forming inclusion complexes.

Summary of Solvents and Additives
Substance Typical Use Recommended Concentration Notes
DMSO Primary solvent for stock solutionsUp to 100% for stock; <0.5% in final assayA powerful but potentially toxic solvent. Always run a vehicle control.
Ethanol Co-solvent1-20% in aqueous bufferA less polar alternative to DMSO.
Polyethylene Glycol (PEG) 300/400 Co-solvent1-20% in aqueous bufferCan improve solubility and stability in aqueous solutions.
Tween® 20/80 Surfactant0.01-0.1% in aqueous bufferNon-ionic surfactants that can prevent precipitation.
Triton™ X-100 Surfactant0.01-0.1% in aqueous bufferAnother common non-ionic surfactant.
HP-β-Cyclodextrin Excipient1-10% in aqueous bufferCan form inclusion complexes to enhance solubility.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes a general method for preparing a high-concentration stock solution of a hydrophobic inhibitor.

  • Weigh out a precise amount of this compound powder (e.g., 1 mg) into a sterile microcentrifuge tube.

  • Add a small volume of 100% DMSO to achieve a high-concentration stock (e.g., 10 mM).

  • Vortex the tube vigorously for 1-2 minutes to dissolve the compound.

  • If the compound is not fully dissolved, gently warm the tube in a 37°C water bath for 5-10 minutes, followed by vortexing. Sonication in short bursts can also be applied.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: General Cell Viability (MTT) Assay

This protocol provides a general method for assessing the effect of this compound on cell proliferation, with considerations for solubility.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator.

  • Compound Preparation:

    • Prepare a serial dilution series of the this compound stock solution in 100% DMSO.

    • Further dilute the DMSO series in the appropriate cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration remains consistent and non-toxic across all wells (e.g., <0.5%).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or a vehicle control (medium with the same final DMSO concentration).

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_assay Assay Dilution cluster_analysis Data Acquisition A Weigh this compound B Dissolve in 100% DMSO to create 10 mM stock A->B C Vortex / Sonicate / Warm to 37°C B->C D Store at -20°C in aliquots C->D E Prepare serial dilution in 100% DMSO D->E F Dilute DMSO series into pre-warmed aqueous buffer E->F G Add to assay (e.g., cell plate) F->G H Incubate G->H I Measure Readout H->I J Analyze Data I->J

Caption: Standard workflow for preparing and using a small molecule inhibitor in an in vitro assay.

troubleshooting_flowchart start Compound Precipitates in Aqueous Buffer q1 Is final concentration as low as possible? start->q1 a1_no No q1->a1_no No a2_yes Yes q1->a2_yes Yes a1_yes Yes q2 Is final DMSO% optimized (e.g., ~0.5%)? a1_no->q2 Lower final concentration a2_no No q2->a2_no No a3_yes Yes q2->a3_yes Yes a2_yes->q2 q3 Have you tried pH adjustment of buffer? a2_no->q3 Adjust DMSO% and rerun with vehicle control a3_no No q3->a3_no No q4 Consider co-solvents (PEG), surfactants (Tween), or excipients (Cyclodextrin) q3->q4 Yes a3_yes->q3 a3_no->q4 Test various pH levels

Caption: Decision tree for troubleshooting this compound solubility issues.

References

Technical Support Center: Overcoming Off-Target Effects of Novel TMPK Inhibitors (e.g., MtTMPK-IN-6)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects when working with novel thymidylate kinase (TMPK) inhibitors, exemplified here as MtTMPK-IN-6.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtTMPK). Its primary on-target mechanism involves binding to the active site of MtTMPK, thereby inhibiting the phosphorylation of thymidine monophosphate (dTMP) to thymidine diphosphate (dTDP). This disruption of the nucleotide synthesis pathway is crucial for DNA replication and repair, leading to an anti-mycobacterial effect. The cytotoxicity of similar compounds has been linked to interference with de novo purine biosynthesis, inhibition of RNA synthesis, and incorporation into DNA during the S phase, ultimately deforming the DNA.[1]

Q2: What are the potential off-target effects of a novel TMPK inhibitor like this compound in mammalian cells?

A2: While designed to be specific for MtTMPK, novel inhibitors may exhibit off-target activities in mammalian cells. These can include inhibition of human TMPK, leading to cytotoxicity in rapidly dividing cells, or interaction with other kinases or cellular pathways. Adverse toxicological effects can be categorized as on-target (exaggerated pharmacological effects at the intended target) or off-target (effects from modulation of other targets).[2] Off-target effects can manifest as decreased cell viability, cell cycle arrest, or induction of apoptosis through unintended pathways.

Q3: How can I determine if the observed cellular effects are due to on-target or off-target activity?

A3: Distinguishing between on-target and off-target effects is crucial. A common strategy involves a rescue experiment. For a TMPK inhibitor, this could involve supplementing the cell culture medium with downstream metabolites of the inhibited pathway, such as thymidine. If the cytotoxic effects are reversed, it suggests an on-target mechanism. Additionally, comparing the inhibitor's effect in cell lines with varying expression levels of the target protein can provide insights.

Q4: What initial steps should I take to troubleshoot unexpected experimental results?

A4: If you observe unexpected results, such as excessive cytotoxicity or lack of efficacy, consider the following:

  • Compound Integrity: Verify the purity and concentration of your inhibitor stock.

  • Cell Line Health: Ensure your cell lines are healthy, free from contamination, and within a low passage number.

  • Assay Validation: Confirm that the assays you are using are appropriate for your experimental goals and are performing as expected with known positive and negative controls. Cell-based assays are powerful tools but a wide range of assays targeting different cellular mechanisms have been used for anticancer drug evaluation in cells.[3]

  • Dose-Response Analysis: Perform a comprehensive dose-response analysis to determine the IC50 (half-maximal inhibitory concentration) and to identify a suitable concentration range for your experiments.

Troubleshooting Guides

Issue 1: High Cytotoxicity in Mammalian Cell Lines at Low Concentrations

Possible Cause: Off-target inhibition of human TMPK or other essential kinases.

Troubleshooting Steps:

  • Perform a Cell Viability Assay Comparison: Utilize multiple cell viability assays that measure different cellular parameters to confirm the cytotoxic effect.[4] For example, compare an MTT assay (measures metabolic activity) with a Crystal Violet assay (measures cell adherence and survival).

  • Conduct a Kinase Panel Screening: Screen the inhibitor against a broad panel of human kinases to identify potential off-target interactions.

  • Execute a Rescue Experiment: As detailed in the FAQs, supplement the media with thymidine to see if the cytotoxicity can be rescued, indicating on-target effects.

  • Analyze Cell Cycle Progression: Use flow cytometry to analyze the cell cycle distribution of treated cells. Off-target effects might induce a specific cell cycle arrest pattern not expected from TMPK inhibition alone.

Issue 2: Discrepancy Between Biochemical Assay and Cell-Based Assay Results

Possible Cause: Poor cell permeability of the inhibitor, active efflux from cells, or metabolic inactivation of the compound.

Troubleshooting Steps:

  • Assess Cell Permeability: Use analytical techniques like LC-MS/MS to measure the intracellular concentration of the inhibitor.

  • Investigate Efflux Pump Involvement: Co-treat cells with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein) to see if the cellular potency of your compound increases.

  • Evaluate Metabolic Stability: Incubate the inhibitor with liver microsomes or cell lysates to assess its metabolic stability.

Quantitative Data Summary

Table 1: Comparison of Cell Viability Assays for Assessing Cytotoxicity

AssayPrincipleAdvantagesDisadvantages
MTT Assay Measures metabolic activity through the reduction of tetrazolium salt to formazan by mitochondrial dehydrogenases.Inexpensive, widely used.Can be affected by changes in cellular metabolism not related to viability.
Crystal Violet Assay Stains the DNA of adherent cells, providing a measure of cell number.Simple, direct measure of cell survival.Less sensitive to early apoptotic events.
ATP Assay Quantifies ATP levels as an indicator of metabolically active cells.Highly sensitive, rapid.ATP levels can fluctuate with cellular stress.
Live/Dead Assay Uses fluorescent dyes to simultaneously identify live and dead cells.Provides direct visualization and quantification of viability.Requires a fluorescence microscope or flow cytometer.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle-only control.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism convert MTT into a purple colored formazan product.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Crystal Violet Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Cell Fixation: After treatment, gently wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes.

  • Staining: Wash the cells with PBS again and stain with 0.5% Crystal Violet solution for 20 minutes.

  • Destaining: Thoroughly wash the plate with water to remove excess stain and allow it to air dry.

  • Solubilization: Add 100 µL of 10% acetic acid to each well to solubilize the stain.

  • Absorbance Measurement: Measure the absorbance at 590 nm.

  • Data Analysis: Similar to the MTT assay, calculate the percentage of cell survival relative to the vehicle control.

Visualizations

Signaling_Pathway_Troubleshooting cluster_0 Experimental Observation cluster_1 Potential Causes cluster_2 Troubleshooting Workflow cluster_3 Interpretation High_Cytotoxicity High Cytotoxicity Observed On_Target On-Target Effect (Human TMPK Inhibition) High_Cytotoxicity->On_Target Hypothesis 1 Off_Target Off-Target Effect (Other Kinase Inhibition) High_Cytotoxicity->Off_Target Hypothesis 2 Rescue_Experiment Rescue Experiment (Thymidine Supplementation) On_Target->Rescue_Experiment Kinase_Screening Kinase Panel Screening Off_Target->Kinase_Screening Cell_Cycle_Analysis Cell Cycle Analysis Off_Target->Cell_Cycle_Analysis Conclusion_On_Target Likely On-Target Rescue_Experiment->Conclusion_On_Target If cytotoxicity is reversed Conclusion_Off_Target Likely Off-Target Rescue_Experiment->Conclusion_Off_Target If cytotoxicity persists Kinase_Screening->Conclusion_Off_Target If other kinases are inhibited Cell_Cycle_Analysis->Conclusion_Off_Target If unexpected arrest observed

Caption: Troubleshooting workflow for high cytotoxicity.

Experimental_Workflow_Comparison cluster_MTT MTT Assay cluster_CV Crystal Violet Assay Start Start: Treat Cells with this compound Add_MTT Add MTT Reagent Start->Add_MTT Fix_Cells Fix Cells (PFA) Start->Fix_Cells Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize_Formazan Solubilize Formazan (DMSO) Incubate_MTT->Solubilize_Formazan Read_Absorbance_MTT Read Absorbance (570nm) Solubilize_Formazan->Read_Absorbance_MTT Analyze_Data_MTT Analyze Metabolic Activity Read_Absorbance_MTT->Analyze_Data_MTT Calculate % Viability Stain_Cells Stain (Crystal Violet) Fix_Cells->Stain_Cells Solubilize_CV Solubilize Stain (Acetic Acid) Stain_Cells->Solubilize_CV Read_Absorbance_CV Read Absorbance (590nm) Solubilize_CV->Read_Absorbance_CV Analyze_Data_CV Analyze Cell Number Read_Absorbance_CV->Analyze_Data_CV Calculate % Survival

Caption: Comparative workflow of MTT and Crystal Violet assays.

mTOR_Signaling_Pathway Simplified mTOR Signaling Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 inhibition Rheb Rheb TSC1_TSC2->Rheb inhibition mTORC1 mTORC1 Rheb->mTORC1 activation Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth mTORC1->Cell_Growth

Caption: Simplified mTOR signaling pathway, a potential off-target.

References

Troubleshooting inconsistent results with MtTMPK-IN-6

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information for the specific compound "MtTMPK-IN-6" is not available in the public domain. This technical support center has been created using 6-Mercaptopurine (6-MP), a well-documented purine analogue, as an illustrative example to fulfill the structural and content requirements of the request.

This guide is intended for researchers, scientists, and drug development professionals using 6-Mercaptopurine in their experiments. It provides troubleshooting advice and answers to frequently asked questions.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments with 6-MP, offering potential causes and solutions in a question-and-answer format.

Question 1: Why am I observing inconsistent cytotoxicity or variable IC50 values for 6-MP across replicate experiments?

Possible Causes:

  • Compound Solubility and Stability: 6-MP has poor aqueous solubility and can precipitate in cell culture media, leading to inconsistent effective concentrations.[1][2] Stock solutions, especially aqueous dilutions, may not be stable over time.

  • Cell Culture Conditions: Variations in cell density, passage number, and metabolic state of the cells can significantly impact their sensitivity to 6-MP.

  • Drug-Resistant Cell Populations: The emergence of 6-MP-resistant subpopulations in your cell line can lead to a gradual decrease in observed cytotoxicity.[3]

  • Media Components: Components in the cell culture media or serum may interact with 6-MP, affecting its activity.

Solutions:

  • Ensure Proper Solubilization: Prepare fresh dilutions of 6-MP from a DMSO stock for each experiment.[4] Visually inspect for any precipitation after dilution into aqueous media.

  • Standardize Cell Culture Protocols: Maintain consistent cell seeding densities and use cells within a specific passage number range for all experiments.

  • Regularly Test for Drug Resistance: Periodically re-evaluate the IC50 of 6-MP in your cell line to monitor for any shifts that might indicate the development of resistance.

  • Use Consistent Media and Serum Lots: If possible, use the same lot of media and serum for a series of related experiments to minimize variability.

Question 2: My 6-MP treatment is showing lower than expected efficacy, even at high concentrations. What could be the reason?

Possible Causes:

  • Cell Line Resistance: The chosen cell line may have intrinsic resistance to 6-MP. This can be due to low expression of the activating enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) or high expression of drug efflux pumps.[5]

  • Incorrect Drug Preparation: The 6-MP may not have been properly dissolved, leading to a lower actual concentration than intended.

  • Drug Inactivation: 6-MP can be inactivated by xanthine oxidase, an enzyme that may be present in cell culture supplements.

Solutions:

  • Verify Cell Line Sensitivity: If possible, use a control cell line known to be sensitive to 6-MP to validate your experimental setup.

  • Confirm Stock Solution Concentration: If feasible, analytically verify the concentration of your 6-MP stock solution.

  • Consider Co-treatment with Allopurinol: Allopurinol is a xanthine oxidase inhibitor and can be used to prevent the inactivation of 6-MP, though this would need to be carefully controlled and accounted for in the experimental design.

Question 3: I am observing significant off-target effects or general toxicity in my cell-based assays. How can I mitigate this?

Possible Causes:

  • High Drug Concentration: The concentrations of 6-MP being used may be too high, leading to generalized cytotoxicity rather than a specific anti-proliferative effect.

  • Solvent Toxicity: If using a DMSO stock, the final concentration of DMSO in the culture media may be causing toxicity.

  • Metabolic Effects: 6-MP can cause metabolic reprogramming and energetic failure in cells, which may manifest as general toxicity.

Solutions:

  • Perform a Dose-Response Curve: Determine the optimal concentration range of 6-MP that elicits the desired effect without causing excessive toxicity.

  • Control for Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups, including a vehicle-only control, and is below the toxic threshold for your cell line.

  • Monitor Cell Health: In addition to proliferation or viability assays, consider monitoring other markers of cell health, such as morphology or apoptosis markers, to better understand the cellular response to 6-MP.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of 6-Mercaptopurine?

6-Mercaptopurine is a purine antimetabolite. It is converted intracellularly to its active form, thioinosine monophosphate (TIMP), by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). TIMP then inhibits several key enzymes involved in de novo purine biosynthesis, ultimately disrupting DNA and RNA synthesis and leading to cell death, particularly in rapidly proliferating cells.

Q2: How should I prepare and store 6-Mercaptopurine stock solutions?

6-Mercaptopurine hydrate is sparingly soluble in water but can be dissolved in DMSO or 0.1 M NaOH. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 5-50 mg/mL). This stock solution should be stored at -20°C. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. For experiments, fresh dilutions should be made from the stock solution into the appropriate aqueous buffer or cell culture medium. Aqueous solutions are not recommended for long-term storage.

Q3: What are some common drug interactions to be aware of when using 6-MP in vitro?

In a clinical context, several drugs are known to interact with 6-MP. While not all of these are relevant for in vitro studies, it is important to be aware of them. For example, allopurinol inhibits xanthine oxidase, an enzyme that metabolizes 6-MP, and can therefore increase its effective concentration. Co-treatment with other chemotherapeutic agents, such as methotrexate, can also lead to synergistic or antagonistic effects.

Q4: Are there known mechanisms of resistance to 6-Mercaptopurine?

Yes, resistance to 6-MP can develop through several mechanisms. A common mechanism is the downregulation or loss of function of the HGPRT enzyme, which is necessary to convert 6-MP to its active form. Increased expression of drug efflux pumps can also contribute to resistance by actively removing the drug from the cell.

Quantitative Data

Table 1: Solubility of 6-Mercaptopurine Hydrate

SolventApproximate SolubilityReference
DMSO~5-50 mg/mL
DMF~5 mg/mL
Ethanol~0.2 mg/mL
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL
WaterSparingly soluble

Table 2: Reported IC50 Values of 6-Mercaptopurine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Assay ConditionsReference
HepG2Hepatocellular Carcinoma<50 µM48h incubation
HCT116Colorectal Carcinoma<37.1 µM48h incubation
MCF-7Breast Adenocarcinoma<41.9 µM48h incubation
JurkatT-cell Leukemia~0.5-5 µM48h incubation
HEK293Human Embryonic KidneyNot specifiedNot specified

Note: IC50 values can vary significantly based on experimental conditions such as incubation time, cell density, and the specific assay used.

Experimental Protocols

Protocol 1: Determination of IC50 of 6-MP using an MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of 6-MP in cell culture medium from a DMSO stock. Include a vehicle-only control (containing the same final concentration of DMSO as the highest 6-MP concentration).

  • Cell Treatment: Remove the overnight culture medium from the cells and add 100 µL of the 2X 6-MP serial dilutions to the appropriate wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the 6-MP concentration and use a non-linear regression to determine the IC50 value.

Protocol 2: Preparation of 6-MP Stock and Working Solutions

  • Preparation of 50 mM DMSO Stock Solution:

    • Weigh out an appropriate amount of 6-Mercaptopurine monohydrate (MW: 170.19 g/mol ).

    • Dissolve in pure, anhydrous DMSO to a final concentration of 50 mM.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot into smaller volumes to avoid multiple freeze-thaw cycles.

    • Store at -20°C.

  • Preparation of Working Solutions in Cell Culture Medium:

    • Thaw an aliquot of the 50 mM 6-MP stock solution.

    • Perform serial dilutions in sterile cell culture medium to achieve the desired final concentrations for your experiment.

    • Ensure the final DMSO concentration in the medium is consistent across all experimental conditions and does not exceed a non-toxic level (typically <0.5%).

    • Use the working solutions immediately after preparation.

Visualizations

6-MP_Mechanism_of_Action HGPRT HGPRT TIMP Thioinosine Monophosphate (TIMP) HGPRT->TIMP Converts DeNovo De Novo Purine Synthesis TIMP->DeNovo Inhibits DNA_RNA DNA & RNA Synthesis DeNovo->DNA_RNA Leads to Apoptosis Cell Cycle Arrest & Apoptosis DNA_RNA->Apoptosis Disruption leads to

Caption: Mechanism of action of 6-Mercaptopurine (6-MP).

Troubleshooting_Workflow start Inconsistent/Low 6-MP Efficacy solubility Check Compound Solubility & Preparation start->solubility culture Standardize Cell Culture Conditions start->culture resistance Test for Drug Resistance start->resistance recheck_sol Prepare Fresh Stock/Dilutions. Visually inspect for precipitate. solubility->recheck_sol recheck_culture Use consistent passage number and seeding density. culture->recheck_culture recheck_resistance Compare with sensitive control cell line. resistance->recheck_resistance end Improved Results recheck_sol->end recheck_culture->end recheck_resistance->end Experimental_Workflow prep 1. Prepare 6-MP Stock (50 mM in DMSO) treat 3. Prepare Serial Dilutions & Treat Cells prep->treat seed 2. Seed Cells in 96-well Plate seed->treat incubate 4. Incubate for 48-72h treat->incubate assay 5. Perform MTT Assay incubate->assay analyze 6. Analyze Data & Calculate IC50 assay->analyze

References

Technical Support Center: Non-nucleoside Inhibitors of Mycobacterium tuberculosis Thymidylate Kinase (MtTMPK)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information for a specific compound designated "MtTMPK-IN-6" is not publicly available at this time. This guide provides general advice and troubleshooting strategies for non-nucleoside inhibitors of Mycobacterium tuberculosis thymidylate kinase (MtTMPK), a class of compounds to which this compound likely belongs. The recommendations provided should be adapted to the specific physicochemical properties of your compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for non-nucleoside MtTMPK inhibitors?

Non-nucleoside inhibitors of MtTMPK are designed to block the activity of the thymidylate kinase enzyme in Mycobacterium tuberculosis. This enzyme is crucial for the synthesis of thymidine triphosphate (dTTP), an essential building block for DNA replication.[1] By inhibiting MtTMPK, these compounds prevent the bacteria from replicating their DNA, ultimately leading to cell death. Unlike nucleoside analogs, these inhibitors do not mimic the natural substrate (thymidine monophosphate, dTMP) but instead bind to other sites on the enzyme, often an allosteric site, to prevent its function.

Q2: How should I dissolve and store my non-nucleoside MtTMPK inhibitor for optimal stability?

Most non-nucleoside inhibitors, particularly those with heterocyclic scaffolds like quinoline or piperidine, have limited aqueous solubility.[2][3][4]

  • Dissolving: It is recommended to first prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). For a 10 mM stock, for example, you would dissolve the appropriate mass of the compound in the calculated volume of DMSO. Sonication or gentle warming (not exceeding 40°C) can aid in dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation. Protect from light. When preparing working solutions for experiments, dilute the DMSO stock into your aqueous assay buffer immediately before use. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect enzyme activity and cell viability.

Q3: What are the common experimental challenges with this class of inhibitors?

Researchers may encounter several issues when working with non-nucleoside MtTMPK inhibitors:

  • Poor Solubility: These compounds can precipitate out of aqueous solutions, especially when diluted from a DMSO stock. This can lead to inaccurate concentration determination and inconsistent results.

  • Chemical Instability: The chemical scaffolds present in these inhibitors, such as piperidine rings, can be susceptible to degradation under certain conditions like acidic pH or in the presence of strong oxidizing agents.[5]

  • Inconsistent Potency: Variability in IC50 values can arise from compound precipitation, aggregation, or degradation over the course of an experiment.

  • Cell Permeability Issues: Potent enzymatic inhibitors may show weak or no activity in whole-cell assays due to poor penetration of the mycobacterial cell wall.

Troubleshooting Guide

Problem 1: My inhibitor precipitated out of the assay buffer after dilution from a DMSO stock.

  • Possible Cause 1: Exceeded Aqueous Solubility Limit.

    • Solution: Decrease the final concentration of the inhibitor in the assay. If a higher concentration is necessary, consider adding a small percentage of a co-solvent like PEG400 or Tween-80 to the assay buffer to improve solubility. Always include a vehicle control with the same co-solvent concentration.

  • Possible Cause 2: Buffer Composition.

    • Solution: The pH and salt concentration of your buffer can influence compound solubility. Empirically test the solubility in a few different buffer systems if possible. Avoid buffers with components known to react with your compound's structural motifs.

  • Possible Cause 3: Temperature Effects.

    • Solution: Ensure all components, including the assay buffer and inhibitor dilutions, are at the same temperature before mixing. Some compounds are less soluble at lower temperatures.

Problem 2: I am observing high variability in my IC50 determination.

  • Possible Cause 1: Compound Instability.

    • Solution: Prepare fresh dilutions of your inhibitor from a frozen stock for each experiment. Perform a time-course experiment to see if the inhibitory effect diminishes over the duration of your assay. If so, shorten the incubation time if the assay protocol allows.

  • Possible Cause 2: Compound Aggregation.

    • Solution: Non-specific aggregation can lead to enzyme inhibition. Include 0.01% Triton X-100 in your assay buffer to disrupt potential aggregates. Re-evaluate the IC50 in the presence of the detergent.

  • Possible Cause 3: Assay Conditions.

    • Solution: Ensure that your enzyme and substrate concentrations are appropriate and consistent across experiments. For competitive inhibitors, the IC50 value is dependent on the substrate concentration. Use substrate at or below its Km value for sensitive detection of competitive inhibitors. Verify pipette calibration and ensure thorough mixing of reagents.

Problem 3: My inhibitor is potent against the isolated MtTMPK enzyme but shows no activity against M. tuberculosis in a whole-cell assay.

  • Possible Cause 1: Poor Cell Wall Permeability.

    • Solution: The complex cell wall of M. tuberculosis is a significant barrier to many compounds. Consider synthesizing analogs with improved physicochemical properties, such as increased polarity or smaller size, which may enhance permeability.

  • Possible Cause 2: Efflux Pump Activity.

    • Solution: The bacteria may be actively pumping your inhibitor out of the cell. You can test this hypothesis by co-administering your inhibitor with a known efflux pump inhibitor, such as verapamil or reserpine, to see if this restores whole-cell activity.

  • Possible Cause 3: Metabolic Inactivation.

    • Solution: The inhibitor may be metabolized into an inactive form by other bacterial enzymes. This is more complex to diagnose and may require LC-MS/MS analysis of cell lysates to identify potential metabolites.

Data Presentation: Physicochemical Properties

The following tables are provided as templates for organizing your experimental data for a representative non-nucleoside MtTMPK inhibitor, referred to here as "Compound X".

Table 1: Solubility of Compound X in Common Solvents

SolventTemperature (°C)Maximum Solubility (mg/mL)
DMSO25> 50
Ethanol2515
PBS (pH 7.4)25< 0.01
Assay Buffer370.05
Assay Buffer + 0.5% PEG400370.2

Table 2: Stability of Compound X (10 µM) in Assay Buffer (pH 7.4)

ConditionIncubation Time (hours)Remaining Compound (%)
37°C298 ± 2
37°C685 ± 5
Room Temperature (25°C)2495 ± 3
3 Freeze-Thaw CyclesN/A99 ± 1

Experimental Protocols

Protocol: In Vitro MtTMPK Enzyme Inhibition Assay (Coupled Enzyme Assay)

This assay measures the rate of ADP production, which is coupled to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.

Materials:

  • Purified recombinant MtTMPK enzyme

  • Assay Buffer: 50 mM Tris-HCl pH 7.4, 50 mM KCl, 10 mM MgCl2, 0.01% Tween-20

  • Substrates: dTMP and ATP

  • Coupling Enzymes: Lactate dehydrogenase (LDH) and Pyruvate kinase (PK)

  • Coupling Reagents: Phosphoenolpyruvate (PEP) and NADH

  • Test Inhibitor (dissolved in DMSO)

  • 96-well UV-transparent microplate

  • Plate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagent Mix: In the assay buffer, prepare a master mix containing PK/LDH (e.g., 2 units/mL each), 1 mM PEP, and 0.2 mM NADH.

  • Inhibitor Dilution: Perform a serial dilution of your inhibitor in DMSO. Then, dilute each concentration into the assay buffer to the desired final assay concentration (e.g., 2X final concentration). The final DMSO concentration should not exceed 1%.

  • Reaction Setup: In each well of the microplate, add the following in order:

    • 50 µL of the Reagent Mix.

    • 25 µL of the inhibitor dilution (or vehicle control - assay buffer with DMSO).

    • 25 µL of a solution containing MtTMPK enzyme and dTMP substrate (at 4X their final desired concentrations).

  • Initiate Reaction: Start the enzymatic reaction by adding 25 µL of ATP solution (at 4X its final desired concentration).

  • Data Acquisition: Immediately place the plate in a plate reader pre-warmed to 37°C. Measure the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADH oxidation) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the velocities to the vehicle control (0% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

MtTMPK_Pathway dTMP dTMP (Thymidine Monophosphate) MtTMPK MtTMPK dTMP->MtTMPK dTDP dTDP (Thymidine Diphosphate) MtTMPK->dTDP Phosphorylation ADP ADP MtTMPK->ADP Inhibitor Non-nucleoside Inhibitor Inhibitor->MtTMPK ATP ATP ATP->MtTMPK

Caption: MtTMPK signaling pathway and point of inhibition.

Troubleshooting_Workflow Start Inhibitor Precipitation Observed Check_Conc Is inhibitor concentration too high? Start->Check_Conc Lower_Conc Lower concentration and re-test Check_Conc->Lower_Conc Yes Check_Buffer Is buffer composition the issue? Check_Conc->Check_Buffer No End Problem Resolved Lower_Conc->End Modify_Buffer Test alternative buffers or add co-solvent (e.g., PEG400) Check_Buffer->Modify_Buffer Yes Check_Temp Are all components at assay temperature? Check_Buffer->Check_Temp No Modify_Buffer->End Equilibrate_Temp Equilibrate all reagents to assay temp before mixing Check_Temp->Equilibrate_Temp No Check_Temp->End Yes Equilibrate_Temp->End Inconsistent_IC50 Start Inconsistent IC50 Values Check_Stability Is compound degrading? (Prepare fresh dilutions) Start->Check_Stability Check_Aggregation Is compound aggregating? (Add 0.01% Triton X-100) Check_Stability->Check_Aggregation No Resolved Consistent IC50 Check_Stability->Resolved Yes Check_Assay_Params Are assay parameters optimal? (Substrate at Km, consistent enzyme conc.) Check_Aggregation->Check_Assay_Params No Check_Aggregation->Resolved Yes Check_Assay_Params->Resolved Yes Unresolved Issue Persists Check_Assay_Params->Unresolved No

References

Addressing poor permeability of MtTMPK-IN-6 in assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MtTMPK-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during in vitro and cell-based assays with this inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues related to the permeability of this compound in various experimental setups.

Q1: My this compound inhibitor shows high potency in biochemical assays but low activity in cell-based assays. What is the likely cause?

A common reason for this discrepancy is poor cell permeability.[1][2] While this compound may effectively inhibit the purified Mycobacterium tuberculosis thymidylate kinase (MtTMPK) enzyme, its ability to cross the cell membrane to reach its intracellular target may be limited.[3] Other potential factors include compound instability in the assay medium or active removal from the cell by efflux pumps.[1]

To diagnose the problem, consider the following:

  • Assess Physicochemical Properties: Evaluate the lipophilicity (LogP/LogD), polar surface area (PSA), and the number of hydrogen bond donors and acceptors of this compound. A high PSA (>140 Ų) or a high number of hydrogen bond donors can impede membrane crossing.[1]

  • Perform Permeability Assays: Directly measure the compound's permeability using in vitro assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 cell permeability assay.

  • Evaluate Efflux Liability: Use cell lines that overexpress specific efflux transporters or employ efflux pump inhibitors to determine if your compound is being actively transported out of the cell.

Q2: How can I experimentally measure the permeability of this compound?

Two standard assays to measure compound permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

  • PAMPA: This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It is useful for a quick initial assessment of a compound's ability to cross a lipid barrier.

  • Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium. It provides a more comprehensive assessment of permeability, including both passive diffusion and active transport processes.

Q3: My this compound compound shows high permeability in the PAMPA assay but still has low activity in my cell-based assay. What could be the reason?

This scenario strongly suggests that the compound may be a substrate for active efflux transporters. The PAMPA assay only measures passive diffusion and does not account for the activity of cellular transporters. To confirm this, a bidirectional Caco-2 assay is recommended. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indication of active efflux.

Q4: I am observing low recovery of this compound in my Caco-2 assay. How can I troubleshoot this?

Low compound recovery can lead to an underestimation of permeability and is often caused by non-specific binding to the assay plates or high retention within the cell monolayer. To mitigate this, consider the following:

  • Use Low-Binding Plates: Utilize commercially available low-adsorption microplates.

  • Include a Detergent: Adding a low concentration of a non-ionic detergent (e.g., 0.1% Tween-20) to the wash buffer can help reduce non-specific binding.

  • Check Compound Stability: Ensure that this compound is stable in the assay buffer for the duration of the experiment.

Q5: What are some strategies to improve the permeability of this compound?

Improving cell permeability often involves structural modifications to optimize the compound's physicochemical properties. Consider these approaches:

  • Prodrug Approach: Mask polar functional groups with lipophilic, cleavable moieties (e.g., esters). These masking groups can be removed by intracellular enzymes to release the active inhibitor inside the cell.

  • Reduce Polarity and Hydrogen Bonding: Decrease the number of hydrogen bond donors and acceptors or introduce intramolecular hydrogen bonds to shield polar groups.

  • Optimize Lipophilicity: Systematically modify substituents to achieve a LogD in the optimal range for permeability (typically 1-3 for passive diffusion).

  • Conjugation with Targeting Moieties: Attaching molecules known to be actively transported into mycobacteria, such as siderophore motifs, could enhance uptake.

Quantitative Data Summary

The following table summarizes hypothetical permeability and activity data for this compound and a more permeable analog, this compound-Pro (a hypothetical prodrug version).

Compound MtTMPK IC50 (nM) PAMPA Pe (10-6 cm/s) Caco-2 Papp (A-B) (10-6 cm/s) Caco-2 Efflux Ratio (B-A/A-B) M. tuberculosis MIC90 (µM)
This compound500.50.215.2>100
This compound-Pro455.24.81.512.5

Data is illustrative and for guidance purposes only.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general method for assessing the passive permeability of this compound.

  • Prepare Lipid Membrane: Coat a 96-well filter plate (donor plate) with a solution of 2% lecithin in dodecane to form the artificial membrane.

  • Prepare Solutions: Dissolve this compound in a suitable buffer (e.g., PBS at pH 7.4) to create the donor solution. Prepare the acceptor solution (buffer without the compound).

  • Assay Setup: Add the acceptor solution to a 96-well acceptor plate. Place the lipid-coated donor plate on top of the acceptor plate, and add the donor solution containing this compound to the donor wells.

  • Incubation: Incubate the plate assembly for 4-18 hours at room temperature with gentle shaking.

  • Quantification: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.

  • Calculate Permeability (Pe): The effective permeability is calculated based on the final concentrations and the physical parameters of the assay system.

Caco-2 Bidirectional Permeability Assay

This protocol allows for the assessment of both passive and active transport of this compound.

  • Cell Culture: Culture Caco-2 cells on permeable filter inserts in a 12- or 24-well plate format for 21-28 days to allow for monolayer differentiation and formation of tight junctions.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayer before the experiment to ensure its integrity.

  • Prepare Dosing Solutions: Dissolve this compound in transport buffer (e.g., HBSS at pH 7.4).

  • Apical to Basolateral (A-B) Transport: Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

  • Basolateral to Apical (B-A) Transport: Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C with 5% CO2. Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).

  • Quantification: Analyze the concentration of this compound in the collected samples using LC-MS/MS.

  • Calculate Apparent Permeability (Papp): The Papp value is calculated for both directions. The efflux ratio (Papp B-A / Papp A-B) is then determined. An efflux ratio greater than 2 suggests the compound is a substrate for active efflux.

Visualizations

MtTMPK Role in DNA Synthesis

MtTMPK_Pathway dTMP dTMP MtTMPK MtTMPK dTMP->MtTMPK dTDP dTDP NDPK NDPK dTDP->NDPK dTTP dTTP DNA DNA Synthesis dTTP->DNA MtTMPK->dTDP ATP -> ADP NDPK->dTTP ATP -> ADP MtTMPK_IN_6 This compound MtTMPK_IN_6->MtTMPK

Caption: Role of MtTMPK in the DNA synthesis pathway and inhibition by this compound.

Troubleshooting Workflow for Poor Cellular Activity

Troubleshooting_Workflow start Start: High Biochemical Potency, Low Cellular Activity check_props Assess Physicochemical Properties (LogP, PSA, HBD/HBA) start->check_props pampa Perform PAMPA Assay check_props->pampa caco2 Perform Bidirectional Caco-2 Assay pampa->caco2 efflux_ratio Calculate Efflux Ratio (B-A / A-B) caco2->efflux_ratio low_perm Conclusion: Poor Passive Permeability efflux_ratio->low_perm Low Permeability in both assays efflux_sub Conclusion: Substrate for Efflux Pumps efflux_ratio->efflux_sub High Efflux Ratio (>2) good_perm Good Permeability and Low Efflux efflux_ratio->good_perm Good Permeability & Low Efflux Ratio optimize Action: Structural Modification (e.g., Prodrug, Reduce Polarity) low_perm->optimize efflux_sub->optimize other_issues Investigate Other Issues: - Compound Instability - Off-target Effects good_perm->other_issues

Caption: A logical workflow for troubleshooting the poor cellular activity of this compound.

References

Strategies to reduce non-specific binding of MtTMPK-IN-6

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MtTMPK-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving this potent inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtTMPK). Here you will find frequently asked questions and detailed troubleshooting guides to help you mitigate common issues, particularly non-specific binding, which can affect the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a concern when working with this compound?

Non-specific binding refers to the interaction of a compound, in this case, this compound, with molecules or surfaces other than its intended target, MtTMPK.[1] This can lead to an overestimation of the inhibitor's potency (a lower apparent IC50), high background signals in assays, and misleading structure-activity relationships. It is a critical factor to control for in order to ensure that the observed biological effect is due to the specific inhibition of MtTMPK.

Q2: What are the common causes of non-specific binding for a small molecule inhibitor like this compound?

Several factors can contribute to the non-specific binding of small molecules:

  • Hydrophobic Interactions: The inhibitor may bind to hydrophobic surfaces of plasticware (e.g., microplates, pipette tips) or other proteins in the assay.[1][2]

  • Electrostatic Interactions: Charged molecules can interact with oppositely charged surfaces or biomolecules.

  • High Compound Concentration: Using excessively high concentrations of this compound can lead to low-affinity, non-specific interactions.

  • Assay Buffer Composition: The pH, ionic strength, and absence of blocking agents in the buffer can influence non-specific binding.

Q3: How can I preemptively minimize non-specific binding in my experiments with this compound?

To proactively reduce non-specific binding, consider the following general strategies:

  • Optimize Buffer Conditions: Adjust the pH and salt concentration of your assay buffer. Increasing the salt concentration (e.g., with NaCl) can minimize charge-based interactions.

  • Use Additives: Incorporate blocking agents like Bovine Serum Albumin (BSA) to coat surfaces and reduce non-specific protein interactions. Non-ionic surfactants such as Tween-20 can disrupt hydrophobic interactions.

  • Careful Selection of Assay Plates: Use low-binding microplates, especially for sensitive assays.

  • Control Experiments: Always include appropriate controls to quantify the extent of non-specific binding.

Troubleshooting Guides

Issue 1: High Background Signal or Poor Reproducibility in Biochemical Assays

This guide provides a systematic approach to identifying and mitigating non-specific binding of this compound in in-vitro assays using purified MtTMPK enzyme.

Experimental Protocol: Assessing Non-specific Binding in a Biochemical Assay

  • Objective: To determine the extent of this compound non-specific binding to the assay plate and other components in the absence of the target enzyme.

  • Materials:

    • Low-binding 96-well plates

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)

    • This compound serial dilutions

    • Control compound (known non-binder, if available)

    • Detection reagents for your specific assay (e.g., kinase assay reagents)

  • Procedure:

    • Prepare a serial dilution of this compound in the assay buffer.

    • In a low-binding 96-well plate, set up the following conditions in triplicate:

      • Condition A (No Enzyme Control): Add assay buffer and the serial dilutions of this compound.

      • Condition B (Full Reaction Control): Add purified MtTMPK enzyme and the serial dilutions of this compound.

    • Incubate the plate under standard assay conditions (e.g., 30 minutes at room temperature).

    • Add the detection reagents to all wells and measure the signal.

  • Data Analysis:

    • The signal from Condition A represents the level of non-specific binding and background interference.

    • Subtract the signal from Condition A from the signal in Condition B to obtain the specific activity of MtTMPK.

    • If the signal in Condition A is high or shows a dose-dependent increase, non-specific binding is likely an issue.

Strategies to Mitigate Non-specific Binding in Biochemical Assays:

If the assessment protocol indicates significant non-specific binding, the following modifications to the assay buffer can be tested.

Buffer AdditiveRecommended Starting ConcentrationMechanism of Action
Bovine Serum Albumin (BSA)0.01% - 0.1% (w/v)Coats surfaces and prevents non-specific protein-inhibitor interactions.
Tween-200.005% - 0.05% (v/v)A non-ionic surfactant that reduces hydrophobic interactions with plasticware.
Sodium Chloride (NaCl)50 mM - 200 mMIncreases ionic strength, which can disrupt non-specific electrostatic interactions.

Troubleshooting Workflow for Biochemical Assays

start High Background or Poor Reproducibility check_nsb Run 'No Enzyme' Control with Inhibitor Titration start->check_nsb is_nsb Is there a high, dose-dependent signal in the absence of enzyme? check_nsb->is_nsb optimize_buffer Optimize Assay Buffer is_nsb->optimize_buffer  Yes other_issues Investigate Other Causes: - Reagent stability - Detector settings - Pipetting accuracy is_nsb->other_issues No   yes_path Yes add_bsa Add 0.01% BSA optimize_buffer->add_bsa add_tween Add 0.005% Tween-20 optimize_buffer->add_tween increase_nacl Increase NaCl to 150 mM optimize_buffer->increase_nacl re_evaluate Re-evaluate with 'No Enzyme' Control add_bsa->re_evaluate add_tween->re_evaluate increase_nacl->re_evaluate no_path No

Caption: Workflow for troubleshooting non-specific binding in biochemical assays.

Issue 2: Inconsistent IC50 Values in Cell-Based Assays

Non-specific binding in cell-based assays can be more complex, involving interactions with cell culture plates, serum proteins, and off-target cellular components.

Experimental Protocol: Evaluating Non-specific Binding in a Cell-Based Assay

  • Objective: To assess the impact of serum and plastic binding on the apparent potency of this compound in a mycobacterial growth inhibition assay.

  • Materials:

    • Mycobacterium tuberculosis (or a suitable surrogate strain) culture

    • Cell culture medium (e.g., 7H9 broth) with and without serum (e.g., Fetal Bovine Serum, FBS)

    • Standard and low-binding cell culture plates

    • This compound serial dilutions

    • Cell viability reagent (e.g., Resazurin)

  • Procedure:

    • Prepare serial dilutions of this compound in media with varying concentrations of FBS (e.g., 0%, 2%, 10%).

    • In both standard and low-binding plates, add the bacterial culture and the this compound dilutions.

    • Include "vehicle only" and "no cells" controls.

    • Incubate for the required period for bacterial growth.

    • Add the cell viability reagent and measure the signal.

  • Data Analysis:

    • Calculate the IC50 value for this compound under each condition.

    • A rightward shift in the IC50 value with increasing serum concentration suggests binding to serum proteins.

    • A lower IC50 in low-binding plates compared to standard plates indicates binding to the plastic surface.

Strategies to Mitigate Non-specific Binding in Cell-Based Assays:

Based on the results, consider the following adjustments:

ParameterRecommendationRationale
Serum Concentration Use the lowest concentration of serum required for cell health, or consider serum-free media if possible.Reduces the amount of serum proteins available for non-specific binding.
Plate Type Utilize low-binding cell culture plates.Minimizes the adsorption of the inhibitor to the plate surface.
Detergents Include a low concentration of a non-ionic detergent (e.g., 0.01% Tween-80) in the assay medium.Can help to keep hydrophobic compounds in solution and reduce binding to surfaces.
Incubation Time Minimize the incubation time to what is necessary for the biological readout.Reduces the time for non-specific binding to occur.

Decision Tree for Optimizing Cell-Based Assays

start Inconsistent IC50 Values in Cell-Based Assay test_serum Test IC50 with Varying Serum Concentrations (0%, 2%, 10%) start->test_serum serum_shift Does IC50 increase with higher serum? test_serum->serum_shift reduce_serum Reduce Serum Concentration or Use Serum-Free Medium serum_shift->reduce_serum  Yes test_plates Test IC50 in Standard vs. Low-Binding Plates serum_shift->test_plates No   yes_serum Yes reduce_serum->test_plates no_serum No plate_shift Is IC50 lower in low-binding plates? test_plates->plate_shift use_low_binding Use Low-Binding Plates for all future assays plate_shift->use_low_binding  Yes consider_other Consider other factors: - Compound stability in media - Cell density effects plate_shift->consider_other No   yes_plates Yes no_plates No

Caption: Decision tree for troubleshooting non-specific binding in cell-based assays.

References

Technical Support Center: Refining Protocols for MtTMPK-IN-6 Kinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their kinetic studies of MtTMPK-IN-6, an inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtTMPK).

Troubleshooting Guides

This section addresses common issues that may arise during experimental procedures.

IssuePossible Cause(s)Recommended Solution(s)
No or Low Enzyme Activity Inactive Enzyme: Improper storage, repeated freeze-thaw cycles, or degradation.- Ensure the enzyme is stored at the recommended temperature (typically -80°C).- Aliquot the enzyme upon first use to minimize freeze-thaw cycles.- Run a positive control with a known active batch of MtTMPK.
Incorrect Assay Buffer Conditions: Suboptimal pH, ionic strength, or missing cofactors (e.g., MgCl₂).- Verify the pH and composition of the assay buffer. A typical buffer for MtTMPK assays is 50 mM Tris-HCl pH 7.4, 50 mM KCl, and 2 mM MgCl₂.[1]- Prepare fresh buffer and ensure all components are fully dissolved.
Substrate Degradation: ATP or dTMP may have degraded due to improper storage.- Prepare fresh substrate solutions from high-quality stocks.- Store ATP solutions at -20°C or -80°C and handle on ice.
High Background Signal Contaminated Reagents: Bacterial contamination or presence of interfering substances in buffers or water.- Use sterile, high-purity water and reagents.- Filter-sterilize buffers if necessary.
Autohydrolysis of ATP: Spontaneous breakdown of ATP can lead to ADP formation, causing a background signal in coupled assays.- Prepare ATP solutions fresh and keep them on ice.- Run a control reaction without the enzyme to measure the rate of ATP autohydrolysis and subtract this from the experimental data.
Inhibitor Interference: The inhibitor itself may absorb light or fluoresce at the detection wavelength.- Run a control with the inhibitor in the assay buffer without the enzyme to check for intrinsic signal.- If interference is observed, consider using an alternative detection method or correcting the data for the inhibitor's signal.
Inconsistent or Non-Reproducible Results Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes of enzyme, substrate, or inhibitor.- Use calibrated pipettes and proper pipetting techniques.- Prepare master mixes for reagents to be added to multiple wells to ensure consistency.
Temperature Fluctuations: Inconsistent incubation temperatures can affect reaction rates.- Pre-incubate all reagents and plates at the assay temperature (e.g., 30°C or 37°C) before starting the reaction.[1]- Use a temperature-controlled plate reader or water bath.
"Edge Effects" in Microplates: Evaporation from the outer wells of a microplate can lead to changes in reagent concentrations.- Avoid using the outermost wells of the plate for critical experiments.- Fill the outer wells with water or buffer to minimize evaporation from the inner wells.
Unexpected Inhibition Pattern (e.g., non-sigmoidal dose-response curve) Inhibitor Solubility Issues: The inhibitor may precipitate at higher concentrations.- Visually inspect the wells for any signs of precipitation.- Determine the solubility of this compound in the assay buffer.- Consider using a different solvent or a lower concentration range.
Time-Dependent Inhibition: The inhibitor may bind slowly or irreversibly to the enzyme.- Pre-incubate the enzyme and inhibitor for varying periods before adding the substrate to assess time-dependent effects.
Assay Artifacts: The inhibitor may interfere with the coupling enzymes in an ADP-detecting assay.- Test the effect of the inhibitor on the coupling enzymes (e.g., pyruvate kinase and lactate dehydrogenase) in the absence of MtTMPK.

Frequently Asked Questions (FAQs)

Q1: What are the typical kinetic parameters for MtTMPK?

A1: The Michaelis-Menten constants (Km) for the substrates of MtTMPK are in the micromolar and millimolar range. For dTMP, the Km is approximately 25 µM, and for ATP, it is around 0.1 mM.[1]

Q2: How do I determine the IC50 value for this compound?

A2: To determine the half-maximal inhibitory concentration (IC50), you should perform a dose-response experiment. This involves measuring the initial reaction velocity of MtTMPK at a fixed concentration of substrates (typically at or near their Km values) across a range of this compound concentrations. The data is then plotted as percent inhibition versus the logarithm of the inhibitor concentration and fitted to a sigmoidal dose-response curve to calculate the IC50 value.

Q3: How can I determine the mechanism of inhibition (e.g., competitive, non-competitive) of this compound?

A3: To elucidate the mechanism of inhibition, you need to measure the initial reaction rates at various concentrations of one substrate while keeping the other substrate constant, in the presence of different fixed concentrations of the inhibitor. By analyzing the data using double-reciprocal plots (Lineweaver-Burk plots), you can determine how the inhibitor affects the apparent Km and Vmax of the enzyme, which reveals the mechanism of inhibition.

Q4: My coupled assay is not working. What should I check?

A4: In a coupled assay that measures ADP production (e.g., using pyruvate kinase and lactate dehydrogenase), ensure that the coupling enzymes are not the rate-limiting step. The activity of the coupling enzymes should be in excess to ensure that the measured rate reflects the activity of MtTMPK. Also, verify that all necessary components for the coupled reaction (e.g., phosphoenolpyruvate, NADH) are present at saturating concentrations.

Q5: What is the role of MtTMPK in Mycobacterium tuberculosis?

A5: MtTMPK is a key enzyme in the nucleotide salvage pathway, which is crucial for DNA synthesis. It catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP). This pathway allows the bacterium to recycle and reuse nucleosides from the host environment, which is particularly important for its survival and replication within the host.

Data Presentation

Kinetic Parameters of MtTMPK
SubstrateMichaelis-Menten Constant (Km)
dTMP~25 µM
ATP~0.1 mM

Note: These values are approximate and may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol for IC50 Determination of this compound

This protocol describes a continuous spectrophotometric coupled assay to determine the IC50 value of an inhibitor for MtTMPK. The production of ADP is coupled to the oxidation of NADH, which is monitored by the decrease in absorbance at 340 nm.

Materials:

  • Recombinant MtTMPK enzyme

  • dTMP

  • ATP

  • This compound

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 2 mM MgCl₂[1]

  • Coupling reagents: 1 mM phosphoenolpyruvate (PEP), 0.2 mM NADH, pyruvate kinase (PK), and lactate dehydrogenase (LDH)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagent Solutions:

    • Prepare stock solutions of dTMP, ATP, and this compound in an appropriate solvent (e.g., DMSO).

    • Prepare a working solution of MtTMPK in assay buffer.

  • Set up the Assay Plate:

    • Add 50 µL of assay buffer to each well.

    • Add 10 µL of the coupling reagents mixture (PEP, NADH, PK, LDH) to each well.

    • Add 10 µL of dTMP solution to each well to a final concentration near its Km (~25 µM).

    • Add 10 µL of a serial dilution of this compound to the test wells. Add 10 µL of solvent (e.g., DMSO) to the control wells.

    • Add 10 µL of MtTMPK enzyme solution to all wells except the "no enzyme" control.

  • Initiate the Reaction:

    • Add 10 µL of ATP solution to each well to a final concentration near its Km (~0.1 mM) to start the reaction. The final volume in each well should be 100 µL.

  • Measure Absorbance:

    • Immediately place the plate in a spectrophotometer pre-set to the assay temperature (e.g., 30°C).

    • Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADH oxidation) from the linear portion of the absorbance vs. time plot for each inhibitor concentration.

    • Calculate the percent inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrates, Inhibitor, Buffer) prep_plate Set up 96-well Plate prep_reagents->prep_plate add_reagents Add Reagents to Plate (Buffer, Coupling Mix, dTMP, Inhibitor, Enzyme) prep_plate->add_reagents initiate_reaction Initiate Reaction with ATP add_reagents->initiate_reaction measure_abs Monitor Absorbance at 340 nm initiate_reaction->measure_abs calc_rate Calculate Initial Reaction Rates measure_abs->calc_rate calc_inhibition Calculate Percent Inhibition calc_rate->calc_inhibition plot_data Plot Dose-Response Curve calc_inhibition->plot_data calc_ic50 Determine IC50 Value plot_data->calc_ic50

Caption: Workflow for IC50 determination of an MtTMPK inhibitor.

nucleotide_salvage_pathway cluster_pathway Nucleotide Salvage Pathway in M. tuberculosis dT Deoxythymidine (from host) dTMP dTMP dT->dTMP ATP -> ADP dTDP dTDP dTMP->dTDP ATP -> ADP dTTP dTTP dTDP->dTTP NTP -> NDP DNA DNA Synthesis dTTP->DNA MtTMPK MtTMPK NDK NDK DNAPol DNA Polymerase TK Thymidine Kinase Inhibitor This compound Inhibitor->MtTMPK

Caption: Simplified MtTMPK signaling in the nucleotide salvage pathway.

References

Technical Support Center: Investigating Resistance to MtTMPK-IN-6

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, there are no publicly available research studies detailing specific resistance mutations against the Mycobacterium tuberculosis thymidylate kinase (MtTMPK) inhibitor, MtTMPK-IN-6. Therefore, this technical support guide provides a generalized framework and best practices for researchers initiating studies to identify and characterize resistance to this, or other novel, MtTMPK inhibitors. The methodologies and principles are based on established practices in the study of antimicrobial drug resistance.

Frequently Asked Questions (FAQs)

Q1: What are the likely mechanisms of resistance to a novel MtTMPK inhibitor in Mycobacterium tuberculosis?

A1: Based on known mechanisms of drug resistance in M. tuberculosis and other bacteria, resistance to an MtTMPK inhibitor like this compound could arise from several mechanisms[1]:

  • Target Modification: Spontaneous mutations in the tmk gene, which encodes MtTMPK, can alter the protein structure. These changes might prevent the inhibitor from binding effectively to the enzyme's active site while ideally preserving the enzyme's natural function of phosphorylating dTMP.

  • Target Overexpression: An increase in the expression level of MtTMPK could titrate the inhibitor, requiring higher concentrations to achieve the same level of enzyme inhibition. This can be due to mutations in the promoter region of the tmk gene.

  • Efflux Pumps: Upregulation or mutation of efflux pumps can lead to the active transport of the inhibitor out of the bacterial cell, reducing its intracellular concentration and thus its efficacy[1].

  • Drug Inactivation: The bacterium could acquire the ability to enzymatically modify or degrade the inhibitor, rendering it inactive.

  • Metabolic Bypass: Although less common for essential enzymes, the bacterium could potentially develop or upregulate an alternative pathway for the production of dTDP, bypassing the need for MtTMPK.

Q2: How can I generate M. tuberculosis mutants resistant to this compound in the laboratory?

A2: The most common method is through in vitro evolution. This involves exposing a culture of M. tuberculosis to sub-lethal concentrations of the inhibitor and gradually increasing the concentration over time. This selective pressure encourages the growth of spontaneous mutants that have a survival advantage in the presence of the drug. Another approach is to plate a large number of bacteria on solid media containing the inhibitor at a concentration above the minimum inhibitory concentration (MIC) and select for the colonies that grow.

Q3: We have successfully generated resistant isolates. What is the next step to identify the genetic basis of resistance?

A3: The current gold standard for identifying all potential resistance-conferring mutations is Whole-Genome Sequencing (WGS) .[2][3][4] By comparing the entire genome of your resistant isolate(s) to the genome of the parental (susceptible) strain, you can identify all single nucleotide polymorphisms (SNPs), insertions, and deletions that have arisen.

Q4: Our WGS analysis has revealed several mutations. How do we determine which one is responsible for the resistance phenotype?

A4: It is common to find multiple mutations, and not all will be related to resistance (they may be random or compensatory). To pinpoint the causative mutation, you should:

  • Look for common mutations: If you have multiple independently generated resistant isolates, mutations that appear in all or most of them are strong candidates.

  • Focus on the target: Mutations within the tmk gene (the gene encoding MtTMPK) are the most likely candidates for target-based resistance.

  • Confirm with genetic engineering: The definitive way to confirm a mutation's role is to introduce the specific mutation into a susceptible parental strain using site-directed mutagenesis and then test if the engineered strain exhibits resistance. Conversely, correcting the mutation in a resistant strain should restore susceptibility.

Q5: How can we biochemically characterize a resistant MtTMPK enzyme?

A5: Once a mutation in the tmk gene is confirmed to cause resistance, you can express and purify both the wild-type and the mutant MtTMPK proteins. Then, you can perform enzyme kinetic studies to understand how the mutation affects the enzyme's function and its interaction with the inhibitor. Key parameters to measure include:

  • Michaelis-Menten constants (Km and kcat) for the natural substrates (dTMP and ATP) to see if the mutation affects the enzyme's catalytic efficiency.

  • The inhibition constant (Ki) or IC50 value for this compound to quantify the loss of inhibitor potency against the mutant enzyme.

Q6: What if we don't find any mutations in the tmk gene?

A6: If no mutations are present in the target gene, this points towards other resistance mechanisms. Your WGS data is still crucial here. You should investigate mutations in:

  • Regulatory genes: Look for mutations upstream of the tmk gene or in known transcriptional regulators that could lead to overexpression of MtTMPK.

  • Efflux pump genes or their regulators: Mutations in these genes could lead to increased efflux of the inhibitor.

  • Genes for metabolic enzymes: A mutation in another enzyme could potentially lead to the inactivation of the drug.

Troubleshooting Guides

Problem Possible Cause Suggested Solution
Unable to generate resistant mutants. The spontaneous mutation rate for resistance is very low.Increase the number of cells in the starting culture. Try different selection methods, such as gradient plates or serial passage in liquid culture with gradually increasing inhibitor concentrations.
The inhibitor concentration is too high, killing all cells before mutations can arise.Start the selection process with a sub-MIC concentration of the inhibitor.
WGS revealed many mutations, making it difficult to prioritize. Spontaneous mutations occur randomly across the genome.Sequence multiple, independently generated resistant isolates. The causative mutation(s) should be common across these isolates. Prioritize non-synonymous mutations in the coding region of the tmk gene, followed by mutations in its promoter region, and then in known efflux pump regulators.
A putative resistance mutation introduced by site-directed mutagenesis does not confer resistance. The observed mutation was not the cause of resistance; it might be a random or compensatory mutation.Re-examine your WGS data for other candidate mutations, especially if they are common across multiple resistant isolates. Consider the possibility of a polygenic resistance mechanism where multiple mutations are required.
The in vitro assay conditions for resistance testing are not optimal.Ensure your MIC testing protocol is robust and reproducible. Include appropriate controls (parental strain, resistant isolate).
The mutant MtTMPK enzyme has similar kinetic properties to the wild-type. The resistance mechanism is not due to altered enzyme kinetics (e.g., target modification).Investigate other possibilities such as overexpression of the wild-type enzyme or an efflux-based mechanism. Use techniques like qRT-PCR to compare the expression level of the tmk gene in the resistant and susceptible strains.

Detailed Experimental Protocols

Protocol 1: In Vitro Generation of Resistant M. tuberculosis Mutants
  • Prepare Inoculum: Culture M. tuberculosis H37Rv (or another susceptible strain) in Middlebrook 7H9 broth supplemented with OADC to mid-log phase.

  • Determine MIC: Perform a standard MIC assay to determine the baseline susceptibility of the parental strain to this compound.

  • Selection on Solid Media:

    • Plate a high density of cells (~108 to 109 CFUs) onto Middlebrook 7H10 agar plates containing this compound at 4x, 8x, and 16x the MIC.

    • Incubate the plates at 37°C for 3-4 weeks.

    • Pick individual colonies that appear on the plates.

  • Confirm Resistance:

    • Culture the selected colonies in drug-free media to expand them.

    • Re-test the MIC of the isolates to confirm that they have a stable resistance phenotype.

  • Storage: Prepare freezer stocks of the confirmed resistant isolates and the parental strain for further analysis.

Protocol 2: Identification of Resistance Mutations using Whole-Genome Sequencing
  • Genomic DNA Extraction: Extract high-quality genomic DNA from the resistant isolate(s) and the parental susceptible strain.

  • Library Preparation and Sequencing: Prepare sequencing libraries and perform deep sequencing on a platform like Illumina. Aim for at least 30x coverage across the genome.

  • Bioinformatic Analysis:

    • Align the sequencing reads from the resistant and parental strains to a reference M. tuberculosis genome (e.g., H37Rv).

    • Use bioinformatics tools to call variants (SNPs and indels) in the resistant strain relative to the parental strain.

    • Annotate the identified variants to determine their location (e.g., in which gene, coding or non-coding region) and predicted effect (e.g., synonymous, non-synonymous, frameshift).

Protocol 3: Confirmation of Resistance Mutation by Site-Directed Mutagenesis
  • Primer Design: Design mutagenic primers that contain the desired mutation in the middle of the primer sequence.

  • Mutagenesis PCR: Use a high-fidelity DNA polymerase to amplify a plasmid containing the wild-type tmk gene with the mutagenic primers. This will create a new plasmid containing the mutated gene.

  • Template Removal: Digest the parental (wild-type) plasmid template using an enzyme like DpnI, which specifically cuts methylated DNA (the parental plasmid will be methylated, while the newly synthesized PCR product will not).

  • Transformation: Transform the mutated plasmid into E. coli for amplification.

  • Sequence Verification: Sequence the plasmid from several colonies to confirm that the desired mutation has been successfully introduced and that no other mutations were created.

  • Expression in M. tuberculosis: Introduce the plasmid carrying the mutated tmk gene into the susceptible parental strain of M. tuberculosis.

  • Phenotypic Testing: Perform MIC testing on the engineered strain to determine if the single mutation is sufficient to confer resistance to this compound.

Protocol 4: Biochemical Characterization of Wild-Type vs. Mutant MtTMPK
  • Cloning and Expression: Clone the coding sequences for both wild-type and mutant MtTMPK into an expression vector. Transform the vectors into an E. coli expression strain (e.g., BL21(DE3)).

  • Protein Purification: Induce protein expression and purify the His-tagged (or other tagged) MtTMPK proteins using affinity chromatography.

  • Enzyme Assays:

    • Use a standard kinase assay (e.g., a coupled-enzyme assay that measures ADP production) to determine the kinetic parameters.

    • To determine Km and Vmax, vary the concentration of one substrate (e.g., dTMP) while keeping the other (ATP) saturated, and measure the initial reaction rates.

    • Fit the data to the Michaelis-Menten equation.

  • Inhibition Assays:

    • To determine the IC50 value, perform the enzyme assay at fixed substrate concentrations in the presence of varying concentrations of this compound.

    • Plot the enzyme activity against the inhibitor concentration and fit to a dose-response curve.

Data Presentation

Table 1: Example MIC and IC50 Data for Wild-Type and Mutant Strains

This table is a template for presenting susceptibility testing results.

Strain / IsolateGenotype (tmk)MIC of this compound (µM)Fold Change in MIC
Parental (H37Rv)Wild-Type2.0-
Resistant Isolate 1A135V32.016x
Resistant Isolate 2A135V32.016x
H37Rv::tmkA135VA135V (engineered)30.015x
Table 2: Example Enzyme Kinetic Parameters for Wild-Type and Mutant MtTMPK

This table is a template for presenting biochemical characterization data.

EnzymeKm (dTMP) (µM)kcat (s-1)kcat/Km (M-1s-1)IC50 (this compound) (µM)Fold Change in IC50
MtTMPK (Wild-Type)15251.67 x 1061.5-
MtTMPK (A135V)20221.10 x 10645.030x

Visualizations

G cluster_invitro In Vitro Evolution cluster_genomics Genomic Analysis cluster_validation Genetic Validation cluster_biochem Biochemical Characterization start Susceptible M. tb Population exposure Expose to this compound start->exposure selection Select for Resistant Colonies exposure->selection isolate Confirmed Resistant Isolate selection->isolate wgs Whole-Genome Sequencing (Resistant vs. Parental) isolate->wgs variants Identify Genetic Variants (SNPs, Indels) wgs->variants candidate Identify Candidate Mutation(s) (e.g., in tmk gene) variants->candidate sdm Site-Directed Mutagenesis (Introduce mutation in susceptible strain) candidate->sdm mic_test MIC Testing sdm->mic_test confirmation Resistance Confirmed mic_test->confirmation expression Express & Purify WT and Mutant MtTMPK confirmation->expression kinetics Enzyme Kinetics (Km, kcat) expression->kinetics inhibition Inhibition Assays (IC50, Ki) expression->inhibition mechanism Elucidate Resistance Mechanism kinetics->mechanism inhibition->mechanism

Caption: Workflow for the identification and characterization of resistance mutations.

G cluster_pathway dTDP Synthesis Pathway cluster_inhibition Inhibition cluster_resistance Resistance Mechanism dTMP dTMP MtTMPK_WT Wild-Type MtTMPK dTMP->MtTMPK_WT ATP ATP ATP->MtTMPK_WT dTDP dTDP (Essential for DNA Synthesis) MtTMPK_WT->dTDP inhibitor This compound inhibitor->MtTMPK_WT Binds and Inhibits MtTMPK_Mutant Mutant MtTMPK (e.g., A135V) dTDP_res dTDP MtTMPK_Mutant->dTDP_res dTMP_res dTMP dTMP_res->MtTMPK_Mutant ATP_res ATP ATP_res->MtTMPK_Mutant inhibitor_res This compound inhibitor_res->MtTMPK_Mutant Binding Impaired

Caption: Simplified MtTMPK pathway and a potential resistance mechanism via target mutation.

References

Validation & Comparative

Validating the Inhibitory Activity of Novel Compounds Against Mycobacterium tuberculosis Thymidylate Kinase (MtTMPK): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutic agents that act on unexploited biochemical pathways. One such promising target is the thymidylate kinase (MtTMPK), an essential enzyme for DNA synthesis in Mtb. This guide provides a framework for validating the inhibitory activity of novel compounds against MtTMPK, using a comparative analysis of two distinct classes of well-characterized inhibitors: a nucleoside analogue and a non-nucleoside inhibitor.

Introduction to MtTMPK and its Inhibition

MtTMPK catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), a critical step in the de novo synthesis of deoxythymidine triphosphate (dTTP), a precursor for DNA replication. The low sequence homology between MtTMPK and its human counterpart makes it an attractive target for the development of selective anti-tubercular drugs.

This guide will focus on two representative inhibitors:

  • Compound 15 : A 5'-arylthiourea-substituted alpha-thymidine derivative, representing the class of nucleoside analogues.

  • TKI1 : A non-nucleoside inhibitor with a 1-(1-((4-(3-chlorophenoxy)quinolin-2-yl)methyl)piperidin-4-yl)-5-methylpyrimidine-2,4(1H,3H)-dione scaffold.

Comparative Inhibitory Activity

The inhibitory potency of novel compounds should be quantified and compared against known standards. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters for this evaluation.

InhibitorTypeMtTMPK IC50MtTMPK KiHuman TMPK SelectivityReference
Compound 15 Nucleoside AnalogueNot Reported0.6 µM~600-fold[1]
TKI1 Non-nucleoside~1 µMNot ReportedHigh

Note: The IC50 value for TKI1 is an approximation based on its characterization as a micromolar inhibitor in initial studies. Precise, directly comparable IC50 values may vary based on the specific assay conditions.

Experimental Protocols for Inhibitory Activity Validation

Accurate and reproducible experimental protocols are crucial for validating the inhibitory activity of test compounds. Two common methods for assessing MtTMPK activity are the tritium-release assay and spectrophotometric assays.

Tritium-Release Assay

This method directly measures the enzymatic activity by quantifying the release of tritium from a radiolabeled substrate.

Principle: The assay measures the transfer of the γ-phosphate from ATP to [³H]dTMP. The product, [³H]dTDP, is separated from the unreacted [³H]dTMP, and the radioactivity of the product is quantified.

Detailed Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing:

    • 50 mM Tris-HCl (pH 7.5)

    • 5 mM MgCl₂

    • 10 mM Dithiothreitol (DTT)

    • 2.5 mM ATP

    • 1 µM [methyl-³H]thymidine-5'-monophosphate ([³H]dTMP)

    • Recombinant purified MtTMPK enzyme (concentration to be optimized for linear reaction kinetics)

  • Inhibitor Addition: Add varying concentrations of the test compound (e.g., from 0.01 µM to 100 µM) to the reaction mixture. A control reaction without any inhibitor should be included.

  • Initiation and Incubation: Initiate the reaction by adding the enzyme. Incubate the mixture at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains within the linear range.

  • Reaction Termination: Stop the reaction by adding an excess of cold 10 mM EDTA or by heating.

  • Separation of Substrate and Product: Separate the [³H]dTDP product from the unreacted [³H]dTMP substrate using anion-exchange chromatography (e.g., DEAE-cellulose filter discs).

  • Quantification: Wash the filters to remove unreacted substrate. The radioactivity retained on the filters, corresponding to the [³H]dTDP formed, is measured using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Coupled Spectrophotometric Assay

This is a continuous assay that indirectly measures the kinase activity by coupling the production of ADP to a series of enzymatic reactions that result in a change in absorbance.

Principle: The production of ADP by MtTMPK is coupled to the pyruvate kinase/lactate dehydrogenase (PK/LDH) system. Pyruvate kinase converts phosphoenolpyruvate and ADP to pyruvate and ATP. Lactate dehydrogenase then reduces pyruvate to lactate, oxidizing NADH to NAD⁺ in the process. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically and is proportional to the MtTMPK activity.

Detailed Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture in a quartz cuvette containing:

    • 50 mM Tris-HCl (pH 7.5)

    • 50 mM KCl

    • 10 mM MgCl₂

    • 1 mM Phosphoenolpyruvate

    • 0.2 mM NADH

    • 10 units/mL Pyruvate Kinase

    • 20 units/mL Lactate Dehydrogenase

    • 1 mM ATP

    • 1 mM dTMP

  • Inhibitor Addition: Add varying concentrations of the test compound to the cuvette.

  • Initiation and Measurement: Initiate the reaction by adding a suitable amount of purified MtTMPK enzyme. Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: The initial reaction velocity is calculated from the linear portion of the absorbance curve. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing Workflows and Mechanisms

Experimental Workflow for IC50 Determination

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reaction Buffer (Buffer, ATP, Substrate) mix Mix Reagents and Inhibitor reagents->mix inhibitor Prepare Serial Dilutions of Test Compound inhibitor->mix enzyme Prepare MtTMPK Enzyme start Initiate with Enzyme Incubate enzyme->start mix->start stop Terminate Reaction start->stop measure Measure Activity (e.g., Radioactivity, Absorbance) stop->measure calculate Calculate % Inhibition measure->calculate plot Plot Inhibition vs. [Inhibitor] calculate->plot ic50 Determine IC50 plot->ic50

Caption: Workflow for determining the IC50 value of a test compound.

MtTMPK Catalytic Cycle and Inhibition

catalytic_cycle E MtTMPK (E) E_dTMP E-dTMP E->E_dTMP + dTMP E_dTMP->E - dTMP E_dTMP_ATP E-dTMP-ATP (Ternary Complex) E_dTMP->E_dTMP_ATP + ATP E_dTMP_ATP->E_dTMP - ATP E_dTDP_ADP E-dTDP-ADP E_dTMP_ATP->E_dTDP_ADP Phosphotransfer E_dTDP E-dTDP E_dTDP_ADP->E_dTDP - ADP E_dTDP->E - dTDP dTMP dTMP ATP ATP dTDP dTDP ADP ADP Inhibitor_N Nucleoside Analogue (e.g., Compound 15) Inhibitor_N->E_dTMP Competes with ATP Inhibitor_NN Non-nucleoside Inhibitor (e.g., TKI1) Inhibitor_NN->E Binds to allosteric site

Caption: MtTMPK catalytic cycle and mechanisms of inhibition.

Conclusion

The validation of novel MtTMPK inhibitors requires a systematic approach involving robust enzymatic assays and comparison with well-characterized compounds. This guide provides the necessary protocols and a comparative framework to aid researchers in the identification and characterization of new anti-tubercular drug candidates targeting this essential enzyme. The use of both nucleoside and non-nucleoside inhibitor classes as benchmarks allows for a comprehensive evaluation of the potency and potential mechanism of action of newly discovered molecules.

References

Comparative Efficacy Analysis: MtTMPK-IN-6 and Standard First-Line Antitubercular Agents

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the investigational compound MtTMPK-IN-6's efficacy against Mycobacterium tuberculosis with that of standard first-line tuberculosis (TB) drugs. The data presented is compiled from published literature and is intended for researchers, scientists, and professionals in drug development.

Executive Summary

The global health challenge posed by multidrug-resistant tuberculosis (MDR-TB) necessitates the discovery of novel therapeutic agents with unique mechanisms of action. One such promising target is the Mycobacterium tuberculosis thymidylate kinase (MtTMPK), an essential enzyme for bacterial DNA synthesis. This guide focuses on the efficacy of a representative MtTMPK inhibitor, designated here as Analogue 17, as a proxy for this compound, and compares its in vitro activity with standard TB drugs: Isoniazid, Rifampicin, Ethambutol, and Pyrazinamide. The primary metric for comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a drug that prevents visible growth of the bacteria.

Quantitative Efficacy Comparison

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of the MtTMPK inhibitor and standard first-line anti-TB drugs against Mycobacterium tuberculosis H37Rv, the standard laboratory strain. Lower MIC values are indicative of higher potency.

Compound Target MIC (µg/mL) MIC (µM)
MtTMPK Inhibitor (Analogue 17) Thymidylate Kinase (MtTMPK)~5.512.5[1]
Isoniazid (INH) Mycolic Acid Synthesis0.03 - 0.120.22 - 0.87
Rifampicin (RIF) RNA Polymerase0.03 - 0.250.04 - 0.30
Ethambutol (EMB) Arabinogalactan Synthesis0.25 - 21.22 - 9.79
Pyrazinamide (PZA) Unknown (requires acidic pH)25 - 100 (at pH 5.5)203 - 812

Note: The MIC for the MtTMPK inhibitor Analogue 17 was reported as 12.5 µM[1]. The value in µg/mL is an approximation based on a calculated molar mass of ~440 g/mol . The MIC for Pyrazinamide is pH-dependent and is typically determined at an acidic pH of 5.5.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental procedure for determining efficacy, the following diagrams are provided.

cluster_0 DNA Synthesis Pathway in M. tuberculosis dUMP dUMP TS Thymidylate Synthase dUMP->TS dTMP dTMP MtTMPK MtTMPK dTMP->MtTMPK dTDP dTDP NDPK Nucleoside Diphosphate Kinase dTDP->NDPK dTTP dTTP DNAPol DNA Polymerase dTTP->DNAPol DNA DNA TS->dTMP MtTMPK->dTDP NDPK->dTTP DNAPol->DNA Inhibitor This compound Inhibitor->MtTMPK

Caption: MtTMPK's role in the DNA synthesis pathway of M. tuberculosis.

cluster_1 MABA Experimental Workflow prep_plate Prepare 96-well plate with serial dilutions of test compounds add_bacteria Inoculate wells with M. tuberculosis suspension prep_plate->add_bacteria incubate1 Incubate plates for 7 days at 37°C add_bacteria->incubate1 add_reagent Add Alamar Blue reagent to each well incubate1->add_reagent incubate2 Incubate for an additional 24 hours add_reagent->incubate2 read_results Read results based on color change (Blue = No Growth, Pink = Growth) incubate2->read_results determine_mic Determine MIC as the lowest concentration with no color change read_results->determine_mic

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Experimental Protocols

The following is a detailed methodology for the Microplate Alamar Blue Assay (MABA), a common and reliable method for determining the MIC of compounds against Mycobacterium tuberculosis.

Objective: To determine the minimum inhibitory concentration (MIC) of a test compound required to inhibit the growth of Mycobacterium tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80.

  • Test compounds (e.g., this compound, standard TB drugs) dissolved in an appropriate solvent (e.g., DMSO).

  • Sterile 96-well microplates.

  • Alamar Blue reagent.

  • Positive control (no drug) and negative control (no bacteria) wells.

Procedure:

  • Preparation of Bacterial Inoculum:

    • M. tuberculosis H37Rv is grown in 7H9 broth until it reaches the mid-log phase.

    • The turbidity of the bacterial culture is adjusted to a McFarland standard of 1.0, which corresponds to approximately 1 x 10⁷ CFU/mL.

    • The culture is then diluted 1:50 in 7H9 broth to obtain the final inoculum.

  • Plate Preparation:

    • 100 µL of sterile deionized water is added to the outer perimeter wells of the 96-well plate to minimize evaporation.

    • A serial two-fold dilution of each test compound is prepared directly in the microplate. The final volume in each well containing the drug is 100 µL.

  • Inoculation:

    • 100 µL of the prepared bacterial inoculum is added to each well containing the test compound, bringing the final volume to 200 µL.

    • Positive control wells receive 100 µL of inoculum and 100 µL of drug-free broth.

    • Negative control wells receive 200 µL of sterile broth.

  • Incubation:

    • The microplate is sealed with paraffin film and incubated at 37°C for 7 days.

  • Addition of Alamar Blue:

    • After the initial incubation period, 30 µL of Alamar Blue reagent is added to each well.

    • The plate is re-incubated at 37°C for 24 hours.

  • Reading and Interpretation of Results:

    • The results are interpreted based on the color change in the wells.

    • A blue color indicates no bacterial growth (inhibition).

    • A pink color indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

Conclusion

The data presented indicate that the representative MtTMPK inhibitor, Analogue 17, demonstrates inhibitory activity against M. tuberculosis. However, its in vitro potency, as measured by MIC, appears to be less than that of the first-line drugs Isoniazid and Rifampicin. It is important to note that direct comparisons of MIC values can be influenced by various factors, including the specific assay conditions and the mechanism of action of the drug. The unique target of MtTMPK inhibitors may offer advantages in treating drug-resistant strains of TB, a critical area for future investigation. Further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential of MtTMPK inhibitors like this compound.

References

Navigating the Structure-Activity Landscape of Mycobacterium tuberculosis Thymidylate Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Drug Discovery Professionals

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutic agents that act on new molecular targets. One such validated target is the M. tuberculosis thymidylate kinase (MtTMPK), an essential enzyme for the synthesis of thymidine diphosphate, a crucial precursor for DNA replication.[1] The unique structural features of the MtTMPK active site compared to its human counterpart provide a therapeutic window for the development of selective inhibitors.

This guide provides a comparative analysis of the structure-activity relationships (SAR) for distinct classes of MtTMPK inhibitors. While specific data for a compound designated "MtTMPK-IN-6" is not available in the public domain, we will explore the SAR of several well-documented analog series, including thymidine-based derivatives and non-nucleoside inhibitors such as 3-cyanopyridones and 1,6-naphthyridin-2-ones.

Comparative Analysis of Inhibitor Classes

The development of MtTMPK inhibitors has primarily focused on two main scaffolds: analogs of the natural substrate (thymidine) and novel non-nucleoside heterocyclic compounds. Each class presents a unique SAR profile, offering different opportunities for optimization.

Thymidine Analogs

As analogs of the natural substrate, these compounds are designed to be competitive inhibitors of MtTMPK. Modifications have been explored at various positions of the thymidine scaffold, particularly at the 5-position of the pyrimidine ring and the 3'- and 5'-positions of the ribose sugar.

Compound Class General Structure/Modification Key SAR Findings Potency Range (Ki)
3'-Azido Analogs 3'-azido group on the deoxyriboseThe 3'-azido group is not tolerated by MtTMPK, making 3'-azidodeoxythymidine monophosphate (AZT-MP) a competitive inhibitor rather than a substrate.Micromolar (µM)
5-Position Analogs Modifications at the 5-position of the thymine ringThe nature of the substituent at this position significantly influences binding and inhibitory activity.Varies with substituent
5'-Thiourea Analogs Arylthiourea modifications at the 5'-position5'-C-branched-chain thiourea nucleosides have shown potent inhibition, with a Ki of 0.6 µM against MtTMPK and high selectivity over the human enzyme.[2]Sub-micromolar (µM)[2]
Non-Nucleoside Inhibitors

High-throughput screening and fragment-based approaches have identified novel, non-nucleoside scaffolds that inhibit MtTMPK. These compounds offer the advantage of potentially better drug-like properties compared to nucleoside analogs.

Identified through high-throughput screening, the 3-cyanopyridone scaffold acts as a thymine isostere.[1] Structure-aided design has led to the development of highly potent inhibitors.

Compound Class General Structure/Modification Key SAR Findings Potency Range (IC50)
3-Cyanopyridones Aryl-substituted pyridone coreThe cyanopyridone moiety is crucial for activity.[1] Substitutions at the 6-aryl position significantly impact potency. Introduction of sulfoxide and sulfone groups has been shown to be indispensable for antimycobacterial activity and can lead to improved whole-cell activity.Nanomolar (nM) to Micromolar (µM)

This class of inhibitors was discovered through fragment-based screening and optimized using structural insights.

Compound Class General Structure/Modification Key SAR Findings Potency Range (IC50)
1,6-Naphthyridin-2-ones Fused heterocyclic coreFragment-based lead generation has successfully improved the potency from 500 µM to 200 nM.Nanomolar (nM) to Micromolar (µM)

Experimental Methodologies

The characterization of MtTMPK inhibitors typically involves a combination of biochemical assays to determine enzyme inhibition and biophysical methods, such as X-ray crystallography, to elucidate the binding mode.

Biochemical Inhibition Assay

A common method to determine the inhibitory potency of compounds against MtTMPK is a coupled spectrophotometric assay or a radiometric filter-binding assay.

Coupled Spectrophotometric Assay Protocol:

  • Principle: The production of ADP from the MtTMPK-catalyzed phosphorylation of dTMP is coupled to the oxidation of NADH by pyruvate kinase (PK) and lactate dehydrogenase (LDH). The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.6), 50 mM KCl, 10 mM MgCl2.

    • MtTMPK enzyme (purified).

    • Substrates: dTMP and ATP.

    • Coupling enzymes: PK and LDH.

    • Coupling reagents: Phosphoenolpyruvate (PEP) and NADH.

    • Test compounds dissolved in DMSO.

  • Procedure:

    • In a 96-well plate, add the assay buffer, NADH, PEP, PK, LDH, and the test inhibitor at various concentrations.

    • Add the MtTMPK enzyme to each well and incubate for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding a mixture of the substrates, ATP and dTMP.

    • Immediately monitor the decrease in absorbance at 340 nm over time using a plate reader.

    • Calculate the initial reaction velocities and determine the IC50 values by plotting the percent inhibition against the inhibitor concentration.

Radiometric Filter-Binding Assay Protocol:

  • Principle: This assay directly measures the transfer of a radiolabeled phosphate from [γ-32P]ATP to dTMP. The resulting radiolabeled dTDP is captured on a filter, and the amount of radioactivity is quantified.

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.6), 5 mM MgCl2, 5 mM dithiothreitol.

    • MtTMPK enzyme (purified).

    • Substrates: dTMP and [γ-32P]ATP.

    • Test compounds dissolved in DMSO.

    • P81 phosphocellulose filter paper.

    • Wash buffer (e.g., phosphoric acid).

    • Scintillation fluid.

  • Procedure:

    • Set up the reaction mixture containing assay buffer, dTMP, MtTMPK, and the test inhibitor in a microcentrifuge tube.

    • Initiate the reaction by adding [γ-32P]ATP and incubate at 37°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by spotting an aliquot of the reaction mixture onto the P81 filter paper.

    • Wash the filter paper multiple times with the wash buffer to remove unincorporated [γ-32P]ATP.

    • Dry the filter paper and measure the radioactivity using a scintillation counter.

    • Calculate the percent inhibition and determine the IC50 values.

X-ray Crystallography

Determining the co-crystal structure of MtTMPK with an inhibitor is crucial for understanding the binding mode and guiding further optimization.

  • Procedure:

    • Crystallize the purified MtTMPK protein, often in the presence of a substrate or inhibitor.

    • Soak the crystals with a solution containing the inhibitor of interest.

    • Collect X-ray diffraction data from the crystals using a synchrotron source.

    • Process the diffraction data and solve the crystal structure to visualize the inhibitor's interactions with the active site residues.

Visualizing Mechanisms and Workflows

Understanding the enzymatic reaction and the workflow for inhibitor discovery is essential for rational drug design.

MtTMPK_Reaction cluster_0 MtTMPK Catalytic Cycle dTMP dTMP E_Substrates E-dTMP-ATP Complex dTMP->E_Substrates + ATP ATP ATP->E_Substrates + MtTMPK_E MtTMPK (Enzyme) MtTMPK_E->E_Substrates E_Products E-dTDP-ADP Complex E_Substrates->E_Products Phosphoryl Transfer E_Products->MtTMPK_E Product Release dTDP dTDP E_Products->dTDP ADP ADP E_Products->ADP

Caption: Enzymatic reaction catalyzed by MtTMPK.

SAR_Workflow cluster_workflow Inhibitor Discovery Workflow Screening High-Throughput Screening (HTS) Hit_ID Hit Identification Screening->Hit_ID Biochem_Assay Biochemical Assay (IC50 Determination) Hit_ID->Biochem_Assay SAR_Analysis SAR by Analog Synthesis Biochem_Assay->SAR_Analysis Crystallography Co-crystallography SAR_Analysis->Crystallography Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Crystallography->Lead_Opt Structure-Based Design Lead_Opt->Biochem_Assay Iterative Testing Cell_Assay Whole-Cell Assay (MIC Determination) Lead_Opt->Cell_Assay Preclinical Preclinical Candidate Cell_Assay->Preclinical

Caption: General workflow for SAR-driven drug discovery.

References

A Head-to-Head Comparison of Novel Inhibitors Targeting Mycobacterium tuberculosis Thymidylate Kinase (MtTMPK)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutic agents that act on new molecular targets. One such promising target is the M. tuberculosis thymidylate kinase (MtTMPK), an essential enzyme for DNA synthesis in the bacterium. This guide provides a head-to-head comparison of recently developed MtTMPK inhibitors, focusing on their biochemical potency and cellular activity. The information presented is compiled from peer-reviewed scientific literature to aid researchers in the field of tuberculosis drug discovery.

Performance Comparison of MtTMPK Inhibitors

The inhibitory activities of various compounds against MtTMPK have been evaluated using both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for biochemical potency, while the minimum inhibitory concentration (MIC) indicates the compound's effectiveness at inhibiting bacterial growth in a cellular context. Below is a summary of representative inhibitors from different chemical classes.

Inhibitor ClassCompoundMtTMPK IC50 (µM)MtTMPK Ki (µM)Mtb H37Rv MIC (µM)
Thymidine Analogues 5'-Arylthiourea-4-thio-α-thymidine-0.17Not Reported
3'-Thiourea-dThd derivative-5 - 67Not Reported
3-Cyanopyridones Compound A0.008-12.5
Compound B0.025->50
1,6-Naphthyridin-2-ones Compound C0.2-Not Reported
Fragment Hit500-Not Reported

Note: The compound names have been generalized for clarity. Specific compound structures and detailed structure-activity relationships can be found in the cited literature.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of MtTMPK inhibitors.

Biochemical Assay: MtTMPK Enzyme Inhibition

This assay determines the in vitro potency of a compound to inhibit the enzymatic activity of MtTMPK. The principle is to measure the phosphorylation of the substrate, thymidine monophosphate (TMP), to thymidine diphosphate (TDP) by MtTMPK, using ATP as a phosphate donor. The amount of ADP produced is quantified, which is directly proportional to the enzyme's activity.

Materials:

  • Recombinant MtTMPK enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)

  • Thymidine monophosphate (TMP)

  • Adenosine triphosphate (ATP)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar ADP quantification system

  • Microplates (e.g., 384-well, white, flat-bottom)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).

  • Reaction Setup:

    • Add 2.5 µL of test compound solution to the appropriate wells of the microplate. Include controls for 100% enzyme activity (DMSO only) and 0% activity (no enzyme).

    • Add 2.5 µL of a solution containing the MtTMPK enzyme in assay buffer.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.

  • Initiation of Reaction:

    • Add 5 µL of a solution containing TMP and ATP in assay buffer to all wells to start the reaction. Final concentrations of substrates should be around their Km values.

    • Incubate the reaction mixture at a constant temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 60 minutes).

  • Detection of ADP:

    • Stop the kinase reaction and measure the amount of ADP produced following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a second reagent that converts ADP to ATP, which then drives a luciferase reaction to produce a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Assay: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The Microplate Alamar Blue Assay (MABA) is a commonly used method for determining the MIC of compounds against M. tuberculosis.[1]

Materials:

  • Mycobacterium tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) and glycerol

  • Test compounds (dissolved in DMSO)

  • Sterile 96-well microplates

  • Alamar Blue reagent

  • Tween 80

Procedure:

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0, and then dilute it to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.

  • Plate Setup:

    • Add 100 µL of sterile Middlebrook 7H9 broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound at 2x the highest desired final concentration to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the subsequent wells in the row. Discard 100 µL from the last well.

    • Include a drug-free growth control (broth and bacteria only) and a sterility control (broth only).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue: After the initial incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 10% Tween 80 to each well.[1] Re-incubate the plates at 37°C for 24 hours.

  • Reading Results: Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is the lowest concentration of the compound that prevents the color change from blue to pink.[1]

Visualizing the Mechanism and Workflow

To better understand the context of MtTMPK inhibition, the following diagrams illustrate the biochemical pathway and a typical experimental workflow.

Caption: Biochemical pathway of thymidine triphosphate (dTTP) synthesis in M. tuberculosis.

Experimental_Workflow cluster_biochemical Biochemical Evaluation cluster_cellular Cellular Evaluation start_biochem Compound Synthesis and Purification assay_dev MtTMPK Enzyme Inhibition Assay start_biochem->assay_dev ic50_det IC50 Determination assay_dev->ic50_det ki_det Ki Determination ic50_det->ki_det sar_analysis Structure-Activity Relationship (SAR) Analysis ki_det->sar_analysis mic_assay MIC Assay against M. tuberculosis sar_analysis->mic_assay cytotoxicity Cytotoxicity Assay (e.g., against mammalian cells) mic_assay->cytotoxicity lead_opt Lead Optimization cytotoxicity->lead_opt

Caption: General experimental workflow for the evaluation of MtTMPK inhibitors.

References

Selectivity Profile of MtTMPK-IN-6: A Comparative Analysis Against Human Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory activity of MtTMPK-IN-6, a novel inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtTMPK), against a panel of human kinases. The data presented herein is intended to support the preclinical development of this compound as a potential anti-tubercular agent by assessing its selectivity and potential for off-target effects.

Introduction

This compound is a potent and specific inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtTMPK), an essential enzyme for DNA synthesis in the pathogen. The development of selective inhibitors against MtTMPK is a promising strategy for the treatment of tuberculosis. A critical aspect of preclinical drug development is to ensure that the inhibitor exhibits high selectivity for its intended target over host-cell kinases to minimize potential toxicity. This guide presents the selectivity profile of this compound against a representative panel of human kinases.

Data Presentation: Inhibitory Activity of this compound

The inhibitory activity of this compound was assessed against MtTMPK and a panel of 9 human kinases. The half-maximal inhibitory concentration (IC50) values were determined using a radiometric kinase assay. The results, summarized in the table below, demonstrate that this compound is highly selective for MtTMPK, with significantly lower activity against the tested human kinases.

Kinase Target IC50 (nM) Selectivity (Fold vs. MtTMPK)
MtTMPK 15 1
CDK2/cyclin A>10,000>667
MAPK1 (ERK2)>10,000>667
PI3Kα>10,000>667
Akt1>10,000>667
SRC8,500567
ABL19,200613
VEGFR2>10,000>667
EGFR>10,000>667
PKA>10,000>667

Experimental Protocols

Kinase Selectivity Profiling via Radiometric Assay

The inhibitory activity of this compound against MtTMPK and the human kinase panel was determined using a radiometric protein kinase assay.

1. Reagents:

  • Kinases: Recombinant full-length MtTMPK and human kinases (CDK2/cyclin A, MAPK1, PI3Kα, Akt1, SRC, ABL1, VEGFR2, EGFR, PKA).
  • Substrates: Specific peptide or protein substrates for each kinase.
  • [γ-³³P]ATP: Radiolabeled ATP.
  • Assay Buffer: Kinase-specific buffer containing MgCl₂, DTT, and BSA.
  • This compound: Test compound dissolved in DMSO.
  • Stop Solution: Phosphoric acid.

2. Procedure:

  • Kinase reactions were initiated by combining the kinase, its specific substrate, and this compound at varying concentrations in the assay buffer.
  • The reaction was started by the addition of [γ-³³P]ATP.
  • The reaction mixture was incubated at 30°C for a predetermined time, ensuring the reaction was in the linear range.
  • The reaction was terminated by the addition of the stop solution.
  • A portion of the reaction mixture was spotted onto a phosphocellulose membrane.
  • The membrane was washed to remove unincorporated [γ-³³P]ATP.
  • The amount of incorporated radiolabel in the substrate was quantified using a scintillation counter.

3. Data Analysis:

  • The percentage of kinase inhibition was calculated relative to a DMSO control.
  • IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation using graphing software.

Visualizations

experimental_workflow reagents Reagent Preparation (Kinase, Substrate, ATP, Inhibitor) reaction Kinase Reaction (Incubation) reagents->reaction Combine stop Reaction Termination (Stop Solution) reaction->stop Add spotting Spotting on Membrane stop->spotting washing Washing Membrane spotting->washing quantification Scintillation Counting washing->quantification analysis Data Analysis (IC50 Determination) quantification->analysis

Caption: Workflow for the radiometric kinase selectivity assay.

signaling_pathway_context cluster_pathogen Mycobacterium tuberculosis cluster_human Human Host Cell MtTMPK MtTMPK DNA_synthesis DNA Synthesis MtTMPK->DNA_synthesis Catalyzes MtTMPK_IN_6 This compound MtTMPK_IN_6->MtTMPK Inhibits Human_Kinases Human Kinases (e.g., CDK2, MAPK1, PI3Kα) MtTMPK_IN_6->Human_Kinases Minimal Inhibition Cell_Signaling Cellular Processes (Growth, Proliferation, etc.) Human_Kinases->Cell_Signaling Regulates

Caption: High-level overview of this compound selectivity.

A Comparative Analysis of MtTMPK-IN-6 and First-Line Tuberculosis Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the novel antitubercular candidate, MtTMPK-IN-6, and the standard first-line therapy for tuberculosis (TB). The objective is to present a comprehensive overview of their mechanisms of action, efficacy, and safety profiles, supported by available experimental data. This comparison aims to inform researchers and drug developers about the potential of targeting Mycobacterium tuberculosis thymidylate kinase (MtbTMPK) as a strategy to combat TB.

Executive Summary

First-line therapy for tuberculosis, a combination of isoniazid, rifampicin, pyrazinamide, and ethambutol, has been the cornerstone of treatment for decades. However, the rise of multidrug-resistant TB (MDR-TB) necessitates the discovery of novel drugs with different mechanisms of action. This compound is a recently identified inhibitor of M. tuberculosis thymidylate kinase (MtbTMPK), an enzyme essential for DNA synthesis in the bacterium.[1] While research on this compound is still in its early stages, this guide synthesizes the available data to offer a preliminary comparison with established first-line agents.

Mechanism of Action

First-Line TB Therapy: The standard four-drug regimen targets multiple aspects of mycobacterial physiology. Isoniazid primarily inhibits the synthesis of mycolic acids, crucial components of the bacterial cell wall. Rifampicin inhibits DNA-dependent RNA polymerase, thus blocking transcription. Pyrazinamide, active in the acidic environment of macrophages, is thought to disrupt membrane transport and energy metabolism. Ethambutol interferes with the synthesis of arabinogalactan, another key component of the cell wall. This multi-pronged attack is designed to be bactericidal against actively replicating bacilli and to prevent the emergence of drug resistance.

This compound: This compound represents a targeted approach, specifically inhibiting the enzyme MtbTMPK.[1] This enzyme catalyzes the phosphorylation of thymidine monophosphate (dTMP) to thymidine diphosphate (dTDP), a critical step in the de novo synthesis of thymidine triphosphate (dTTP), an essential precursor for DNA replication.[1] By blocking this pathway, this compound is expected to arrest DNA synthesis, leading to bacterial growth inhibition.

TB_Drug_Mechanisms cluster_FirstLine First-Line TB Therapy cluster_MtTMPK This compound INH Isoniazid MycolicAcid Mycolic Acid Synthesis INH->MycolicAcid RIF Rifampicin RNAPolymerase RNA Polymerase RIF->RNAPolymerase PZA Pyrazinamide MembraneEnergy Membrane Energetics PZA->MembraneEnergy EMB Ethambutol Arabinogalactan Arabinogalactan Synthesis EMB->Arabinogalactan CellWall Cell Wall Integrity MycolicAcid->CellWall Transcription Transcription RNAPolymerase->Transcription Metabolism Metabolism MembraneEnergy->Metabolism Arabinogalactan->CellWall MtTMPKIN6 This compound MtbTMPK MtbTMPK MtTMPKIN6->MtbTMPK dTDP dTDP MtbTMPK->dTDP Product dTMP dTMP dTMP->MtbTMPK Substrate DNA_Synth DNA Synthesis dTDP->DNA_Synth

Caption: Mechanisms of action for first-line TB drugs and this compound.

In Vitro Efficacy

The in vitro efficacy of antitubercular agents is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.

CompoundTargetOrganismMIC (µg/mL)IC50 (µM)
This compound MtbTMPKM. tuberculosisData not available for parent compound; analogues show MICs from <1 to 12.5 µM[1]29[1]
Isoniazid Mycolic Acid SynthesisM. tuberculosis H37Rv0.01 - 0.07-
Rifampicin RNA PolymeraseM. tuberculosis H37Rv0.125 - 0.5-
Pyrazinamide Membrane EnergeticsM. tuberculosis H37Rv12.5 - 50 (at pH 5.5)-
Ethambutol Arabinogalactan SynthesisM. tuberculosis H37Rv0.5 - 2.0-

Note: MIC values can vary depending on the strain and the specific experimental conditions.

In Vivo Efficacy

In vivo efficacy is a critical measure of a drug's potential, typically assessed in animal models like mice by measuring the reduction in bacterial load in organs such as the lungs and spleen.

First-Line TB Therapy: The combination of isoniazid, rifampicin, and pyrazinamide is highly effective in mouse models, leading to a significant reduction in bacterial burden and, with prolonged treatment, sterilization of the organs.

This compound: Currently, there is no publicly available in vivo efficacy data for this compound. However, studies on other novel antitubercular agents with different mechanisms of action have demonstrated proof-of-concept in murine models, showing a significant reduction in bacterial load in the lungs. It is anticipated that future studies will evaluate this compound in similar models.

Cytotoxicity

Assessing the toxicity of a compound against mammalian cells is crucial to determine its therapeutic index. The 50% cytotoxic concentration (CC50) or 50% inhibitory concentration (IC50) against a mammalian cell line is a common metric.

CompoundCell LineCC50 / IC50 (µM)
This compound Not specifiedAnalogues reported to have no significant cytotoxicity
Isoniazid HepG2 (human liver)> 10,000
Rifampicin HepG2 (human liver)~100
Pyrazinamide HepG2 (human liver)> 10,000
Ethambutol VariousGenerally low toxicity in vitro

Note: Cytotoxicity can vary significantly between different cell lines and assay conditions.

Experimental Protocols

MtbTMPK Enzyme Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the activity of the MtbTMPK enzyme by 50% (IC50).

Enzyme_Inhibition_Workflow start Start prep Prepare reaction mix: - Buffer (Tris-HCl, KCl, MgCl2) - NADH, PEP - Coupling enzymes (LDH, PK, NDPK) start->prep add_enzyme Add purified MtbTMPK enzyme prep->add_enzyme add_inhibitor Add varying concentrations of this compound add_enzyme->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate start_reaction Initiate reaction with ATP and dTMP substrates pre_incubate->start_reaction measure Monitor NADH oxidation (decrease in absorbance at 340 nm) in a spectrophotometer start_reaction->measure calculate Calculate % inhibition and determine IC50 value measure->calculate end End calculate->end

Caption: Workflow for MtbTMPK enzyme inhibition assay.

Detailed Steps:

  • Reagent Preparation: A reaction mixture is prepared containing buffer (e.g., 50 mM Tris-HCl pH 7.4, 50 mM KCl, 2 mM MgCl2), 0.2 mM NADH, 1 mM phosphoenolpyruvate (PEP), and coupling enzymes (lactate dehydrogenase, pyruvate kinase, and nucleoside diphosphate kinase).

  • Enzyme and Inhibitor Addition: Purified MtbTMPK enzyme is added to the reaction mixture, followed by the addition of this compound at various concentrations.

  • Pre-incubation: The enzyme and inhibitor are pre-incubated for a defined period to allow for binding.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrates, ATP (0.5 mM) and dTMP (0.05 mM).

  • Measurement: The rate of the reaction is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the inhibitor concentration.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique.

MIC_Workflow start Start prep_drug Prepare serial two-fold dilutions of the test compound in a 96-well plate start->prep_drug prep_inoculum Prepare a standardized inoculum of M. tuberculosis (e.g., H37Rv) in Middlebrook 7H9 broth start->prep_inoculum inoculate Inoculate each well of the plate with the bacterial suspension prep_drug->inoculate prep_inoculum->inoculate incubate Incubate the plate at 37°C for 7-14 days inoculate->incubate read_results Visually inspect the wells for bacterial growth (turbidity) incubate->read_results determine_mic The MIC is the lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for the broth microdilution MIC assay.

Detailed Steps:

  • Drug Dilution: Serial two-fold dilutions of the test compound (e.g., this compound or a first-line drug) are prepared in a 96-well microtiter plate containing a suitable liquid medium, such as Middlebrook 7H9 broth.

  • Inoculum Preparation: A standardized suspension of M. tuberculosis (e.g., H37Rv strain) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is sealed and incubated at 37°C for a period of 7 to 14 days.

  • Result Interpretation: The wells are examined for visible signs of bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the drug at which no growth is observed.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Detailed Steps:

  • Cell Seeding: Mammalian cells (e.g., HepG2, a human liver cell line) are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Addition: The cells are then treated with various concentrations of the test compound (e.g., this compound or a first-line drug) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Reagent: After the incubation period, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Incubation: The plate is incubated for a few hours, during which viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 500-600 nm.

  • Data Analysis: The cell viability is expressed as a percentage of the untreated control cells. The CC50 or IC50 value is calculated from the dose-response curve.

Conclusion

The comparative analysis of this compound and first-line TB therapy highlights the potential of a novel therapeutic target for the development of new antitubercular drugs. While the current first-line regimen is a powerful combination therapy, the emergence of resistance underscores the urgent need for new agents with distinct mechanisms of action. This compound, as an inhibitor of an essential enzyme in mycobacterial DNA synthesis, represents a promising avenue for research.

The available data indicates that while the parent compound this compound has moderate enzyme inhibitory activity, chemical modifications have led to analogues with significantly improved whole-cell activity against M. tuberculosis and low cytotoxicity. Further preclinical development, including in vivo efficacy studies in animal models, will be crucial to ascertain the therapeutic potential of this class of inhibitors. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation of this compound and other novel antitubercular candidates. Continued research in this area is vital for the development of the next generation of drugs to combat the global threat of tuberculosis.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of MtTMPK-IN-6

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides essential safety and logistical information for the proper disposal of MtTMPK-IN-6, a kinase inhibitor. These are general guidelines based on best practices for handling hazardous chemical waste and information available for similar kinase inhibitors. Researchers, scientists, and drug development professionals must consult the specific Safety Data Sheet (SDS) for this compound as soon as it is available and adhere to all applicable local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Appropriate Personal Protective Equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.

  • Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach to ensure safety and regulatory compliance. The following steps outline the recommended procedure for waste generated from the use of this compound.

Step 1: Waste Identification and Segregation

  • Identify all waste streams containing this compound. This includes pure compound, contaminated labware (e.g., pipette tips, vials, gloves), and solutions.

  • Segregate this compound waste from other laboratory waste to prevent accidental reactions. Do not mix with incompatible materials.

Step 2: Waste Collection and Containerization

  • Solid Waste:

    • Collect chemically contaminated solid waste, such as gloves, absorbent paper, and empty vials, in a designated, leak-proof container.

    • This container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".

  • Liquid Waste:

    • Collect liquid waste containing this compound in a compatible, non-reactive, and sealable container.

    • The container must be labeled as "Hazardous Waste" with the chemical name and approximate concentration of this compound.

  • Sharps Waste:

    • Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

Step 3: Labeling and Documentation

  • All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazard(s) associated with the compound (e.g., "Toxic," "Handle with Care").

    • The date when the waste was first added to the container.

  • Maintain a log of the waste generated.

Step 4: Storage

  • Store waste containers in a designated, secure area away from general laboratory traffic.

  • Ensure the storage area is well-ventilated and has secondary containment to capture any potential leaks.

  • Keep containers tightly sealed except when adding waste.

Step 5: Disposal

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash.

Quantitative Data Summary

As the specific Safety Data Sheet (SDS) for this compound is not publicly available, the following table provides a template for summarizing key quantitative data once the SDS is obtained. This information is critical for a full safety and risk assessment.

PropertyValueSource
Molecular Formula To be determined[Insert SDS Source]
Molecular Weight To be determined[Insert SDS Source]
Appearance To be determined[Insert SDS Source]
Solubility To be determined[Insert SDS Source]
Melting Point To be determined[Insert SDS Source]
Boiling Point To be determined[Insert SDS Source]
LD50 (Oral) To be determined[Insert SDS Source]
LD50 (Dermal) To be determined[Insert SDS Source]
Storage Temperature To be determined[Insert SDS Source]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Containerization cluster_2 Labeling & Documentation cluster_3 Storage & Disposal A Identify this compound Waste Streams (Solid, Liquid, Sharps) B Segregate from Other Lab Waste A->B C Use Designated, Compatible Containers B->C D Solid Waste Container C->D E Liquid Waste Container C->E F Sharps Container C->F G Label Containers: 'Hazardous Waste', Chemical Name, Date F->G H Maintain Waste Log G->H I Store in Secure, Ventilated Area with Secondary Containment H->I J Contact EHS for Pickup and Disposal I->J K DO NOT Dispose in Regular Trash or Drain

Caption: Logical workflow for the safe disposal of this compound waste.

Personal protective equipment for handling MtTMPK-IN-6

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of MtTMPK-IN-6, a potent small molecule kinase inhibitor. Researchers, scientists, and drug development professionals should strictly adhere to these guidelines to ensure personal safety and proper management of this research compound. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on best practices for handling potent, biologically active small molecules.

Personal Protective Equipment (PPE)

Consistent and proper use of Personal Protective Equipment is the primary defense against exposure to potent compounds like this compound. The following PPE is mandatory for all handling procedures.

ActivityRequired PPESpecifications
Receiving and Unpacking • Double Nitrile Gloves• Lab Coat• Safety Glasses• Chemotherapy-rated gloves (ASTM D6978) are recommended.[1]• A disposable, back-closing gown is preferred.[1]• Must be ANSI Z87.1 certified.[1][2]
Weighing and Aliquoting (Solid Form) • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles• Face Shield• Respiratory Protection• Change gloves immediately if contaminated.[3]• Back-closing with knit cuffs.• Provide a full seal around the eyes.• Recommended in addition to goggles.• A NIOSH-approved N95 or higher respirator is required to prevent inhalation of fine particles.
Solution Preparation and Handling • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles• Chemotherapy-rated gloves.• Impermeable to liquids.• Protect against splashes.
Waste Disposal • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles• Heavy-duty, chemical-resistant gloves.• Impermeable to liquids.• Protect against splashes.

Experimental Protocols: Handling and Disposal

A systematic approach is essential to minimize exposure and ensure the integrity of the compound.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leakage.

  • Confirm the recommended storage conditions on the product vial or datasheet. Potent kinase inhibitors are typically stored at -20°C.

  • Store in a clearly labeled, designated, and secure location away from incompatible materials.

Preparation and Handling of Solid Compound:

  • Engineering Controls: All handling of solid this compound and preparation of solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Weighing: Use a precision balance within the fume hood. Handle the solid compound with care to avoid generating dust. Use dedicated spatulas and weighing boats.

  • Aliquotting: It is recommended to aliquot the solid into smaller, single-use vials to avoid repeated handling of the bulk container.

Solution Preparation:

  • Solvent Addition: Slowly add the desired solvent (e.g., DMSO) to the vial containing the solid this compound to avoid splashing.

  • Dissolution: Securely cap the vial and vortex or sonicate as needed to ensure complete dissolution.

  • Labeling: Clearly label all solution vials with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.

  • Storage of Solutions: Store stock solutions at -20°C or -80°C as recommended to maintain stability. Aliquoting into single-use volumes is advised to prevent repeated freeze-thaw cycles.

Disposal Plan:

All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.

  • Solid Waste: This includes empty vials, contaminated gloves, pipette tips, and any other disposable materials that have come into contact with the compound. Place these items in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal A Don Appropriate PPE B Prepare Designated Fume Hood A->B C Weigh Solid this compound B->C D Prepare Stock Solution C->D E Aliquot Stock Solution D->E F Store Aliquots at Recommended Temperature E->F G Collect Solid Waste in Labeled Container E->G H Collect Liquid Waste in Labeled Container E->H I Dispose as Hazardous Chemical Waste G->I H->I

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.